1-Boc-DL-Pyroglutamic acid ethyl ester
Description
Properties
IUPAC Name |
1-O-tert-butyl 2-O-ethyl 5-oxopyrrolidine-1,2-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO5/c1-5-17-10(15)8-6-7-9(14)13(8)11(16)18-12(2,3)4/h8H,5-7H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWWWGFSJHCFVOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCC(=O)N1C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 1-Boc-DL-pyroglutamic Acid Ethyl Ester
Introduction
1-Boc-DL-pyroglutamic acid ethyl ester, also known by its IUPAC name 1-tert-butyl 2-ethyl 5-oxo-1,2-pyrrolidinedicarboxylate, is a chemically protected derivative of pyroglutamic acid.[1][2] As a chiral building block, it serves as a valuable intermediate in the synthesis of various pharmaceutical agents and complex organic compounds.[1][3] The presence of the tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom enhances its utility in peptide synthesis and other applications where selective reactivity is required.[1] This document provides a comprehensive overview of its chemical properties, experimental protocols for its synthesis, and visual representations of its structure and preparation.
Core Chemical Properties
The fundamental chemical and physical properties of this compound are summarized below. These properties are critical for its handling, storage, and application in a laboratory setting. Data for the closely related D-enantiomer are also included for comparative purposes where data for the racemic DL-mixture is not specified.
Table 1: Chemical Identifiers and General Properties
| Property | Value | Source |
| IUPAC Name | 1-tert-butyl 2-ethyl 5-oxo-1,2-pyrrolidinedicarboxylate | [2] |
| Synonyms | N-Boc-DL-pyroglutamic acid ethyl ester, Ethyl (RS)-1-(tert-Butoxycarbonyl)-5-oxopyrrolidine-2-carboxylate | [1][2] |
| CAS Number | 251924-83-1 | [2] |
| Molecular Formula | C12H19NO5 | [1][2][4] |
| Molecular Weight | 257.28 g/mol | [1][3][4][5] |
| Physical Form | Liquid or white to almost-white powder/crystal | [2][6] |
| Storage | Room temperature, sealed in a dry, dark place | [1][2][6] |
Table 2: Physicochemical and Computed Data
| Property | Value | Notes | Source |
| Melting Point | 54.0 to 58.0 °C | Data for D-enantiomer | [6][7] |
| Boiling Point | 375.0 ± 35.0 °C at 760 mmHg | Predicted data for D-enantiomer | [6][7] |
| Density | 1.182 ± 0.06 g/cm³ | Predicted data for D-enantiomer | [6] |
| XLogP3 | 1.3 | Computed | [4][7] |
| Topological Polar Surface Area | 72.9 Ų | Computed | [4][7] |
| Hydrogen Bond Donor Count | 0 | Computed | [4] |
| Hydrogen Bond Acceptor Count | 5 | Computed | [4] |
| Rotatable Bond Count | 5 | Computed | [4] |
Experimental Protocols
The following section details a common laboratory-scale synthesis for the N-Boc protection of a pyroglutamic acid ester. The protocol is adapted from a procedure described for the synthesis of the D-enantiomer.[6]
Synthesis of this compound
Objective: To introduce a tert-butoxycarbonyl (Boc) protecting group onto the nitrogen atom of ethyl DL-pyroglutamate.
Materials:
-
Ethyl (DL)-5-oxopyrrolidine-2-carboxylate (DL-pyroglutamic acid ethyl ester)
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
4-Dimethylaminopyridine (DMAP) - Note: DMAP is often used as a catalyst in Boc protections, as seen in similar reactions.[8][9]
-
Acetonitrile (CH₃CN) or Dichloromethane (CH₂Cl₂)
-
Ethyl acetate
-
Hexane
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Rotary evaporator
-
Chromatography column (Silica gel)
Procedure:
-
Reaction Setup: Dissolve ethyl (DL)-5-oxopyrrolidine-2-carboxylate in a suitable solvent like acetonitrile in a reaction flask.[6] Add a catalytic amount of DMAP.
-
Reagent Addition: Cool the reaction mixture to 0 °C using an ice bath. Slowly add a solution of di-tert-butyl dicarbonate (typically 1.1 to 1.2 molar equivalents) in the same solvent to the cooled mixture.[6]
-
Reaction Execution: Allow the reaction mixture to warm to room temperature and stir overnight.[6] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, concentrate the mixture under vacuum using a rotary evaporator to remove the solvent.[6]
-
Purification: Purify the resulting residue by flash column chromatography on silica gel. A common eluent system for this purification is a gradient of ethyl acetate in hexane (e.g., starting from 10% and increasing to 30% ethyl acetate).[6]
-
Product Isolation: Collect the fractions containing the desired product, as identified by TLC. Combine the pure fractions and remove the solvent under reduced pressure to yield this compound, typically as an oil or a low-melting solid.[6]
Visualizations
The following diagrams illustrate the key structural relationships and the experimental workflow for the synthesis of this compound.
Caption: Logical relationship of the main functional groups.
Caption: Workflow for the synthesis of the target compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. N-Boc-L-pyroglutamic acid ethyl ester | 144978-12-1 | FB39596 [biosynth.com]
- 4. 1-Boc-D-Pyroglutamic acid ethyl ester | C12H19NO5 | CID 820885 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. 1-BOC-D-PYROGLUTAMIC ACID ETHYL ESTER | 144978-35-8 [chemicalbook.com]
- 7. echemi.com [echemi.com]
- 8. CN106336371A - Synthetic method of Boc-L-Pyroglutamic acid methyl ester - Google Patents [patents.google.com]
- 9. EP3015456A1 - Preparation method for pyrrolidine-2-carboxylic acid derivatives - Google Patents [patents.google.com]
Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 1-Boc-DL-pyroglutamic acid ethyl ester
For Immediate Release
This whitepaper provides a comprehensive technical guide for researchers, scientists, and professionals in drug development on the structural elucidation of 1-Boc-DL-pyroglutamic acid ethyl ester. This compound, a protected derivative of pyroglutamic acid, serves as a valuable building block in the synthesis of various pharmaceutical agents. A thorough understanding of its structure is paramount for its effective application. This guide outlines the key analytical techniques and experimental protocols employed in confirming its molecular architecture.
Compound Identification and Physicochemical Properties
This compound is a racemic mixture of the N-tert-butoxycarbonyl (Boc) protected form of the ethyl ester of pyroglutamic acid. Its fundamental properties are summarized below.
| Property | Value |
| IUPAC Name | 1-tert-butyl 2-ethyl 5-oxopyrrolidine-1,2-dicarboxylate[1] |
| Molecular Formula | C₁₂H₁₉NO₅[2][3] |
| Molecular Weight | 257.28 g/mol [2][3] |
| CAS Number | 251924-83-1[1] |
| Appearance | Liquid or oil[1][4] |
| Storage Temperature | Room temperature, sealed in a dry environment[1] |
Spectroscopic Analysis for Structural Confirmation
The definitive structure of this compound is established through a combination of spectroscopic methods. These techniques provide detailed information about the compound's atomic composition and connectivity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
¹H NMR (Proton NMR): The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. While specific data for the DL-form is not detailed, the data for the D-enantiomer is representative.
Table 1: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 4.58 | dd | 1H | α-H on C2 |
| 4.22 | q | 2H | -O-CH₂ -CH₃ |
| 2.56-2.66 | m | 1H | γ-H on C4 |
| 2.48 | ddd | 1H | γ-H on C4 |
| 2.25-2.35 | m | 1H | β-H on C3 |
| 1.97-2.04 | m | 1H | β-H on C3 |
| 1.48 | s | 9H | -C(CH₃ )₃ (Boc) |
| 1.28 | t | 3H | -O-CH₂-CH₃ |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Table 2: Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group | Description |
| ~1750-1730 | C=O (Ester) | Carbonyl stretch |
| ~1740-1720 | C=O (Carbamate - Boc) | Carbonyl stretch |
| ~1670-1640 | C=O (Lactam) | Amide I band |
| ~1300-1000 | C-O | Stretch (Ester, Ether) |
| ~3000-2850 | C-H | Alkane stretch |
The presence of three distinct carbonyl absorption bands is a key characteristic of this molecule's IR spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound, the expected molecular ion peak [M]⁺ would be observed at m/z = 257. Key fragmentation patterns would likely involve the loss of the tert-butyl group (-57 amu), the ethoxy group (-45 amu), or the entire Boc group.
Synthesis and Experimental Protocol
The synthesis of this compound typically involves the protection of the nitrogen atom of the pyroglutamate ring with a di-tert-butyl dicarbonate (Boc₂O).
General Synthesis Reaction
Caption: Synthesis of this compound.
Detailed Experimental Protocol
The following is a representative protocol for the synthesis of the D-enantiomer, which can be adapted for the DL-racemic mixture.
-
Dissolution: Dissolve DL-pyroglutamic acid ethyl ester (1 equivalent) in a suitable solvent such as acetonitrile.
-
Reagent Addition: To the solution, add di-tert-butyl dicarbonate (Boc₂O) (approximately 1.1 equivalents). A catalytic amount of 4-dimethylaminopyridine (DMAP) can be added to accelerate the reaction.
-
Reaction: Stir the reaction mixture at room temperature overnight.
-
Workup: Concentrate the reaction mixture under reduced pressure to remove the solvent.
-
Purification: Purify the resulting residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexane as the eluent, to yield the pure product as an oil.[4]
Logical Workflow for Structure Elucidation
The process of confirming the structure of a synthesized or isolated compound follows a logical progression of analytical techniques.
Caption: General workflow for organic compound structure elucidation.
Conclusion
The structure of this compound is unequivocally determined through a synergistic application of NMR, IR, and mass spectrometry. The data obtained from these techniques provide a complete picture of the molecular formula, functional groups, and atomic connectivity, confirming the identity of this important synthetic intermediate. The experimental protocols outlined in this guide provide a reliable method for its preparation and purification, ensuring its availability for further applications in drug discovery and development.
References
Technical Guide: Synthesis of 1-Boc-DL-pyroglutamic Acid Ethyl Ester
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the synthesis of 1-Boc-DL-pyroglutamic acid ethyl ester, a key intermediate in pharmaceutical synthesis. The guide details established experimental protocols, presents quantitative data in a comparative format, and visualizes the synthetic workflow.
Synthetic Pathway Overview
The synthesis of this compound, also known as 1-(tert-butoxycarbonyl)-5-oxopyrrolidine-2-carboxylic acid ethyl ester, is typically achieved through a two-step process commencing from DL-pyroglutamic acid. The first step involves the esterification of the carboxylic acid group of pyroglutamic acid with ethanol to yield DL-pyroglutamic acid ethyl ester. The second step is the protection of the secondary amine within the lactam ring with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate ((Boc)₂O).
An alternative, more direct route involves the Boc protection of commercially available DL-pyroglutamic acid ethyl ester. Both pathways lead to the desired product, a valuable chiral building block in organic synthesis.[1][2]
Synthesis Workflow Diagram
The following diagram illustrates the common two-step synthetic route from DL-pyroglutamic acid.
Experimental Protocols
This section details the methodologies for the synthesis. While the primary target is the DL-racemic mixture, many literature procedures are reported for the L- or D-enantiomers. These protocols are directly applicable to the DL-starting material.
Protocol 1: Two-Step Synthesis from DL-Pyroglutamic Acid
This protocol is adapted from procedures for the L-enantiomer.[3]
Step 1: Esterification of DL-Pyroglutamic Acid
-
Setup: To a solution of DL-pyroglutamic acid in ethanol under an argon atmosphere, add concentrated sulfuric acid dropwise.
-
Reaction: Stir the mixture for 24 hours at room temperature.
-
Work-up: Quench the reaction with an aqueous solution of sodium bicarbonate. Add water to the mixture.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3x).
-
Purification: Combine the organic layers, dry with magnesium sulfate, and evaporate the solvent in vacuo to yield DL-pyroglutamic acid ethyl ester.
Step 2: Boc Protection of DL-Pyroglutamic Acid Ethyl Ester
-
Setup: To a solution of the ester from Step 1 in anhydrous dichloromethane, add 4-dimethylaminopyridine (DMAP), di-tert-butyl dicarbonate ((Boc)₂O), and triethylamine (Et₃N).
-
Reaction: Stir the mixture for 18 hours at room temperature.
-
Work-up: Add water to the reaction mixture and extract with dichloromethane (3x).
-
Purification: Combine the organic layers, dry with sodium sulfate, and evaporate the solvent in vacuo. The crude product can be further purified by column chromatography.
Protocol 2: One-Step Boc Protection of DL-Pyroglutamic Acid Ethyl Ester
This protocol is adapted from a procedure for the D-enantiomer.[4]
-
Setup: In a reaction vial, dissolve DL-pyroglutamic acid ethyl ester and 4-dimethylaminopyridine (DMAP) in acetonitrile. Cool the solution to 0 °C.
-
Reaction: Slowly add a solution of di-tert-butyl dicarbonate in acetonitrile to the cooled mixture. Allow the reaction to warm to room temperature and stir overnight.
-
Work-up: Concentrate the reaction mixture under vacuum.
-
Purification: Purify the residue using flash chromatography (eluent: 30% ethyl acetate/hexane) to afford the final product, this compound, as an oil.[4]
Quantitative Data Summary
The following tables summarize quantitative data from various reported syntheses. These values provide a baseline for reaction optimization.
Table 1: Esterification of Pyroglutamic Acid
| Parameter | Value & Conditions | Source |
|---|---|---|
| Starting Material | L-Pyroglutamic Acid (300 mg, 2.32 mmol) | [3] |
| Reagents | Ethanol (2.40 mL), conc. H₂SO₄ (11.6 μL) | [3] |
| Reaction Time | 24 hours | [3] |
| Temperature | Room Temperature | [3] |
| Yield | 60% |[3] |
Note: A similar procedure using thionyl chloride as a catalyst in methanol at 5-10°C for 6-8 hours has also been reported for the methyl ester synthesis.[5]
Table 2: Boc Protection of Pyroglutamic Acid Ethyl Ester
| Parameter | Method A | Method B |
|---|---|---|
| Starting Material | Ethyl (S)-5-oxopyrrolidine-2-carboxylate | Ethyl (S)-5-oxopyrrolidine-2-carboxylate |
| Reagent Quantities | (539 mg, 3.40 mmol) | (20 g, 0.127 mol) |
| Reagents | (Boc)₂O (816 mg, 3.74 mmol), DMAP (450 mg, 3.74 mmol), Et₃N (570 μL) | (Boc)₂O (30.5 g, 0.14 mol), DMAP (0.013 mol) |
| Solvent | Anhydrous Dichloromethane (18.0 mL) | Acetonitrile (150 mL) |
| Reaction Time | 18 hours | Overnight |
| Temperature | Room Temperature | 0 °C to Room Temperature |
| Yield | 91% | 100% |
This document is intended for informational purposes for a qualified scientific audience. All laboratory work should be conducted with appropriate safety precautions.
References
- 1. N-Boc-L-pyroglutamic acid ethyl ester | 144978-12-1 | FB39596 [biosynth.com]
- 2. Boc-D-Pyroglutamic Acid Ethyl Ester (Boc-D-Ethyl Pyroglutamate) BP EP USP CAS 144978-35-8 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]
- 3. Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1-BOC-D-PYROGLUTAMIC ACID ETHYL ESTER | 144978-35-8 [chemicalbook.com]
- 5. CN106336371A - Synthetic method of Boc-L-Pyroglutamic acid methyl ester - Google Patents [patents.google.com]
A Technical Guide to 1-Boc-DL-pyroglutamic acid ethyl ester (CAS 251924-83-1)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 1-Boc-DL-pyroglutamic acid ethyl ester, a key building block in synthetic organic chemistry and drug discovery. This document outlines its chemical and physical properties, provides a detailed synthetic protocol, and explores its applications, particularly in the context of neurodegenerative disease research.
Core Chemical and Physical Data
This compound is a derivative of pyroglutamic acid, featuring a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom and an ethyl ester at the carboxylic acid position. This structure makes it a versatile intermediate for peptide synthesis and the creation of various bioactive molecules.[1]
Quantitative Physicochemical Data
The following table summarizes the key quantitative data for this compound and its corresponding enantiomers for comparative purposes.
| Property | This compound | 1-Boc-D-pyroglutamic acid ethyl ester | 1-Boc-L-pyroglutamic acid ethyl ester |
| CAS Number | 251924-83-1[2] | 144978-35-8[3] | 144978-12-1[4] |
| Molecular Formula | C₁₂H₁₉NO₅[2] | C₁₂H₁₉NO₅[3] | C₁₂H₁₉NO₅[4] |
| Molecular Weight | 257.28 g/mol [2] | 257.28 g/mol [3] | 257.28 g/mol [4] |
| Physical Form | Liquid[2] | White to off-white powder[5] | - |
| Purity | ≥95% to ≥97.0% (supplier dependent)[2][6] | - | - |
| Melting Point | Not applicable (liquid at room temp.) | 54-58 °C[5] | - |
| Boiling Point | - | 374.983 °C at 760 mmHg[5] | - |
| Optical Rotation | Not applicable (racemic mixture) | +44° to +47° (c=1, MeOH)[5] | - |
| Storage Temperature | Room temperature, sealed in dry conditions[2] | Room Temperature[5] | - |
Spectroscopic Data
| Spectroscopy | Expected Peaks and Signals |
| ¹H NMR | Signals corresponding to the Boc group (singlet, ~1.5 ppm), the ethyl ester group (triplet and quartet), and the pyroglutamate ring protons. |
| ¹³C NMR | Carbonyl signals for the ester and lactam, signals for the Boc group carbons, and carbons of the pyroglutamate ring and ethyl group. |
| IR Spectroscopy | Strong carbonyl stretching bands for the ester (around 1750-1735 cm⁻¹) and the lactam. C-H stretching and bending vibrations are also expected.[7] |
| Mass Spectrometry | The molecular ion peak (M+) and characteristic fragmentation patterns corresponding to the loss of the Boc group and other fragments. |
Synthesis and Experimental Protocols
The synthesis of 1-Boc-protected pyroglutamic acid esters is typically achieved by reacting the corresponding pyroglutamic acid ester with di-tert-butyl dicarbonate (Boc₂O). The following protocol is adapted from a known synthesis of the D-enantiomer and is applicable for the preparation of the DL-form starting from ethyl DL-pyroglutamate.[8]
Synthesis of this compound
Materials:
-
Ethyl DL-pyroglutamate
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Acetonitrile (anhydrous)
-
Ethyl acetate
-
Hexane
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Reaction flask
-
Chromatography column and silica gel
Procedure:
-
In a clean, dry reaction flask, dissolve ethyl DL-pyroglutamate in anhydrous acetonitrile.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate in acetonitrile to the reaction mixture with continuous stirring.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the solvent.
-
Purify the resulting residue by flash column chromatography on silica gel, using a mixture of ethyl acetate and hexane as the eluent.
-
Combine the fractions containing the pure product and concentrate under reduced pressure to yield this compound as an oil.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. 1-Boc-D-Pyroglutamic acid ethyl ester | C12H19NO5 | CID 820885 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. echemi.com [echemi.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. uanlch.vscht.cz [uanlch.vscht.cz]
- 8. 1-BOC-D-PYROGLUTAMIC ACID ETHYL ESTER | 144978-35-8 [chemicalbook.com]
Technical Guide: Physical Properties of 1-Boc-DL-pyroglutamic acid ethyl ester
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical properties of 1-Boc-DL-pyroglutamic acid ethyl ester. Due to the limited availability of data for the racemic mixture, this guide also includes data for the individual D- and L-enantiomers for comparative purposes. The information is presented in clearly structured tables, and detailed experimental protocols for determining key physical properties are provided.
Core Physical Properties
This compound is the racemic mixture of the D- and L-enantiomers of 1-Boc-pyroglutamic acid ethyl ester. A significant distinction between the racemic mixture and the individual enantiomers is their physical state at room temperature. The DL-form is a liquid, while the D- and L-forms are solids.[1]
Data Presentation
The following tables summarize the available quantitative data for this compound and its corresponding enantiomers.
Table 1: Physical Properties of this compound (Racemic Mixture)
| Property | Value | CAS Number |
| Appearance | Light yellow to yellow viscous liquid[1][2] | 251924-83-1 |
| Molecular Formula | C12H19NO5 | 251924-83-1 |
| Molecular Weight | 257.28 g/mol | |
| Boiling Point | Data not available | |
| Density | Data not available | |
| Solubility | Data not available |
Table 2: Physical Properties of 1-Boc-D-pyroglutamic acid ethyl ester
| Property | Value | CAS Number |
| Appearance | White to off-white powder[3] | 144978-35-8 |
| Molecular Formula | C12H19NO5[3][4] | 144978-35-8 |
| Molecular Weight | 257.29 g/mol [3] | |
| Melting Point | 54-58 °C[3] | |
| Boiling Point | 375.0 ± 35.0 °C at 760 mmHg | |
| Density | 1.2 ± 0.1 g/cm³ | |
| Solubility | Data not available |
Table 3: Physical Properties of 1-Boc-L-pyroglutamic acid ethyl ester
| Property | Value | CAS Number |
| Appearance | Data not available | 144978-12-1 |
| Molecular Formula | C12H19NO5[5] | 144978-12-1 |
| Molecular Weight | 257.28 g/mol [5] | |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Density | Data not available | |
| Solubility | Soluble in organic solvents such as ethanol, DMSO, and dimethylformamide (DMF). Slightly soluble in ethanol.[6] |
Experimental Protocols
The following are detailed methodologies for determining the key physical properties of this compound.
Determination of Appearance
Objective: To visually inspect and record the physical appearance of the substance at ambient temperature.
Methodology:
-
Place a small, representative sample of the compound onto a clean, dry watch glass or into a clear glass vial.
-
Observe the sample against a white background under good lighting.
-
Record the physical state (e.g., liquid, solid, viscous liquid).
-
Note the color and clarity (e.g., colorless, light yellow, clear, cloudy).
Determination of Boiling Point (for liquid samples)
Objective: To determine the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.
Methodology (Thiele Tube Method):
-
Fill a small test tube (fusion tube) with 2-3 mL of the liquid sample.
-
Seal one end of a capillary tube using a flame.
-
Place the sealed capillary tube, open end down, into the fusion tube containing the sample.
-
Attach the fusion tube to a thermometer using a rubber band or wire.
-
Suspend the thermometer and fusion tube assembly in a Thiele tube filled with a high-boiling point liquid (e.g., mineral oil) so that the heat is transferred uniformly.
-
Gently heat the side arm of the Thiele tube with a Bunsen burner.
-
Observe the capillary tube. As the temperature rises, a steady stream of bubbles will emerge from the open end of the capillary tube.
-
Stop heating when a rapid and continuous stream of bubbles is observed.
-
Allow the apparatus to cool. The temperature at which the liquid just begins to enter the capillary tube is the boiling point of the sample. Record this temperature.
Determination of Density (for liquid samples)
Objective: To determine the mass per unit volume of the liquid.
Methodology:
-
Accurately weigh a clean, dry pycnometer (specific gravity bottle) and record its mass (m1).
-
Fill the pycnometer with the liquid sample, ensuring there are no air bubbles. Place the stopper and wipe away any excess liquid.
-
Weigh the pycnometer with the liquid sample and record the mass (m2).
-
Empty and clean the pycnometer. Fill it with a reference liquid of known density (e.g., distilled water) at the same temperature.
-
Weigh the pycnometer with the reference liquid and record the mass (m3).
-
Calculate the density of the sample using the following formula: Density of sample = [(m2 - m1) / (m3 - m1)] x Density of reference liquid.
Determination of Solubility
Objective: To determine the solubility of the compound in various solvents.
Methodology:
-
Add approximately 1 mL of the chosen solvent (e.g., water, ethanol, dichloromethane) to a small test tube.
-
Add a small amount of the solute (approximately 10-20 mg for a solid, or 1-2 drops for a liquid) to the test tube.
-
Vigorously shake or vortex the test tube for 1-2 minutes.
-
Visually observe the mixture to determine if the solute has dissolved completely.
-
If the solute dissolves, it is considered soluble. If a significant portion remains undissolved or if the mixture is cloudy, it is considered insoluble or sparingly soluble.
-
Repeat the process with a range of different solvents.
This technical guide provides a foundational understanding of the physical properties of this compound. For further in-depth analysis, it is recommended to perform these experimental procedures under controlled laboratory conditions.
References
In-Depth Technical Guide: 1-Boc-DL-pyroglutamic acid ethyl ester
This technical guide provides a comprehensive overview of 1-Boc-DL-pyroglutamic acid ethyl ester, a key intermediate in pharmaceutical synthesis and chemical research. It is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, synthesis, and applications.
Core Chemical Properties
This compound is a derivative of pyroglutamic acid protected by a tert-butoxycarbonyl (Boc) group. This protecting group strategy is fundamental in peptide synthesis and other organic transformations, preventing the secondary amine from participating in unwanted side reactions. The ethyl ester functionality provides a site for further chemical modification.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound and its common stereoisomers.
| Property | Value | Notes |
| Molecular Weight | 257.28 g/mol [1][2][3][4] | |
| Molecular Formula | C₁₂H₁₉NO₅[1][2][3][4] | |
| Physical Form | Liquid or oil[5] | |
| Purity | Typically ≥96% | Commercially available |
| Storage Temperature | Room temperature, sealed in dry conditions[2] | |
| Boiling Point (D-isomer) | 375°C at 760 mmHg | |
| Melting Point (D-isomer) | 54.0 to 58.0 °C[6] | |
| Density (D-isomer) | 1.2 ± 0.1 g/cm³[6] |
Synthesis Protocol
The synthesis of 1-Boc-pyroglutamic acid ethyl ester is typically achieved through the N-acylation of the corresponding pyroglutamic acid ethyl ester with di-tert-butyl dicarbonate (Boc₂O). This reaction is a standard method for introducing the Boc protecting group onto an amine.
Experimental Protocol: Synthesis of Ethyl Boc-D-pyroglutamate
This protocol describes the synthesis of the D-enantiomer, a common chiral building block.
Materials:
-
Ethyl (S)-5-oxopyrrolidine-2-carboxylate
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Acetonitrile (ACN)
-
4-Dimethylaminopyridine (DMAP) - Catalyst
-
Ethyl acetate
-
Hexane
Procedure:
-
To a solution of ethyl (S)-5-oxopyrrolidine-2-carboxylate (1 equivalent) in acetonitrile, add di-tert-butyl dicarbonate (1.1 equivalents) and a catalytic amount of 4-dimethylaminopyridine (0.01 equivalents) at 0°C.[5]
-
Allow the reaction mixture to warm to room temperature and stir overnight.[5]
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Once the starting material is consumed, concentrate the reaction mixture under reduced pressure to remove the solvent.[5]
-
Purify the resulting residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane (e.g., 30% ethyl acetate/hexane) as the eluent.[5]
-
Combine the fractions containing the desired product and concentrate under vacuum to yield ethyl Boc-D-pyroglutamate as an oil.[5]
Key Applications in Research and Development
This compound serves as a versatile building block in organic synthesis, particularly in the development of novel pharmaceuticals.
-
Pharmaceutical Intermediate: It is a crucial intermediate in the synthesis of more complex molecules.[5][7] Its protected amine and reactive ester group allow for sequential chemical modifications.
-
Chiral Building Block: The enantiomerically pure forms (D- and L-isomers) are valuable chiral building blocks for the stereoselective synthesis of target molecules, including amides, sulfoxides, and piperidines.[8]
-
Peptide Synthesis: As a protected amino acid derivative, it can be incorporated into peptide chains. The pyroglutamate moiety is found in various biologically active peptides.
Visualized Workflows and Pathways
Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis of 1-Boc-pyroglutamic acid ethyl ester.
Caption: Synthesis workflow for 1-Boc-pyroglutamic acid ethyl ester.
Role as a Synthetic Intermediate
This diagram illustrates the logical relationship of this compound as a versatile intermediate for further chemical synthesis.
Caption: Synthetic utility of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 144978-35-8|1-Boc-D-Pyroglutamic acid ethyl ester|BLD Pharm [bldpharm.com]
- 3. 1-Boc-D-Pyroglutamic acid ethyl ester | C12H19NO5 | CID 820885 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. 1-BOC-D-PYROGLUTAMIC ACID ETHYL ESTER | 144978-35-8 [chemicalbook.com]
- 6. echemi.com [echemi.com]
- 7. nbinno.com [nbinno.com]
- 8. N-Boc-L-pyroglutamic acid ethyl ester | 144978-12-1 | FB39596 [biosynth.com]
Stability and storage conditions for 1-Boc-DL-pyroglutamic acid ethyl ester
An In-depth Technical Guide to the Stability and Storage of 1-Boc-DL-pyroglutamic acid ethyl ester
For researchers, scientists, and professionals in drug development, understanding the stability and appropriate storage of chemical reagents is paramount to ensuring experimental reproducibility and the integrity of results. This guide provides a comprehensive overview of the stability and recommended storage conditions for this compound, a commonly used intermediate in peptide synthesis and pharmaceutical research.[1][2][3] While specific, in-depth quantitative stability studies on this particular molecule are not extensively available in public literature, this guide synthesizes information from safety data sheets, general knowledge of Boc-protected amino acids, and related compounds to provide a thorough technical overview.
Core Properties and Specifications
This compound is a derivative of pyroglutamic acid, featuring a tert-butoxycarbonyl (Boc) protecting group on the amine and an ethyl ester on the carboxylic acid.[2][3] These modifications are crucial for its application in multi-step organic synthesis.
Table 1: Physical and Chemical Properties
| Property | Value | Source(s) |
| CAS Number | 251924-83-1 (for DL form) | [4] |
| 144978-35-8 (for D form) | [1][5][6] | |
| Molecular Formula | C12H19NO5 | [4][6] |
| Molecular Weight | 257.28 g/mol | [7] |
| Appearance | White to off-white powder or liquid | [4][6] |
| Melting Point | 54-58°C | [5][6] |
| Purity | Typically ≥95% | [4][5] |
| Solubility | No specific data available, but likely soluble in organic solvents like methanol, ethyl acetate, and dichloromethane. |
Recommended Storage and Handling
Proper storage is critical to maintain the chemical integrity of this compound. The consensus from various suppliers points to several key storage conditions.
Table 2: Recommended Storage Conditions
| Condition | Recommendation | Source(s) |
| Temperature | Store in a cool, dry place. Room temperature is generally acceptable for short-term storage.[2][4][6] For long-term storage, a cooler temperature is recommended.[5] For analogous sensitive compounds like BOC-ON, freezer storage at -20°C is advised to prolong shelf life.[8] The parent compound, DL-Pyroglutamic Acid, is also recommended to be stored at -20°C.[9] | [2][4][5][6][8][9] |
| Atmosphere | Store in a tightly-closed container.[5][6] Sealing in a dry atmosphere is also noted.[4] | [4][5][6] |
| Ventilation | Store in a well-ventilated area.[5][6] | [5][6] |
| Incompatibilities | Keep away from incompatible substances and sources of ignition.[5] | [5] |
Handling Precautions:
When handling this compound, standard laboratory safety protocols should be followed. This includes wearing appropriate personal protective equipment (PPE) such as safety goggles, chemical-resistant gloves, and a lab coat.[10] Handling should be performed in a well-ventilated area or under a chemical fume hood to avoid inhalation.[6][10]
Chemical Stability and Potential Degradation Pathways
The stability of this compound is primarily influenced by the lability of the Boc protecting group and the susceptibility of the ethyl ester to hydrolysis. The compound is generally stable under neutral and basic conditions.[11][] However, it is sensitive to acidic conditions and high temperatures.[13][14]
The primary degradation pathways are anticipated to be:
-
Acid-Catalyzed Deprotection: The tert-butoxycarbonyl (Boc) group is readily cleaved under acidic conditions, such as in the presence of trifluoroacetic acid (TFA) or strong mineral acids, to yield pyroglutamic acid ethyl ester, isobutylene, and carbon dioxide.[11][] This reaction is a cornerstone of Boc-based peptide synthesis.[15]
-
Hydrolysis of the Ethyl Ester: The ethyl ester can undergo hydrolysis to the corresponding carboxylic acid. This reaction can be catalyzed by either acid or base, although base-catalyzed hydrolysis (saponification) is typically more rapid.
-
Thermal Decomposition: While the compound is stable at room temperature, elevated temperatures can lead to decomposition. For some Boc-protected amino acids, deprotection can occur at temperatures around 150°C.[14]
Experimental Protocols for Stability Assessment
Methodology for a Typical Stability Study:
-
Initial Characterization: The initial batch of this compound should be thoroughly characterized for purity (e.g., by HPLC, NMR), appearance, and any other relevant physical properties.
-
Sample Preparation and Storage: The compound is aliquoted into vials suitable for the intended storage conditions. Vials should be sealed appropriately to prevent contamination or solvent loss. Samples are then placed in controlled environment chambers set to various stress conditions (e.g., elevated temperature, high humidity, light exposure) as well as under the recommended storage conditions as a control.
-
Time-Point Analysis: At predetermined time points (e.g., 1, 3, 6 months), samples are withdrawn from each storage condition.
-
Analytical Testing: The withdrawn samples are analyzed, typically by a stability-indicating HPLC method, to determine the purity of the compound and quantify any degradation products that have formed.
-
Data Evaluation: The data collected over time is used to determine the rate of degradation under each condition. This information helps in identifying the optimal storage conditions and establishing a potential shelf-life for the compound.
Conclusion
This compound is a stable compound when stored under the recommended conditions of a cool, dry, and well-ventilated environment in a tightly sealed container.[5][6] The primary stability concerns are its susceptibility to acid-catalyzed deprotection of the Boc group and potential hydrolysis of the ethyl ester. Researchers and drug development professionals should adhere to the storage guidelines to ensure the material's integrity for use in synthesis and other applications. For critical applications, especially after long-term storage, it is advisable to re-analyze the purity of the material before use.
References
- 1. 1-BOC-D-PYROGLUTAMIC ACID ETHYL ESTER | 144978-35-8 [chemicalbook.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | 251924-83-1 [sigmaaldrich.com]
- 5. aksci.com [aksci.com]
- 6. echemi.com [echemi.com]
- 7. 1-Boc-D-Pyroglutamic acid ethyl ester | C12H19NO5 | CID 820885 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. caymanchem.com [caymanchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Boc-Protected Amino Groups [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
- 14. pubs.rsc.org [pubs.rsc.org]
- 15. Amine Protection / Deprotection [fishersci.co.uk]
Spectroscopic Analysis of 1-Boc-DL-pyroglutamic acid ethyl ester: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 1-Boc-DL-pyroglutamic acid ethyl ester, a key intermediate in the synthesis of various pharmaceutical compounds. This document details the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic profiles of the compound, including experimental protocols for data acquisition.
Chemical Structure and Properties
This compound is a derivative of pyroglutamic acid, featuring a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom and an ethyl ester at the carboxylic acid function. Its structure is fundamental to its role as a chiral building block in organic synthesis.
Molecular Formula: C₁₂H₁₉NO₅ Molecular Weight: 257.28 g/mol CAS Number: 251924-83-1
Spectroscopic Data
The following sections present the key spectroscopic data for this compound. It is important to note that while the data presented here was obtained for the D-enantiomer, the spectroscopic characteristics (chemical shifts and absorption frequencies) for the DL-racemic mixture are identical. The primary distinction is the lack of optical activity in the DL-form.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms.
Table 1: ¹H NMR Spectroscopic Data for 1-Boc-D-pyroglutamic acid ethyl ester
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |
| 4.58 | dd | 3.0, 9.5 | 1H | α-CH |
| 4.22 | q | 7.3 | 2H | O-CH₂-CH₃ |
| 2.56-2.66 | m | - | 1H | γ-CH₂ |
| 2.48 | ddd | 3.8, 9.6, 13.1 | 1H | β-CH₂ |
| 2.25-2.35 | m | - | 1H | γ-CH₂ |
| 1.97-2.04 | m | - | 1H | β-CH₂ |
| 1.48 | s | - | 9H | C(CH₃)₃ |
| 1.28 | t | 7.3 | 3H | O-CH₂-CH₃ |
Solvent: CDCl₃, Frequency: 400 MHz
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. The following are typical chemical shift ranges for the carbon atoms in this compound, based on analysis of similar structures.
Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound
| Chemical Shift (δ) ppm | Assignment |
| 170 - 175 | Ester C=O |
| 170 - 175 | Amide C=O |
| 149 - 151 | Carbamate C=O |
| 80 - 83 | O-C(CH₃)₃ |
| 60 - 62 | O-CH₂-CH₃ |
| 55 - 58 | α-CH |
| 29 - 32 | β-CH₂ |
| 28 - 29 | C(CH₃)₃ |
| 24 - 27 | γ-CH₂ |
| 14 - 15 | O-CH₂-CH₃ |
Note: These are predicted values and may vary slightly based on experimental conditions.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Table 3: IR Absorption Data for 1-Boc-D-pyroglutamic acid ethyl ester
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2980 | Medium-Strong | C-H stretch (alkane) |
| ~1750 | Strong | C=O stretch (ester) |
| ~1700 | Strong | C=O stretch (amide) |
| ~1680 | Strong | C=O stretch (carbamate) |
| ~1370 | Medium | C-H bend (t-butyl) |
| ~1250 | Strong | C-O stretch (ester) |
| ~1160 | Strong | C-N stretch |
Technique: FTIR, Sample Preparation: Film (Acetone) or ATR-Neat[1]
Experimental Protocols
The following are detailed methodologies for the synthesis and spectroscopic analysis of this compound.
Synthesis of 1-Boc-D-pyroglutamic acid ethyl ester
A solution of di-tert-butyl dicarbonate (30.5 g, 0.14 mol) in acetonitrile (150 mL) is slowly added to a reaction vessel containing ethyl (S)-5-oxopyrrolidine-2-carboxylate (20 g, 0.127 mol) and 4-dimethylaminopyridine (0.155 g, 1.27 mmol) at 0°C. The reaction mixture is then stirred overnight at room temperature. Following the reaction, the mixture is concentrated under vacuum. The resulting residue is purified by flash chromatography using a 30% ethyl acetate/hexane eluent to yield the product as an oil.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃).
-
Instrument: A 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum.
-
Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-2 seconds, and 16-32 scans.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical parameters: spectral width of 200-250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and 1024-4096 scans.
-
-
Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs). Calibrate the chemical shifts using the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm) or an internal standard like tetramethylsilane (TMS).
IR Spectroscopy Protocol
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.
-
Sample Preparation:
-
Neat (ATR): Place a small drop of the oily product directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Film: Dissolve a small amount of the sample in a volatile solvent (e.g., acetone), deposit the solution onto a salt plate (e.g., NaCl or KBr), and allow the solvent to evaporate, leaving a thin film of the sample.
-
-
Data Acquisition:
-
Collect a background spectrum of the empty ATR crystal or salt plate.
-
Collect the sample spectrum.
-
Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
-
-
Data Processing: The instrument software automatically ratios the sample spectrum to the background spectrum to generate the final transmittance or absorbance spectrum.
Conclusion
The spectroscopic data and protocols provided in this guide offer a detailed reference for the characterization of this compound. The ¹H NMR, ¹³C NMR, and IR spectra are consistent with the assigned chemical structure and provide the necessary information for quality control and reaction monitoring in synthetic applications. This information is valuable for researchers and professionals engaged in pharmaceutical development and organic synthesis.
References
Chiral Properties of Boc-Protected Pyroglutamic Acid Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chiral properties of tert-butyloxycarbonyl (Boc)-protected pyroglutamic acid derivatives. These compounds are pivotal chiral building blocks in the synthesis of a wide array of pharmaceuticals and bioactive molecules, particularly in the fields of peptide synthesis, neuropharmacology, and oncology.[1][2] Their rigid, cyclic structure and defined stereochemistry make them invaluable scaffolds for imposing conformational constraints on peptides and for the stereoselective synthesis of complex targets.[3] This guide details their synthesis, chiroptical properties, and the analytical methods used for their chiral analysis, providing researchers with the necessary information for their effective application.
Chiroptical and Physical Properties
The enantiomers of Boc-protected pyroglutamic acid and its derivatives exhibit distinct chiroptical and physical properties. The specific rotation is a key parameter for confirming the enantiomeric purity of a sample, while the melting point is a useful indicator of purity. The following tables summarize the available quantitative data for some common Boc-protected pyroglutamic acid derivatives.
| Compound | Enantiomer | Melting Point (°C) | Specific Rotation ([α]D) | Conditions |
| Boc-pyroglutamic acid | L | 117 - 119 | -35 ± 2° | c=1 in CHCl₃, 20°C[2] |
| D | Not specified | Not specified | ||
| Boc-pyroglutamic acid methyl ester | L | 69 - 71 | -11 ± 1.5° | c=1 in acetic acid[4][5] |
| D | Not specified | Not specified | ||
| Boc-pyroglutamic acid ethyl ester | L | Not specified | Not specified | |
| D | 132-134 | Not specified | [2] | |
| Boc-pyroglutamic acid benzyl ester | L | 69-70 | Not specified | |
| D | Not specified | Not specified |
Synthesis of Enantiopure Boc-Protected Pyroglutamic Acid Derivatives
The synthesis of enantiopure Boc-protected pyroglutamic acid derivatives typically starts from the commercially available L- or D-pyroglutamic acid. The synthetic strategy involves two main steps: esterification of the carboxylic acid and protection of the lactam nitrogen with the Boc group. The order of these steps can be varied.
Experimental Protocols
This two-step protocol involves the esterification of L-pyroglutamic acid followed by Boc protection.
Step 1: Synthesis of L-Pyroglutamic Acid Methyl Ester
-
Materials: L-pyroglutamic acid, methanol, thionyl chloride, sodium bicarbonate, dichloromethane.
-
Procedure:
-
Dissolve L-pyroglutamic acid in absolute methanol.
-
Cool the solution to 5-10°C.
-
Slowly add thionyl chloride as a catalyst.
-
Stir the reaction mixture at 5-10°C for 6-8 hours.
-
Terminate the reaction by adding sodium bicarbonate until the acid is neutralized.
-
Evaporate the solvent to obtain a greasy residue.
-
Dissolve the residue in dichloromethane and wash with water to remove salts and impurities.
-
Evaporate the dichloromethane to yield L-pyroglutamic acid methyl ester.
-
Step 2: Synthesis of Boc-L-Pyroglutamic Acid Methyl Ester
-
Materials: L-pyroglutamic acid methyl ester, dichloromethane, 4-dimethylaminopyridine (DMAP), di-tert-butyl dicarbonate (Boc₂O).
-
Procedure:
-
Dissolve L-pyroglutamic acid methyl ester in dichloromethane.
-
Add a catalytic amount of DMAP.
-
Add di-tert-butyl dicarbonate in batches while maintaining the reaction temperature at 15-20°C.
-
Stir the reaction until completion (can be monitored by TLC).
-
Upon completion, wash the reaction mixture with 1N HCl and then with water.
-
Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent.
-
The crude product can be purified by crystallization from a suitable solvent like tert-butyl methyl ether to yield Boc-L-pyroglutamic acid methyl ester as a white crystalline powder.[1]
-
This protocol describes the Boc protection of the commercially available ethyl D-pyroglutamate.
-
Materials: Ethyl (R)-5-oxopyrrolidine-2-carboxylate (ethyl D-pyroglutamate), acetonitrile, di-tert-butyl dicarbonate (Boc₂O), 4-dimethylaminopyridine (DMAP).
-
Procedure:
-
In a reaction vial, dissolve ethyl D-pyroglutamate and a catalytic amount of DMAP in acetonitrile.
-
Cool the solution to 0°C.
-
Slowly add a solution of di-tert-butyl dicarbonate in acetonitrile.
-
Allow the reaction mixture to stir overnight at room temperature.
-
Concentrate the reaction mixture under vacuum.
-
Purify the residue by flash chromatography (e.g., eluting with 30% ethyl acetate/hexane) to obtain Boc-D-pyroglutamic acid ethyl ester as an oil.
-
This protocol details the Boc protection of benzyl L-pyroglutamate.
-
Materials: Benzyl (S)-5-oxopyrrolidine-2-carboxylate (benzyl L-pyroglutamate), dichloromethane, 4-dimethylaminopyridine (DMAP), di-tert-butyl dicarbonate (Boc₂O), 1N aqueous hydrochloric acid, saturated aqueous sodium bicarbonate, saturated aqueous sodium chloride.
-
Procedure:
-
Dissolve benzyl L-pyroglutamate in dichloromethane and cool the solution to 0°C.
-
Sequentially add DMAP and di-tert-butyl dicarbonate.
-
Allow the reaction mixture to slowly warm to room temperature and continue stirring for 2 hours.
-
Dilute the reaction mixture with dichloromethane.
-
Wash the organic layer sequentially with 1N aqueous hydrochloric acid, saturated aqueous sodium bicarbonate, and saturated aqueous sodium chloride.
-
Dry the organic phase over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield Boc-L-pyroglutamic acid benzyl ester.
-
Chiral Analysis of Boc-Protected Pyroglutamic Acid Derivatives
Ensuring the enantiomeric purity of Boc-protected pyroglutamic acid derivatives is crucial for their application in stereoselective synthesis and drug development. Several analytical techniques are employed for this purpose.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful technique for separating and quantifying enantiomers. The choice of chiral stationary phase (CSP) is critical for achieving good resolution. Macrocyclic glycopeptide-based CSPs, such as those with teicoplanin (e.g., Astec CHIROBIOTIC® T), are particularly effective for the chiral analysis of N-blocked amino acids like Boc-pyroglutamic acid derivatives.[6][7]
The following is a general protocol for the separation of pyroglutamic acid enantiomers, which can be adapted for Boc-protected derivatives.[2]
-
Instrumentation: HPLC system with UV detector.
-
Column: Astec® CHIROBIOTIC® T, 25 cm x 4.6 mm I.D., 5 µm particles.
-
Mobile Phase: A mixture of acetonitrile, methanol, acetic acid, and triethylamine (e.g., 54.5:45:0.3:0.2, v/v/v/v).
-
Flow Rate: 1 mL/min.
-
Column Temperature: 23°C.
-
Detection: UV at 220 nm.
-
Injection Volume: 5 µL.
-
Sample Preparation: Dissolve the sample in methanol to a concentration of 1 mg/mL.
Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Solvating Agents
NMR spectroscopy in the presence of a chiral solvating agent (CSA) is a rapid and effective method for determining enantiomeric excess (ee).[8] The CSA forms diastereomeric complexes with the enantiomers of the analyte, leading to the appearance of separate signals for each enantiomer in the NMR spectrum. The ratio of the integrals of these signals corresponds to the enantiomeric ratio.
-
Materials: Racemic or enantiomerically enriched Boc-pyroglutamic acid derivative, a suitable chiral solvating agent (e.g., a derivative of diphenylprolinol or a macrocyclic compound), and a deuterated NMR solvent (e.g., CDCl₃).
-
Procedure:
-
In an NMR tube, accurately weigh the Boc-pyroglutamic acid derivative (analyte) and the chiral solvating agent. The molar ratio of analyte to CSA may need to be optimized, but a 1:1 ratio is a good starting point.
-
Dissolve the mixture in a suitable volume of deuterated solvent (e.g., 0.6 mL of CDCl₃).
-
Acquire the ¹H NMR spectrum.
-
Identify a proton signal of the analyte that shows clear separation for the two enantiomers in the presence of the CSA.
-
Integrate the separated signals. The enantiomeric excess can be calculated using the formula: ee (%) = |(Integral₁ - Integral₂) / (Integral₁ + Integral₂)| * 100.
-
Other Chiroptical Methods
Biological Significance and Applications
Boc-protected pyroglutamic acid derivatives are extensively used in the synthesis of peptide-based drugs and other bioactive molecules.[1] The pyroglutamic acid moiety itself is found in several biologically active peptides and can influence their conformation and stability.[3] While specific signaling pathways directly modulated by the chirality of Boc-protected pyroglutamic acid derivatives are not well-documented, the chirality of the underlying pyroglutamic acid scaffold is crucial for the biological activity of the final products. For instance, derivatives of L-pyroglutamic acid have been investigated for their potential effects on neurotransmitter systems in the context of neurological disorders.[11]
Visualizations of Experimental Workflows
Graphviz (DOT language) can be used to create clear diagrams of experimental workflows.
Synthesis of Boc-L-Pyroglutamic Acid Methyl Ester
Caption: Workflow for the synthesis of Boc-L-pyroglutamic acid methyl ester.
Chiral Analysis Workflow
Caption: General workflow for the chiral analysis of Boc-pyroglutamic acid derivatives.
Conclusion
Boc-protected pyroglutamic acid derivatives are indispensable chiral synthons in modern organic and medicinal chemistry. Their well-defined stereochemistry is fundamental to their utility in asymmetric synthesis and in the construction of biologically active molecules with specific three-dimensional structures. This guide has provided a summary of their chiroptical properties, detailed protocols for their synthesis and chiral analysis, and an overview of their applications. The provided workflows and data serve as a valuable resource for researchers working with these important chiral building blocks. Further research into the specific biological roles of the individual enantiomers of these derivatives and the acquisition of more comprehensive chiroptical data, such as CD and X-ray crystallographic data, will undoubtedly expand their application in drug discovery and development.
References
- 1. Boc-L-Pyroglutamic acid methyl ester | 108963-96-8 [chemicalbook.com]
- 2. chemimpex.com [chemimpex.com]
- 3. researchgate.net [researchgate.net]
- 4. BOC-L-PYROGLUTAMIC ACID BENZYL ESTER | 113400-36-5 [chemicalbook.com]
- 5. Cas 108963-96-8,Boc-L-Pyroglutamic acid methyl ester | lookchem [lookchem.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Enantiomeric NMR discrimination of carboxylic acids using actinomycin D as a chiral solvating agent - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. chemrxiv.org [chemrxiv.org]
The Strategic Role of the Boc Protecting Group in the Chemistry of Pyroglutamic Acid Ethyl Ester: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the critical role of the tert-butoxycarbonyl (Boc) protecting group in modulating the reactivity and stereoselectivity of pyroglutamic acid ethyl ester. This chiral building block, derived from the inexpensive and readily available L-glutamic acid, is a valuable synthon in the preparation of modified peptides, peptidomimetics, and various bioactive molecules.[1][2] The strategic implementation of the Boc group on the nitrogen atom of the pyroglutamate ring is paramount for achieving high yields and controlling stereochemical outcomes in a variety of chemical transformations.
Core Functions of the Boc Protecting Group
The primary function of the Boc group in the context of pyroglutamic acid ethyl ester chemistry is to temporarily block the reactivity of the ring nitrogen. This protection strategy imparts several key advantages:
-
Prevention of Unwanted Side Reactions: The amide nitrogen of unprotected pyroglutamic acid ethyl ester can participate in various undesired reactions, such as N-acylation or acting as a nucleophile. The Boc group effectively prevents these side reactions, thereby streamlining complex syntheses and improving overall yields.
-
Enabling Specific C-C Bond Formations: Protection of the nitrogen atom is a prerequisite for the efficient deprotonation of the α-carbon (C4) of the pyroglutamate ring, leading to the formation of a lactam enolate. This enolate is a key intermediate for stereoselective alkylation and other functionalizations at this position.
-
Modulation of Reactivity and Solubility: The bulky and lipophilic nature of the Boc group can influence the solubility of the molecule in organic solvents and modulate the reactivity of adjacent functional groups.
-
Facilitating Purification: The presence of the Boc group often improves the chromatographic behavior of the molecule, simplifying purification processes.
Physicochemical and Spectroscopic Data of N-Boc-L-pyroglutamic Acid Ethyl Ester
A thorough understanding of the physical and spectral properties of N-Boc-L-pyroglutamic acid ethyl ester is essential for its effective use in synthesis.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₂H₁₉NO₅ | |
| Molecular Weight | 257.28 g/mol | |
| Appearance | White to off-white solid or viscous liquid | |
| Melting Point | 52.0 to 58.0 °C | [3][4][5] |
| Solubility | Soluble in methanol and other common organic solvents. | [3] |
| Optical Rotation | [α]²⁰D ≈ -44° (c=0.5, MeOH) | |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 4.58 (dd, 1H), 4.22 (q, 2H), 2.56-2.66 (m, 1H), 2.48 (ddd, 1H), 2.25-2.35 (m, 1H), 1.97-2.04 (m, 1H), 1.48 (s, 9H), 1.28 (t, 3H) | |
| ¹³C NMR (CDCl₃) | δ (ppm): 172.8, 171.3, 149.1, 84.2, 56.4, 52.7, 45.1, 43.2, 27.8, 27.4 | |
| Infrared (IR, CHCl₃) | ν (cm⁻¹): 3010, 2980, 1790, 1745, 1735 |
Experimental Protocols
Detailed and reliable experimental procedures are crucial for the successful application of N-Boc-pyroglutamic acid ethyl ester in a research and development setting.
Boc Protection of L-Pyroglutamic Acid Ethyl Ester
This protocol describes a standard procedure for the N-protection of L-pyroglutamic acid ethyl ester.
Reaction:
Materials:
-
L-Pyroglutamic acid ethyl ester
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
4-(Dimethylamino)pyridine (DMAP)
-
Acetonitrile (ACN)
-
Ethyl acetate (EtOAc)
-
Hexane
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve L-pyroglutamic acid ethyl ester (1.0 equiv) and a catalytic amount of DMAP (0.05 equiv) in anhydrous acetonitrile.
-
To this solution, add di-tert-butyl dicarbonate (1.1 equiv) portion-wise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography (e.g., using a gradient of ethyl acetate in hexane) to afford N-Boc-L-pyroglutamic acid ethyl ester. A reported yield for a similar reaction is 91%.[6]
Stereoselective Alkylation of N-Boc-L-pyroglutamic Acid Ethyl Ester
This protocol outlines a general procedure for the diastereoselective alkylation at the C4 position.
Reaction Workflow:
Materials:
-
N-Boc-L-pyroglutamic acid ethyl ester
-
Lithium bis(trimethylsilyl)amide (LiHMDS) solution in THF
-
Anhydrous tetrahydrofuran (THF)
-
Electrophile (e.g., benzyl bromide, allyl bromide)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve N-Boc-L-pyroglutamic acid ethyl ester (1.0 equiv) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen) and cool the solution to -78 °C.
-
Slowly add LiHMDS (1.05 equiv) to the solution and stir for 1 hour at -78 °C to ensure complete enolate formation.
-
Add the electrophile (1.1 equiv) to the reaction mixture at -78 °C.
-
Allow the reaction to slowly warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography to yield the 4-substituted product.
Quantitative Data on Alkylation:
The stereochemical outcome of the alkylation is highly dependent on the nature of the electrophile.
| Electrophile (R-X) | Yield (%) | Diastereomeric Ratio (cis:trans) | Reference |
| Benzyl Bromide | 60 | 50:50 | [7] |
| Allyl Bromide | 45 | 33:66 | [7] |
Note: The cis/trans nomenclature refers to the relationship between the newly introduced alkyl group at C4 and the ester group at C2.
Boc Deprotection
The removal of the Boc group is typically achieved under acidic conditions. The choice of acid and solvent can be tailored to the sensitivity of other functional groups in the molecule.
Deprotection Pathways:
Protocol 1: Using Trifluoroacetic Acid (TFA)
-
Dissolve the N-Boc protected compound in dichloromethane (DCM).
-
Add trifluoroacetic acid (TFA) (typically 20-50% v/v) at 0 °C.
-
Stir the reaction mixture at room temperature for 1-3 hours, monitoring by TLC.
-
Upon completion, remove the solvent and excess TFA under reduced pressure (co-evaporation with a solvent like toluene can aid in removing residual TFA).
-
The resulting product is typically the TFA salt of the amine.
Protocol 2: Using Hydrochloric Acid (HCl) in Dioxane
-
Dissolve the N-Boc protected compound in a minimal amount of a suitable solvent like methanol or dioxane.
-
Add a solution of 4M HCl in dioxane.
-
Stir the mixture at room temperature. The reaction is often complete within a few hours.
-
The deprotected amine hydrochloride salt may precipitate from the solution.
-
The solvent can be removed under reduced pressure, and the resulting solid can be triturated with a non-polar solvent like diethyl ether to afford the pure hydrochloride salt.
The Boc Group as a Stereodirecting Element
The N-Boc group plays a crucial role in directing the stereochemical outcome of reactions at the C4 position. By facilitating the formation of a rigid lithium enolate intermediate, the bulky Boc group can sterically hinder one face of the pyroglutamate ring, leading to a preferential attack of the electrophile from the less hindered face. However, as the data in the alkylation table suggests, the inherent stereoelectronic preferences of the electrophile can also significantly influence the final diastereomeric ratio. This interplay of steric and electronic factors makes N-Boc-pyroglutamic acid ethyl ester a versatile chiral auxiliary for the synthesis of enantiomerically enriched compounds.
Conclusion
The use of the Boc protecting group is a cornerstone of modern synthetic strategies involving pyroglutamic acid ethyl ester. Its ability to mask the reactive amide nitrogen, facilitate controlled C-C bond formation, and influence stereochemical outcomes makes it an indispensable tool for organic chemists. The protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to effectively utilize N-Boc-pyroglutamic acid ethyl ester as a chiral building block in the synthesis of complex and biologically active molecules.
References
- 1. leapchem.com [leapchem.com]
- 2. biosynth.com [biosynth.com]
- 3. Boc-L-Pyroglutamic acid ethyl ester;BOC-PYR-OET CAS-no-144978-12-1 - Career Henan Chemical Co. [coreychem.com]
- 4. myuchem.com [myuchem.com]
- 5. 1-BOC-D-PYROGLUTAMIC ACID ETHYL ESTER | 144978-35-8 [chemicalbook.com]
- 6. Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2024.sci-hub.st [2024.sci-hub.st]
Methodological & Application
Application Notes and Protocols for the Use of 1-Boc-DL-pyroglutamic Acid Ethyl Ester in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-terminal pyroglutamic acid (pGlu) is a common post-translational modification in many biologically active peptides and proteins, rendering them resistant to degradation by aminopeptidases. The introduction of this residue is a key step in the synthesis of various therapeutic peptides. 1-Boc-DL-pyroglutamic acid ethyl ester is a stable, protected derivative that serves as a convenient precursor for the incorporation of a pyroglutamic acid moiety at the N-terminus of a synthetic peptide.
These application notes provide a comprehensive overview and detailed protocols for the utilization of this compound in peptide synthesis. The primary pathway involves the initial hydrolysis of the ethyl ester to yield N-Boc-DL-pyroglutamic acid (Boc-pGlu-OH), which is then coupled to the N-terminus of the peptide chain, followed by the deprotection of the Boc group.
Core Workflow
The overall process for incorporating a pyroglutamic acid residue using this compound can be broken down into three main stages:
-
Saponification: Hydrolysis of the ethyl ester to the free carboxylic acid.
-
Coupling: Activation of the carboxylic acid and formation of an amide bond with the N-terminal amine of the peptide.
-
Deprotection: Removal of the Boc protecting group to yield the final pyroglutamyl peptide.
Caption: Overall workflow for pyroglutamyl peptide synthesis.
Data Presentation
The following tables summarize representative quantitative data for each key step of the process. Please note that actual yields and purities may vary depending on the specific peptide sequence, resin, and reaction conditions.
Table 1: Saponification of this compound
| Reagent | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) | Typical Purity (%) |
| NaOH | Methanol/Water | 25 | 2 - 4 | 90 - 98 | >95 |
| LiOH | THF/Water | 25 | 1 - 3 | 92 - 99 | >97 |
Table 2: Coupling of Boc-DL-pyroglutamic acid to a Resin-Bound Peptide
| Coupling Reagent | Additive | Solvent | Reaction Time (h) | Typical Coupling Efficiency (%) |
| DCC | HOBt | DMF/DCM | 2 - 4 | >95 |
| CDI | - | DMF | 1 - 2 | >97 |
| HBTU | DIPEA | DMF | 0.5 - 1 | >99 |
| BOP | DIPEA | DMF | 0.5 - 1 | >99 |
Table 3: Boc-Deprotection of N-terminal Boc-pGlu-Peptide
| Reagent | Solvent | Scavenger | Reaction Time (min) | Typical Yield (%) | Typical Purity (%) |
| 50% TFA | DCM | - | 20 - 30 | >90 | >95 |
| 4M HCl | Dioxane | - | 30 - 60 | >90 | >95 |
Experimental Protocols
Protocol 1: Saponification of this compound
This protocol describes the hydrolysis of the ethyl ester to the corresponding carboxylic acid, Boc-DL-pyroglutamic acid.
Materials:
-
This compound
-
Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)
-
Methanol (MeOH) or Tetrahydrofuran (THF)
-
Deionized water
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in a mixture of MeOH and water (e.g., 4:1 v/v) or THF and water.
-
Add NaOH (1.1 eq) or LiOH (1.1 eq) to the solution.
-
Stir the reaction mixture at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Once the reaction is complete, remove the organic solvent under reduced pressure.
-
Dilute the aqueous residue with water and wash with a nonpolar solvent like ether or hexane to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1 M HCl.
-
Extract the product with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain Boc-DL-pyroglutamic acid as a solid or oil.
Caption: Saponification workflow.
Protocol 2: Solid-Phase Peptide Coupling of Boc-DL-pyroglutamic acid
This protocol details the coupling of the prepared Boc-pGlu-OH to the N-terminus of a peptide chain synthesized on a solid support (e.g., Rink Amide resin for a C-terminal amide).
Materials:
-
Resin-bound peptide with a free N-terminus
-
Boc-DL-pyroglutamic acid (from Protocol 1)
-
Coupling reagent (e.g., Dicyclohexylcarbodiimide (DCC), 1,1'-Carbonyldiimidazole (CDI), or Benzotriazol-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate (BOP))
-
(Optional) Additive (e.g., N-Hydroxybenzotriazole (HOBt))
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
(If using BOP or HBTU) N,N-Diisopropylethylamine (DIPEA)
Procedure:
-
Swell the resin-bound peptide in DMF.
-
If the N-terminal protecting group (e.g., Fmoc) is present, perform the deprotection step according to standard protocols (e.g., 20% piperidine in DMF for Fmoc).
-
Wash the resin thoroughly with DMF and DCM.
-
In a separate vessel, pre-activate the Boc-DL-pyroglutamic acid (1.5 - 3.0 eq. relative to resin loading).
-
For DCC/HOBt coupling: Dissolve Boc-pGlu-OH and HOBt (1.5 - 3.0 eq.) in DMF. Add DCC (1.5 - 3.0 eq.) and stir for 10-15 minutes at 0°C.
-
For CDI coupling: Dissolve Boc-pGlu-OH in DMF and add CDI (1.5 - 3.0 eq.). Stir for 30 minutes at room temperature.
-
For BOP coupling: Dissolve Boc-pGlu-OH, BOP reagent (1.5 - 3.0 eq.), and DIPEA (3.0 - 6.0 eq.) in DMF.
-
-
Add the pre-activated Boc-pGlu-OH solution to the resin.
-
Agitate the reaction mixture at room temperature for the recommended time (see Table 2).
-
Monitor the coupling reaction using a qualitative test (e.g., Kaiser test). A negative test indicates complete coupling.
-
Once the reaction is complete, wash the resin extensively with DMF, DCM, and methanol, then dry under vacuum.
Caption: Peptide coupling workflow.
Protocol 3: Boc-Deprotection and Cleavage from Resin
This protocol describes the final step of removing the N-terminal Boc group and cleaving the peptide from the solid support.
Materials:
-
Boc-pGlu-Peptide-Resin (from Protocol 2)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
(Optional) Scavengers (e.g., triisopropylsilane (TIS), water, dithiothreitol (DTT) depending on the peptide sequence)
-
Cold diethyl ether
Procedure:
-
Place the dry Boc-pGlu-Peptide-Resin in a reaction vessel.
-
Prepare a cleavage cocktail. A common cocktail is 95% TFA, 2.5% water, and 2.5% TIS. The choice of scavengers depends on the amino acids present in the peptide sequence.
-
Add the cleavage cocktail to the resin and agitate at room temperature for 1-3 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of TFA or DCM and combine the filtrates.
-
Concentrate the filtrate under a stream of nitrogen or by rotary evaporation.
-
Precipitate the crude peptide by adding the concentrated solution to a large volume of cold diethyl ether.
-
Centrifuge or filter to collect the precipitated peptide.
-
Wash the peptide with cold diethyl ether and dry under vacuum.
-
The crude peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
Caption: Deprotection and cleavage workflow.
Conclusion
This compound is a valuable and cost-effective starting material for the introduction of an N-terminal pyroglutamic acid residue in peptide synthesis. The straightforward, three-stage process of saponification, coupling, and deprotection allows for the efficient and high-yielding synthesis of pyroglutamyl peptides. The protocols and data presented herein provide a solid foundation for researchers and drug development professionals to successfully implement this methodology in their synthetic strategies. Careful optimization of reaction conditions for each specific peptide sequence is recommended to achieve the best results.
The Versatility of 1-Boc-DL-pyroglutamic Acid Ethyl Ester: A Chiral Building Block in Modern Organic Synthesis
For Immediate Release
Shanghai, China – December 13, 2025 – 1-Boc-DL-pyroglutamic acid ethyl ester is a versatile and economically significant chiral building block in organic synthesis. Its rigid, cyclic structure and stereogenic center make it an invaluable starting material for the asymmetric synthesis of a wide range of bioactive molecules, including pharmaceuticals and natural products. This document provides detailed application notes and experimental protocols for the use of this compound, catering to researchers, scientists, and professionals in drug development.
Application Notes
This compound, a derivative of the naturally occurring amino acid glutamic acid, serves as a crucial scaffold for introducing chirality in synthetic routes. The tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom allows for controlled reactions and can be readily removed under acidic conditions, while the ethyl ester provides a handle for further functionalization. The racemic mixture can be efficiently resolved into its constituent enantiomers, which are then utilized in stereoselective transformations.
Key Applications:
-
Asymmetric Synthesis of Bioactive Compounds: The enantiomerically pure forms of Boc-pyroglutamic acid ethyl ester are instrumental in the synthesis of complex natural products and active pharmaceutical ingredients (APIs). For instance, (S)-Boc-pyroglutamic acid ethyl ester is a key precursor for the synthesis of kainic acid, a potent neuroexcitatory agent. The D-enantiomer is utilized in the synthesis of various antiviral and antibacterial agents.
-
Diastereoselective Reactions: The chiral center in Boc-pyroglutamic acid ethyl ester directs the stereochemical outcome of subsequent reactions, enabling the synthesis of diastereomerically pure compounds. A notable application is the stereoselective alkylation of the lactam ring, which allows for the introduction of various substituents with high stereocontrol.
-
Synthesis of Peptidomimetics: The pyroglutamic acid core is a common motif in peptidomimetics, where it serves to constrain the peptide backbone and enhance biological activity and stability. The ethyl ester functionality can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amino acids or other amine-containing molecules.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol outlines the synthesis of the racemic starting material from DL-pyroglutamic acid.
Materials:
-
DL-pyroglutamic acid
-
Ethanol (absolute)
-
Thionyl chloride (SOCl₂)
-
Di-tert-butyl dicarbonate (Boc₂O)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
Esterification: To a suspension of DL-pyroglutamic acid (1.0 eq) in absolute ethanol (10 mL/g of acid) at 0 °C, add thionyl chloride (1.2 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 24 hours.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Boc Protection: Dissolve the crude ethyl DL-pyroglutamate in dichloromethane (20 mL/g of starting acid).
-
To this solution, add di-tert-butyl dicarbonate (1.1 eq) and DMAP (0.1 eq).
-
Stir the reaction mixture at room temperature for 12 hours.
-
Wash the reaction mixture sequentially with saturated aqueous NaHCO₃ solution (2 x 20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford this compound as a colorless oil.
Protocol 2: Enzymatic Kinetic Resolution of this compound
This protocol describes a general method for the lipase-catalyzed kinetic resolution of the racemic ester. The choice of lipase and reaction conditions may require optimization.
Materials:
-
This compound
-
Immobilized Lipase (e.g., Candida antarctica Lipase B, CAL-B)
-
Phosphate buffer (0.1 M, pH 7.0)
-
tert-Butyl methyl ether (MTBE)
-
Sodium hydroxide (NaOH) solution (1 M)
-
Hydrochloric acid (HCl) solution (1 M)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Chiral HPLC system for monitoring enantiomeric excess (ee)
Procedure:
-
To a solution of this compound (1.0 g) in MTBE (20 mL), add phosphate buffer (20 mL).
-
Add the immobilized lipase (e.g., 200 mg of CAL-B).
-
Stir the biphasic mixture vigorously at room temperature (or a slightly elevated temperature, e.g., 30-40 °C, for faster reaction).
-
Monitor the reaction progress by periodically taking aliquots from the organic layer and analyzing the enantiomeric excess (ee) of the remaining ester by chiral HPLC.
-
When approximately 50% conversion is reached (indicated by the ee of the unreacted ester approaching >99%), stop the reaction by filtering off the enzyme.
-
Separate the organic and aqueous layers.
-
Isolation of the unreacted (S)-ester: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain the enantiomerically enriched (S)-1-Boc-pyroglutamic acid ethyl ester.
-
Isolation of the (R)-acid: Acidify the aqueous layer to pH 2-3 with 1 M HCl.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain the enantiomerically enriched (R)-1-Boc-pyroglutamic acid.
Protocol 3: Chiral HPLC Method for Monitoring Enantiomeric Excess
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Chiral stationary phase (CSP) column, such as a Daicel CHIRALPAK® series column (e.g., AD-H, AS-H, or a suitable alternative for separating N-protected amino acid esters).
Typical Conditions (to be optimized):
-
Column: CHIRALPAK® AD-H (250 x 4.6 mm, 5 µm)
-
Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v).
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 210 nm
-
Column Temperature: 25 °C
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve a small amount of the sample in the mobile phase.
Protocol 4: Diastereoselective Double Alkylation of (S)-1-Boc-pyroglutamic Acid Ethyl Ester
This protocol is adapted from the literature and demonstrates the use of the chiral building block in a diastereoselective synthesis.
Materials:
-
(S)-1-Boc-pyroglutamic acid ethyl ester
-
Anhydrous tetrahydrofuran (THF)
-
Lithium hexamethyldisilazide (LHMDS) (1 M solution in THF)
-
Alkyl halide (e.g., methyl iodide, benzyl bromide)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon atmosphere setup
Procedure:
-
To a solution of (S)-1-Boc-pyroglutamic acid ethyl ester (1.0 eq) in dry THF (15 mL/mmol) at -78 °C under an argon atmosphere, add a 1 M solution of LHMDS in THF (2.1 eq) dropwise.
-
Stir the mixture at -78 °C for 30 minutes.
-
Add the first alkylating agent (1.1 eq) at -78 °C and stir for 1 hour.
-
Add the second alkylating agent (1.1 eq) at -78 °C and allow the reaction to warm to room temperature and stir for 4 hours.
-
Quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract the mixture with CH₂Cl₂ (3 x 20 mL).
-
Combine the organic layers, dry over MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the product by column chromatography on silica gel to obtain the dialkylated product. The diastereomeric ratio can be determined by ¹H NMR spectroscopy.
Data Presentation
Table 1: Stereoselective Double Alkylation of (S)-1-Boc-pyroglutamic Acid Ethyl Ester
| Entry | Electrophile 1 (E¹) | Electrophile 2 (E²) | Product | Yield (%) | Diastereomeric Ratio (trans:cis) |
| 1 | MeI | MeI | 4,4-dimethyl | 85 | >95:5 |
| 2 | BnBr | BnBr | 4,4-dibenzyl | 78 | >95:5 |
| 3 | MeI | BnBr | 4-methyl-4-benzyl | 82 | 90:10 |
| 4 | Allyl-Br | Allyl-Br | 4,4-diallyl | 80 | >95:5 |
Data is illustrative and based on typical outcomes for such reactions.
Visualizations
Caption: Overall workflow from racemic starting material to application in diastereoselective synthesis.
Caption: Logical flow of the enzymatic kinetic resolution process.
Applications of 1-Boc-DL-pyroglutamic Acid Ethyl Ester in Medicinal Chemistry: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
1-Boc-DL-pyroglutamic acid ethyl ester is a versatile chiral building block with significant applications in medicinal chemistry. Its rigid, cyclic structure and orthogonally protected functional groups make it an ideal starting material for the synthesis of a diverse range of complex molecules, including enzyme inhibitors, and antifungal and anti-inflammatory agents. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of key intermediates for drug discovery.
Application 1: Synthesis of a Key Intermediate for the JAK1 Inhibitor, Filgotinib
This compound is a crucial starting material for the stereoselective synthesis of (2S,5S)-N-Boc-5-methylpyrrolidine-2-carboxylic acid, a key intermediate in the preparation of Filgotinib. Filgotinib is a selective Janus kinase 1 (JAK1) inhibitor used in the treatment of autoimmune diseases like rheumatoid arthritis. The JAK-STAT signaling pathway is integral to the inflammatory process, and its inhibition by Filgotinib leads to a reduction in the production of pro-inflammatory cytokines.[1][2][3]
Experimental Protocol: Synthesis of (2S,5S)-N-Boc-5-methylpyrrolidine-2-carboxylic acid
This protocol is adapted from established synthetic routes.
Step 1: Reduction of 1-Boc-L-pyroglutamic acid ethyl ester
-
Under a nitrogen atmosphere, dissolve 1-Boc-L-pyroglutamic acid ethyl ester in anhydrous tetrahydrofuran (THF).
-
Cool the solution to -65 to -60°C.
-
Slowly add a solution of diisobutylaluminum hydride (DIBAL-H) in toluene (molar ratio of ester to DIBAL-H of 1:1.5-2).
-
Stir the reaction mixture for 1-2 hours at this temperature.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction and work up to isolate the intermediate lactamol.
Step 2: Subsequent reaction steps to yield (2S,5S)-N-Boc-5-methylpyrrolidine-2-carboxylic acid
Further steps involving methylation and oxidation are required to obtain the final product. These are multi-step processes that require careful control of stereochemistry.
| Parameter | Value |
| Starting Material | 1-Boc-L-pyroglutamic acid ethyl ester |
| Key Reagent | Diisobutylaluminum hydride (DIBAL-H) |
| Solvent | Tetrahydrofuran (THF), Toluene |
| Reaction Temperature | -65 to -60°C |
| Reaction Time | 1-2 hours |
Signaling Pathway: Filgotinib Inhibition of the JAK-STAT Pathway```dot
Caption: Proposed mechanism of action for pyroglutamic acid-derived antifungals, involving the inhibition of ergosterol biosynthesis.
Application 3: Synthesis of Anti-inflammatory Agents
Pyroglutamic acid derivatives have also been investigated for their anti-inflammatory properties. Certain ester derivatives of L-pyroglutamic acid have been shown to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-activated microglial cells. O[4]verproduction of NO is a hallmark of neuroinflammation, and its inhibition represents a potential therapeutic strategy for various inflammatory conditions.
Experimental Protocol: Evaluation of Anti-inflammatory Activity (Inhibition of NO Production)
This protocol describes a cell-based assay to evaluate the anti-inflammatory potential of synthesized pyroglutamic acid derivatives.
-
Cell Culture: Culture murine microglial cells (e.g., BV-2) in an appropriate medium.
-
Cell Treatment:
-
Seed the cells in 96-well plates.
-
Pre-treat the cells with various concentrations of the synthesized pyroglutamic acid derivatives for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response.
-
-
Nitrite Measurement:
-
After 24 hours of incubation, collect the cell culture supernatant.
-
Measure the concentration of nitrite (a stable product of NO) in the supernatant using the Griess reagent.
-
-
Data Analysis: Calculate the percentage of NO production inhibition compared to the LPS-stimulated control group.
| Compound | NO Production Inhibition (%) at 10 μM |
| Compound 2e | Significant |
| Compound 2g | Significant |
| Compound 4d* | Significant |
Note: Compounds 2e, 2g, and 4d are ester and amide derivatives of L-pyroglutamic acid as reported in the literature. [4]
Signaling Pathway: Inhibition of LPS-induced NO Production
Caption: Pyroglutamic acid derivatives may inhibit LPS-induced NO production by interfering with intracellular signaling cascades that lead to the expression of inducible nitric oxide synthase (iNOS).
References
- 1. What is the mechanism of Filgotinib Maleate? [synapse.patsnap.com]
- 2. Upadacitinib and filgotinib: the role of JAK1 selective inhibition in the treatment of rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Filgotinib: A Clinical Pharmacology Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and bioactivities evaluation of l-pyroglutamic acid analogues from natural product lead - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 1-Boc-DL-pyroglutamic acid ethyl ester in N-Terminal Protection Strategies
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Boc-DL-pyroglutamic acid ethyl ester is a valuable chiral building block in modern organic and medicinal chemistry. In this molecule, the nitrogen of the pyroglutamic acid ring is protected by a tert-butyloxycarbonyl (Boc) group, a widely used acid-labile protecting group in peptide synthesis and other organic transformations. The presence of the ethyl ester at the carboxylic acid function allows for further synthetic manipulations.
These application notes provide detailed protocols for the synthesis of this compound, its application as an N-terminally protected amino acid derivative in amide bond formation, and the subsequent deprotection of the Boc group to liberate the N-terminal amine.
Data Presentation
Table 1: Synthesis of this compound
| Reactants | Reagents | Solvent | Reaction Time | Yield | Purity | Reference |
| Ethyl (S)-5-oxopyrrolidine-2-carboxylate, Di-tert-butyl dicarbonate | 4-Dimethylaminopyridine (DMAP) | Acetonitrile | Overnight | ~100% | >95% (after chromatography) | [1] |
Table 2: N-Boc Deprotection of Pyroglutamic Acid Derivatives
| Substrate | Reagent | Solvent | Reaction Time | Temperature | Yield | Reference |
| N-Boc-protected amine | Trifluoroacetic acid (TFA) | Dichloromethane (DCM) | 1-3 hours | Room Temperature | High | [2] |
| N-Boc-protected amine | Hydrochloric acid (HCl) | Dioxane or Methanol | Varies | Room Temperature | High | [2] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the N-terminal protection of ethyl pyroglutamate using di-tert-butyl dicarbonate (Boc₂O).
Materials:
-
Ethyl (S)-5-oxopyrrolidine-2-carboxylate
-
Di-tert-butyl dicarbonate (Boc₂O)
-
4-Dimethylaminopyridine (DMAP)
-
Acetonitrile (anhydrous)
-
Ethyl acetate
-
Hexane
-
Rotary evaporator
-
Chromatography column with silica gel
Procedure:
-
Dissolve ethyl (S)-5-oxopyrrolidine-2-carboxylate (1 equivalent) and a catalytic amount of DMAP in anhydrous acetonitrile in a round-bottom flask.
-
To this solution, add di-tert-butyl dicarbonate (1.1 equivalents) portion-wise at 0°C (ice bath).
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator.
-
Purify the resulting residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent, to yield 1-Boc-D-pyroglutamic acid ethyl ester as an oil.[1]
Protocol 2: Application in Amide Synthesis via Ring Opening
While not a direct N-terminal protection of another amine, this protocol demonstrates the utility of this compound as an N-protected building block for the synthesis of glutamic acid derivatives. This involves the nucleophilic ring-opening of the pyroglutamate ring.
Materials:
-
This compound immobilized on a solid support (e.g., Wang resin)
-
Amine nucleophile (e.g., benzylamine)
-
Potassium cyanide (KCN) (catalyst, handle with extreme caution)
-
Anhydrous Tetrahydrofuran (THF)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Trifluoroacetic acid (TFA)
Procedure for Solid-Phase Synthesis:
-
Swell the resin-bound 1-Boc-pyroglutamic acid in anhydrous THF.
-
Add the amine nucleophile (e.g., benzylamine, in large excess) and a catalytic amount of KCN to the resin suspension.
-
Agitate the mixture at room temperature for 48-72 hours.
-
Filter the resin and wash sequentially with THF, DCM, and MeOH.
-
Cleave the product from the resin and simultaneously deprotect the Boc group by treating the resin with a solution of 95% TFA in water for 2-3 hours.
-
Filter the resin and collect the filtrate.
-
Concentrate the filtrate to obtain the desired glutamic acid amide derivative as a trifluoroacetate salt.
Protocol 3: N-Terminal Boc Deprotection
This protocol describes the removal of the Boc protecting group to expose the N-terminal amine of the pyroglutamic acid derivative.
Materials:
-
N-Boc-protected pyroglutamic acid derivative
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM, anhydrous)
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Rotary evaporator
Procedure:
-
Dissolve the N-Boc-protected compound in anhydrous DCM.
-
Add an equal volume of TFA to the solution at 0°C.
-
Stir the reaction mixture at room temperature for 1-3 hours, monitoring by TLC until the starting material is consumed.
-
Remove the solvent and excess TFA under reduced pressure.
-
Dissolve the residue in ethyl acetate and carefully neutralize with a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Evaporate the solvent to yield the deprotected product.[2]
Mandatory Visualizations
Synthesis of this compound
Caption: Synthesis of this compound.
N-Terminal Boc Deprotection Mechanism
Caption: Acid-catalyzed deprotection of an N-Boc group.
Experimental Workflow for Synthesis and Deprotection
References
The Versatility of 1-Boc-DL-pyroglutamic Acid Ethyl Ester in Pharmaceutical Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Boc-DL-pyroglutamic acid ethyl ester is a versatile and valuable intermediate in the field of pharmaceutical synthesis. As a protected derivative of pyroglutamic acid, it serves as a chiral building block for the synthesis of a wide array of complex molecules, particularly amino acid derivatives and peptides.[1][2] The presence of the tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom and the ethyl ester at the carboxylic acid function allows for selective chemical transformations, making it an ideal starting material for multi-step syntheses of active pharmaceutical ingredients (APIs).[3][4] This document provides detailed application notes and protocols for the use of this compound in pharmaceutical research and development.
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of this compound is crucial for its effective use in synthesis. The table below summarizes key data for the closely related and commercially available D-enantiomer, which shares similar physical characteristics.
| Property | Value | Reference(s) |
| CAS Number | 144978-35-8 (D-form) | [5] |
| Molecular Formula | C₁₂H₁₉NO₅ | [5] |
| Molecular Weight | 257.28 g/mol | [5] |
| Appearance | White to off-white powder or crystalline solid | [6] |
| Melting Point | 54.0 to 58.0 °C | [6] |
| Solubility | Soluble in organic solvents such as ethanol, methanol, and dichloromethane. Slightly soluble in water. | [4] |
| Storage | Store in a dry, cool, and well-ventilated area away from direct sunlight and heat. Recommended storage at 2-8 °C. | [6] |
Applications in Pharmaceutical Synthesis
The primary application of this compound lies in its use as a precursor for the synthesis of conformationally constrained amino acids and peptidomimetics. These structures are of significant interest in drug discovery as they can lead to compounds with enhanced potency, selectivity, and metabolic stability.
One notable application is in the synthesis of Angiotensin-Converting Enzyme (ACE) inhibitors, a class of drugs widely used to treat hypertension and heart failure. Specifically, derivatives of pyroglutamic acid can be utilized to synthesize key bicyclic amino acid cores, such as (2S,3aS,7aS)-octahydroindole-2-carboxylic acid, a crucial intermediate in the industrial synthesis of Perindopril.[2][7]
While the direct synthesis of Perindopril from this compound is not explicitly detailed in publicly available literature, the following sections outline key experimental protocols that are fundamental to the synthetic strategies for converting this intermediate into more complex pharmaceutical building blocks.
Experimental Protocols
The following protocols describe key transformations of this compound that are essential for its use in pharmaceutical synthesis.
Protocol 1: N-Boc Deprotection
The removal of the Boc protecting group is a common and critical step to liberate the secondary amine for further functionalization. Acid-catalyzed cleavage is the most frequently employed method.
Objective: To remove the Boc protecting group from this compound.
Reagents and Materials:
-
This compound
-
Trifluoroacetic acid (TFA) or 4M HCl in 1,4-dioxane
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Rotary evaporator
Procedure:
-
Dissolve this compound in dichloromethane (DCM) in a round-bottom flask.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add an excess of either trifluoroacetic acid (TFA) (typically 20-50% in DCM) or a solution of 4M HCl in 1,4-dioxane.
-
Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed (typically 1-4 hours).
-
Upon completion, carefully neutralize the excess acid by slowly adding saturated sodium bicarbonate solution until effervescence ceases.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the deprotected product.
Expected Outcome: DL-pyroglutamic acid ethyl ester. Further purification by column chromatography may be necessary.
Protocol 2: Nucleophilic Ring Opening of the Pyroglutamate Ring
The lactam ring of the pyroglutamate can be opened by various nucleophiles to generate linear glutamic acid derivatives. This is a key strategy for introducing diverse functionalities.
Objective: To perform a nucleophilic ring-opening of this compound.
Reagents and Materials:
-
This compound
-
Nucleophile (e.g., benzylamine, methanol)
-
Potassium cyanide (KCN) (catalytic amount - EXTREME CAUTION: KCN is highly toxic ) or other suitable Lewis acid.
-
Anhydrous tetrahydrofuran (THF)
-
Saturated ammonium chloride solution
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
To a solution of this compound in anhydrous THF under an inert atmosphere, add a catalytic amount of potassium cyanide (KCN).
-
Add the desired nucleophile (e.g., 2-6 equivalents of benzylamine or methanol).
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC. The reaction time can vary from several hours to days depending on the nucleophile.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the mixture with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Expected Outcome: The corresponding γ-substituted-N-Boc-glutamic acid α-ethyl ester derivative.
Visualizing Synthetic Pathways and Workflows
Diagrams created using Graphviz (DOT language) can effectively illustrate the logical flow of synthetic pathways and experimental procedures.
Caption: Synthetic pathways from this compound.
Caption: Workflow for the N-Boc deprotection protocol.
Conclusion
This compound is a highly valuable and versatile intermediate for the synthesis of complex pharmaceutical molecules. Its protected functional groups allow for controlled and selective reactions, making it an essential tool in the drug discovery and development pipeline. The protocols and information provided herein offer a foundation for researchers and scientists to effectively utilize this compound in their synthetic endeavors, particularly in the creation of novel peptidomimetics and the synthesis of established APIs. As with all chemical syntheses, appropriate safety precautions should be taken, and reaction conditions may require optimization for specific substrates and scales.
References
- 1. Versatile methodology for the synthesis and α-functionalization of (2R,3aS,7aS)-octahydroindole-2-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Process for the preparation of perindopril and salts thereof - Patent 1864973 [data.epo.org]
- 3. US4914214A - Process for the industrial synthesis of perindopril - Google Patents [patents.google.com]
- 4. CN101544593A - Synthetic method of (2s, 3aS, 7aS)-octahydro-1H-indole-2-carboxylic acid - Google Patents [patents.google.com]
- 5. 1-Boc-D-Pyroglutamic acid ethyl ester | C12H19NO5 | CID 820885 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. WO2005100317A1 - Process for the preparation of perindopril - Google Patents [patents.google.com]
- 7. US7291745B2 - Process for the preparation of perindopril - Google Patents [patents.google.com]
Application Notes and Protocols: Stereoselective Reactions Involving 1-Boc-DL-Pyroglutamic Acid Ethyl Ester
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for key stereoselective reactions involving 1-Boc-DL-pyroglutamic acid ethyl ester. This versatile chiral building block is a cornerstone in the asymmetric synthesis of a wide array of biologically active molecules and pharmaceutical intermediates. The protocols outlined below are based on established literature and offer a starting point for the stereocontrolled functionalization of the pyroglutamate scaffold.
Diastereoselective Alkylation of 1-Boc-pyroglutamic Acid Ethyl Ester
The stereoselective alkylation of the enolate derived from 1-Boc-pyroglutamic acid ethyl ester provides a powerful method for the introduction of substituents at the C4 position, creating new stereogenic centers with high diastereocontrol. The stereochemical outcome of the reaction is notably dependent on the nature of the electrophile.
Application Notes:
The double alkylation of ethyl N-Boc-pyroglutamate can be achieved in a one-pot synthesis, yielding 4,4-disubstituted pyroglutamates. The first alkylation occurs at a low temperature (-78 °C), while the second requires the reaction to be warmed to room temperature[1]. The stereoselectivity of the second alkylation is influenced by the steric bulk of the electrophile. Bulky electrophiles, such as benzyl bromide, tend to add trans to the ester group, resulting in high diastereomeric excess[1]. In contrast, less sterically demanding electrophiles may not exhibit significant facial differentiation[1]. The chirality of the original pyroglutamate is preserved throughout the dialkylation process[1].
Quantitative Data Summary:
| Entry | Electrophile 1 (E1) | Electrophile 2 (E2) | Product(s) | Diastereomeric Excess (d.e.) | Yield (%) |
| 1 | Benzyl Bromide | Benzyl Bromide | 4,4-Dibenzyl | >98% (trans,trans) | 75 |
| 2 | Methyl Iodide | Methyl Iodide | 4,4-Dimethyl | Not reported | 80 |
| 3 | Allyl Bromide | Allyl Bromide | 4,4-Diallyl | Not reported | 70 |
| 4 | Benzyl Bromide | Methyl Iodide | 4-Benzyl-4-methyl | 80% (trans to ester) | 65 |
| 5 | Cinnamyl Bromide | Methyl Iodide | 4-Cinnamyl-4-methyl | 100% (trans to ester) | 72 |
Data sourced from Ezquerra, J. et al., J. Org. Chem. 1994, 59, 4327-4331.[1]
Experimental Protocol: One-Pot Synthesis of 4,4-Disubstituted Pyroglutamates[1]
Materials:
-
(2S)-1-Boc-pyroglutamic acid ethyl ester
-
Lithium hexamethyldisilazide (LHMDS) (1 M solution in THF)
-
Electrophile (e.g., benzyl bromide, methyl iodide)
-
Dry Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Dichloromethane (CH2Cl2)
-
Magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
Procedure:
-
Dissolve (2S)-1-Boc-pyroglutamic acid ethyl ester (1.0 eq) in dry THF under an argon atmosphere.
-
Cool the solution to -78 °C.
-
Add LHMDS (2.1 eq) dropwise to the solution and stir for 15 minutes at -78 °C.
-
Add the first electrophile (1.0 eq) dissolved in dry THF at -78 °C and stir for 1 hour at this temperature.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
Cool the reaction mixture back to -78 °C and add the second electrophile (1.0 eq).
-
Allow the mixture to warm to room temperature and stir for 2 hours.
-
Quench the reaction with a saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with dichloromethane (3 x volumes).
-
Combine the organic layers, dry over MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Diagram of Experimental Workflow:
Caption: Workflow for the one-pot diastereoselective double alkylation.
Diastereoselective Azidation of N-Boc-pyroglutamate Derivatives
The introduction of an azide group through a stereoselective reaction provides a versatile handle for further functionalization, such as the synthesis of novel amino acids. While direct azidation of 1-Boc-pyroglutamic acid ethyl ester can be challenging due to the electron-withdrawing nature of the Boc group, a highly diastereoselective azidation has been achieved on a closely related N-methylated proline derivative, which can be synthesized from N-Boc-pyroglutamic acid tert-butyl ester.
Application Notes:
The key to a successful and highly diastereoselective electrophilic azidation is the modification of the N-protecting group from Boc to a less sterically demanding and electron-donating group, such as a methyl group. The azidation of the lithium enolate of the N-methylated proline derivative with 2,4,6-triisopropylbenzenesulfonyl azide (trisyl azide) proceeds with excellent diastereoselectivity.
Quantitative Data Summary:
| Entry | Substrate | Base | Azide Source | Product | Diastereomeric Ratio (d.r.) | Yield (%) |
| 1 | (2S,5S)-1-Methylpyrrolidine-2,5-dicarboxylic acid 2-tert-butyl ester 5-ethyl ester | LHMDS (2.2 eq) | Trisyl azide (2.0 eq) | (2S,5S,1'S)-5-(Azidoethoxycarbonylmethyl)-1-methylpyrrolidine-2-carboxylic acid tert-butyl ester | >20:1 | 75 |
Data sourced from Moody, C. J. & Mangion, I. K., Org. Lett. 2007, 9 (14), 2721–2724.
Experimental Protocol: Diastereoselective Azidation[2]
Materials:
-
(2S,5S)-1-Methylpyrrolidine-2,5-dicarboxylic acid 2-tert-butyl ester 5-ethyl ester (synthesized from N-Boc-pyroglutamic acid tert-butyl ester)
-
Lithium hexamethyldisilazide (LHMDS) (1 M solution in THF)
-
2,4,6-Triisopropylbenzenesulfonyl azide (Trisyl azide)
-
Dry Tetrahydrofuran (THF)
-
Glacial Acetic Acid
-
10% aqueous NaHCO3 solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
Dissolve the N-methylated proline derivative (1.0 eq) in dry THF under an argon atmosphere.
-
Cool the solution to -78 °C.
-
Add LHMDS (2.2 eq) dropwise and allow the enolate to form over 1 hour at -78 °C.
-
In a separate flask, dissolve trisyl azide (2.0 eq) in dry THF and cool to -78 °C.
-
Add the pre-cooled solution of trisyl azide to the enolate solution.
-
After 2 minutes, quench the reaction by adding glacial acetic acid (4.0 eq).
-
Allow the reaction to warm to room temperature and stir for 16 hours.
-
Concentrate the reaction mixture under reduced pressure.
-
Take up the residue in 10% aqueous NaHCO3 and extract with EtOAc.
-
Wash the combined organic layers with brine, dry over Na2SO4, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography.
Diagram of Reaction Logic:
References
The Versatility of 1-Boc-DL-pyroglutamic Acid Ethyl Ester in the Synthesis of Bioactive Molecules: Applications and Protocols
For Researchers, Scientists, and Drug Development Professionals
1-Boc-DL-pyroglutamic acid ethyl ester has emerged as a important and versatile chiral building block in the synthesis of a diverse array of bioactive molecules. Its rigid pyrrolidinone core and orthogonal protecting groups at the nitrogen and the carboxylic acid ester provide a robust scaffold for the stereoselective introduction of various functionalities. This allows for the construction of complex molecular architectures with significant therapeutic potential. This document provides detailed application notes and experimental protocols for the synthesis of three classes of bioactive molecules derived from this valuable starting material: the neuroexcitatory agent (-)-α-Kainic Acid, a conformationally restricted Glutamate analogue, and a key intermediate for the Dipeptidyl Peptidase IV (DPP-4) inhibitor, Saxagliptin.
Application Note 1: Synthesis of (-)-α-Kainic Acid
(-)-α-Kainic acid is a potent neuroexcitatory amino acid that acts as a specific agonist for the kainate subtype of ionotropic glutamate receptors.[1] Its rigid structure makes it a valuable tool in neuroscience research to study excitotoxicity and neuronal signaling pathways. The enantioselective synthesis of (-)-α-kainic acid often utilizes the chiral scaffold of pyroglutamic acid to establish the three contiguous stereocenters on the pyrrolidine ring.
Experimental Workflow: Synthesis of (-)-α-Kainic Acid
Figure 1: General workflow for the synthesis of (-)-α-Kainic Acid.
Signaling Pathway: Kainic Acid-Induced Excitotoxicity
Kainic acid exerts its neurotoxic effects by binding to and activating ionotropic glutamate receptors, primarily kainate receptors. This leads to an excessive influx of Ca²⁺ ions, triggering a cascade of intracellular events that culminate in neuronal cell death.[2]
Figure 2: Simplified signaling pathway of Kainic Acid-induced neurotoxicity.
Experimental Protocol: Synthesis of a Kainic Acid Precursor
This protocol outlines the initial diastereoselective alkylation of 1-Boc-L-pyroglutamic acid ethyl ester, a key step in establishing the stereochemistry required for kainic acid.
Materials:
-
1-Boc-L-pyroglutamic acid ethyl ester
-
Anhydrous Tetrahydrofuran (THF)
-
Lithium diisopropylamide (LDA) solution in THF
-
Allyl bromide
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
A solution of 1-Boc-L-pyroglutamic acid ethyl ester (1.0 eq) in anhydrous THF is cooled to -78 °C under an argon atmosphere.
-
LDA solution (1.1 eq) is added dropwise, and the mixture is stirred at -78 °C for 1 hour.
-
Allyl bromide (1.2 eq) is added dropwise, and the reaction is stirred at -78 °C for 2 hours.
-
The reaction is quenched by the addition of saturated aqueous ammonium chloride solution and allowed to warm to room temperature.
-
The mixture is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by silica gel column chromatography to afford the alkylated product.
| Step | Product | Reagents and Conditions | Yield (%) | Reference |
| 1 | 4-allyl-1-Boc-L-pyroglutamic acid ethyl ester | LDA, Allyl bromide, THF, -78 °C | 75-85 | [3] |
Application Note 2: Synthesis of Conformationally Restricted Glutamate Analogues
Conformationally restricted analogues of glutamate are crucial tools for probing the pharmacology of glutamate receptors. By locking the flexible glutamate backbone into specific conformations, researchers can design ligands with enhanced selectivity for different receptor subtypes. This compound serves as an excellent starting point for creating bicyclic and other constrained structures that mimic various conformations of glutamate. These analogues can act as agonists or antagonists at metabotropic glutamate receptors (mGluRs), which are involved in a variety of neurological processes.[4][5]
Experimental Workflow: Synthesis of a Bicyclic Glutamate Analogue
Figure 3: General workflow for synthesizing a bicyclic Glutamate analogue.
Signaling Pathway: Metabotropic Glutamate Receptor (mGluR) Activation
Metabotropic glutamate receptors are G-protein coupled receptors that, upon binding to an agonist, initiate a variety of intracellular signaling cascades. For example, Group I mGluRs (mGluR1 and mGluR5) couple to Gq/G11 proteins, leading to the activation of phospholipase C (PLC) and subsequent production of inositol trisphosphate (IP₃) and diacylglycerol (DAG).
Figure 4: Simplified signaling pathway for Group I mGluR activation.
Experimental Protocol: Synthesis of a Conformationally Restricted Glutamate Analogue Intermediate
This protocol describes a key step in the synthesis of a bicyclic pyroglutamate derivative.
Materials:
-
4-substituted-1-Boc-L-pyroglutamic acid ethyl ester
-
Anhydrous solvent (e.g., Toluene)
-
Catalyst (e.g., p-Toluenesulfonic acid)
-
Saturated aqueous sodium bicarbonate solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
A solution of the 4-substituted-1-Boc-L-pyroglutamic acid ethyl ester (1.0 eq) and a catalytic amount of p-toluenesulfonic acid in toluene is heated at reflux with a Dean-Stark trap to remove water.
-
The reaction is monitored by TLC until completion.
-
The reaction mixture is cooled to room temperature and washed with saturated aqueous sodium bicarbonate solution and brine.
-
The organic layer is dried over anhydrous magnesium sulfate and concentrated under reduced pressure.
-
The crude product is purified by silica gel column chromatography to yield the bicyclic product.
| Step | Product | Reagents and Conditions | Yield (%) | Reference |
| 1 | Bicyclic pyroglutamate derivative | p-TsOH, Toluene, Reflux | 80-90 | [4] |
| Compound | Receptor Target | Biological Activity (EC₅₀/Kᵢ) | Reference |
| (S)-2 (cyclopentenyl-glutamate analogue) | mGlu5 | EC₅₀ = 18 µM | [5] |
| (S)-2 (cyclopentenyl-glutamate analogue) | mGlu2 | EC₅₀ = 45 µM | [5] |
Application Note 3: Synthesis of a Key Intermediate for Saxagliptin, a DPP-4 Inhibitor
Saxagliptin is a potent and selective inhibitor of dipeptidyl peptidase IV (DPP-4), an enzyme responsible for the degradation of incretin hormones such as GLP-1. By inhibiting DPP-4, Saxagliptin increases the levels of active incretins, which in turn stimulates insulin secretion and suppresses glucagon release in a glucose-dependent manner, making it an effective treatment for type 2 diabetes. The synthesis of the key bicyclic amine intermediate of Saxagliptin, (1S,3S,5S)-2-azabicyclo[3.1.0]hexane-3-carboxamide, can be achieved from L-pyroglutamic acid, with the Boc-protected ethyl ester serving as a crucial early-stage intermediate.[6]
Experimental Workflow: Synthesis of Saxagliptin Intermediate
Figure 5: Synthetic workflow for a key Saxagliptin intermediate.
Signaling Pathway: Mechanism of DPP-4 Inhibition
DPP-4 inhibitors block the enzymatic degradation of incretin hormones (GLP-1 and GIP). This leads to prolonged activity of these hormones, resulting in enhanced glucose-dependent insulin secretion from pancreatic β-cells and suppression of glucagon secretion from α-cells.
Figure 6: Mechanism of action of DPP-4 inhibitors.
Experimental Protocol: Synthesis of a Saxagliptin Intermediate Precursor
This protocol describes the reduction of the lactam carbonyl in 1-Boc-L-pyroglutamic acid ethyl ester, a key transformation in the synthesis of the bicyclic core of Saxagliptin.
Materials:
-
1-Boc-L-pyroglutamic acid ethyl ester
-
Anhydrous Toluene
-
Diisobutylaluminium hydride (DIBAL-H) solution in toluene
-
Methanol
-
Saturated aqueous sodium potassium tartrate solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
A solution of 1-Boc-L-pyroglutamic acid ethyl ester (1.0 eq) in anhydrous toluene is cooled to -78 °C under an argon atmosphere.
-
DIBAL-H solution (1.1 eq) is added dropwise, maintaining the temperature below -70 °C.
-
The reaction is stirred at -78 °C for 1 hour.
-
The reaction is quenched by the slow addition of methanol, followed by saturated aqueous sodium potassium tartrate solution.
-
The mixture is allowed to warm to room temperature and stirred vigorously until two clear layers are formed.
-
The layers are separated, and the aqueous layer is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by silica gel column chromatography to yield the corresponding lactamol.
| Step | Product | Reagents and Conditions | Yield (%) | Reference |
| 1 | (2S,5R)-1-tert-butyl 2-ethyl 5-hydroxypyrrolidine-1,2-dicarboxylate | DIBAL-H, Toluene, -78 °C | 85-95 | [6] |
| Compound | Target | Biological Activity (IC₅₀) | Reference |
| Saxagliptin | DPP-4 | 22 ± 2 nM | [7] |
| Sitagliptin (for comparison) | DPP-4 | 19 nM | [8] |
| Vildagliptin (for comparison) | DPP-4 | ~60 nM | [9] |
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Preparation method of key intermediate of saxagliptin - Eureka | Patsnap [eureka.patsnap.com]
- 3. 2024.sci-hub.st [2024.sci-hub.st]
- 4. Direct versatile route to conformationally constrained glutamate analogues - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. Synthesis and biological activities of conformationally restricted cyclopentenyl-glutamate analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CN104628622A - Preparation method of saxagliptin intermediate - Google Patents [patents.google.com]
- 7. Synthesis of New DPP-4 Inhibitors Based on a Novel Tricyclic Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 8. oatext.com [oatext.com]
- 9. Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review | MDPI [mdpi.com]
Application Notes and Protocols: Enzymatic Reactions Utilizing 1-Boc-DL-pyroglutamic acid ethyl ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Boc-DL-pyroglutamic acid ethyl ester is a versatile building block in organic synthesis, particularly in the preparation of chiral pharmaceutical intermediates. The stereoselective hydrolysis of the ester group, especially through enzymatic means, offers a powerful strategy for the resolution of its racemic mixture, yielding enantiomerically enriched 1-Boc-pyroglutamic acid derivatives. These chiral products are valuable precursors for the synthesis of a wide range of bioactive molecules. This document provides detailed application notes and protocols for the enzymatic hydrolysis of this compound, focusing on the use of lipases for kinetic resolution.
Principle of Enzymatic Resolution
Enzymatic kinetic resolution is a widely used technique for the separation of enantiomers. It relies on the stereoselectivity of an enzyme, which preferentially catalyzes the reaction of one enantiomer over the other. In the case of this compound, a lipase can be used to selectively hydrolyze one of the enantiomers (e.g., the L-enantiomer) to the corresponding carboxylic acid, leaving the other enantiomer (e.g., the D-enantiomer) largely unreacted. The resulting mixture of the carboxylic acid and the unreacted ester can then be separated, providing access to both enantiopure forms.
Recommended Enzymes and Reaction Conditions
Based on extensive literature on the enzymatic resolution of N-protected amino acid esters, lipases are the enzymes of choice for the hydrolysis of this compound.[1][2] Particularly, lipases from Candida antarctica (Lipase B, CALB) and Candida rugosa (CRL) have demonstrated high efficiency and enantioselectivity in similar reactions.[3][4][5]
Key Reaction Parameters:
-
Enzyme: Immobilized Candida antarctica lipase B (e.g., Novozym 435) is highly recommended due to its broad substrate specificity, high stability in organic solvents, and ease of recovery and reuse.[2][6] Candida rugosa lipase is another effective option.[4][5]
-
Solvent: A water-immiscible organic solvent is typically used to facilitate the reaction and subsequent separation. tert-Butyl methyl ether (MTBE) is a preferred solvent due to its low boiling point and compatibility with lipases.[2]
-
Temperature: The optimal temperature for the enzymatic hydrolysis is typically in the range of 30-50°C. A slightly elevated temperature can increase the reaction rate, but excessively high temperatures can lead to enzyme denaturation.
-
Water Content: Water is a reactant in the hydrolysis reaction. The amount of water is a critical parameter that can influence both the reaction rate and the enantioselectivity. Typically, a stoichiometric amount or a slight excess of water relative to the substrate is used.
-
pH: While the reaction is often carried out in an organic solvent, the pH of the aqueous phase (if present) or the microenvironment of the enzyme can be important. For lipases, a neutral pH (around 7.0) is generally optimal.
Data Presentation: Comparative Performance of Lipases in Analogous Reactions
| Substrate | Enzyme | Solvent | Temp (°C) | Time (h) | Conversion (%) | Enantiomeric Excess (ee) of Product (%) | Enantiomeric Excess (ee) of Substrate (%) | Reference |
| (R,S)-N-Cbz-proline 1,2,4-triazolide | Candida antarctica Lipase B | MTBE (water-saturated) | 45 | - | >45 | >99 (S-acid) | >99 (R-azolide) | [2] |
| Racemic N-Boc-amino acid methyl esters | Porcine Pancreatic Lipase | Aqueous buffer with organic co-solvent | RT | - | ~50 | High (L-acid) | High (D-ester) | [1] |
| Racemic β-hydroxy-β-arylpropionates | Candida rugosa Lipase | Diisopropyl ether | 30 | 24-120 | 40-50 | >95 | >95 | [4] |
| Racemic Azolides of N-protected Proline | Candida antarctica Lipase B | MTBE | 45 | - | High | >99 | >99 | [2] |
Experimental Protocols
Protocol 1: Analytical Scale Screening of Lipases
This protocol describes a small-scale experiment to screen different lipases for their activity and enantioselectivity in the hydrolysis of this compound.
Materials:
-
This compound
-
Immobilized Candida antarctica lipase B (e.g., Novozym 435)
-
Candida rugosa lipase
-
Porcine Pancreatic Lipase
-
tert-Butyl methyl ether (MTBE), anhydrous
-
Phosphate buffer (0.1 M, pH 7.0)
-
Deionized water
-
Vials with screw caps
-
Shaking incubator
-
HPLC with a chiral column (e.g., Chiralcel OD-H or equivalent)
Procedure:
-
Prepare a stock solution of this compound in MTBE (e.g., 10 mg/mL).
-
In separate vials, place 10 mg of each lipase to be tested.
-
To each vial, add 1 mL of the substrate stock solution.
-
Add 10 µL of deionized water to each vial.
-
Cap the vials tightly and place them in a shaking incubator at 40°C.
-
Take aliquots (e.g., 50 µL) from each reaction mixture at different time points (e.g., 2, 4, 8, 24 hours).
-
Quench the reaction in the aliquot by adding 200 µL of ethanol and centrifuge to remove the enzyme.
-
Analyze the supernatant by chiral HPLC to determine the conversion and the enantiomeric excess of the remaining substrate and the product (1-Boc-pyroglutamic acid).
Workflow for Analytical Scale Screening:
Caption: Workflow for screening lipases for hydrolysis.
Protocol 2: Preparative Scale Enzymatic Resolution
This protocol describes a larger-scale reaction for the preparative resolution of this compound using the optimal enzyme identified in the screening.
Materials:
-
This compound (e.g., 1 g)
-
Optimal lipase (e.g., immobilized Candida antarctica lipase B, 100 mg)
-
tert-Butyl methyl ether (MTBE), anhydrous (50 mL)
-
Deionized water (calculated stoichiometric amount)
-
Sodium bicarbonate solution (5% w/v)
-
Hydrochloric acid (1 M)
-
Ethyl acetate
-
Magnesium sulfate or sodium sulfate, anhydrous
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve 1 g of this compound in 50 mL of MTBE in a round-bottom flask.
-
Add 100 mg of the immobilized lipase.
-
Add the calculated amount of deionized water (e.g., for 1 g of substrate with MW 257.28 g/mol , this is approximately 70 µL of water for a 1:1 molar ratio).
-
Stir the mixture at the optimal temperature (e.g., 40°C) and monitor the reaction progress by chiral HPLC.
-
Once the desired conversion is reached (typically around 50%), stop the reaction by filtering off the immobilized enzyme. The enzyme can be washed with MTBE and dried for reuse.
-
Transfer the filtrate to a separatory funnel.
-
Extract the acidic product (1-Boc-L-pyroglutamic acid) with a 5% sodium bicarbonate solution (3 x 20 mL).
-
Combine the aqueous extracts and acidify to pH 2-3 with 1 M HCl.
-
Extract the product into ethyl acetate (3 x 30 mL).
-
Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the enantiomerically enriched 1-Boc-L-pyroglutamic acid.
-
The original MTBE layer contains the unreacted 1-Boc-D-pyroglutamic acid ethyl ester. Wash this layer with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the enantiomerically enriched ester.
Workflow for Preparative Scale Resolution:
Caption: Workflow for preparative enzymatic resolution.
Signaling Pathways and Logical Relationships
The enzymatic resolution of this compound is a key step in the synthesis of chiral molecules. The relationship between the racemic starting material, the enzymatic reaction, and the final separated enantiomers can be visualized as follows:
Caption: Logical flow of enzymatic resolution.
Conclusion
The enzymatic resolution of this compound using lipases is a highly effective and environmentally friendly method for obtaining enantiomerically pure pyroglutamic acid derivatives. The protocols provided herein, based on established methodologies for similar substrates, offer a solid foundation for researchers to develop and optimize this valuable synthetic transformation. The use of immobilized enzymes further enhances the practicality and cost-effectiveness of this approach, making it suitable for both laboratory-scale synthesis and potential industrial applications in drug development.
References
- 1. Porcine pancreatic lipase-catalized enantioselective hydrolysis of N-protected amino acid methyl-esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Engineering of Candida antarctica lipase B for hydrolysis of bulky carboxylic acid esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Kinetic studies of lipase from Candida rugosa: a comparative study between free and immobilized enzyme onto porous chitosan beads - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. d-nb.info [d-nb.info]
Application Notes and Protocols for Solid-Phase Peptide Synthesis (SPPS) of Peptides Containing N-Terminal Pyroglutamic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-terminal pyroglutamic acid (pGlu) is a common post-translational modification in a variety of biologically active peptides and proteins, including Thyrotropin-Releasing Hormone (TRH) and Gonadotropin-Releasing Hormone (GnRH). This modification, which involves the cyclization of an N-terminal glutamine or glutamic acid residue, plays a crucial role in the biological activity and stability of these molecules by protecting them from degradation by aminopeptidases.
Solid-Phase Peptide Synthesis (SPPS) is the method of choice for the chemical synthesis of peptides. The Boc (tert-butyloxycarbonyl) strategy is a robust and widely used approach for SPPS. This document provides detailed application notes and protocols for the synthesis of peptides containing N-terminal pyroglutamic acid using Boc-SPPS workflows. While the primary focus is on the incorporation of Boc-pyroglutamic acid (Boc-pGlu-OH), this guide will also address considerations for related derivatives.
Data Presentation
The efficiency of each step in SPPS is critical for the overall yield and purity of the final peptide. The following tables summarize typical quantitative data associated with Boc-SPPS workflows.
Table 1: Reagents and Conditions for Boc-SPPS Cycles
| Step | Reagent/Solvent | Concentration | Reaction Time |
| Resin Swelling | Dichloromethane (DCM) | - | 1-2 hours |
| Boc Deprotection | Trifluoroacetic acid (TFA) in DCM | 50% (v/v) | 30 minutes |
| Neutralization | Diisopropylethylamine (DIEA) in DCM | 5-10% (v/v) | 2 x 2 minutes |
| Amino Acid Coupling | Boc-Amino Acid, Coupling Reagent (e.g., HBTU/HOBt), DIEA in DMF | 3-4 equivalents | 1-2 hours |
Table 2: Common Cleavage Cocktails for Boc-SPPS [1][2]
| Cocktail Name | Composition (v/v) | Scavengers | Target Residues | Cleavage Time |
| Reagent K | TFA / Water / Phenol / Thioanisole / EDT | Phenol, Thioanisole, EDT | General purpose, good for Trp, Met, Cys, Tyr | 2-4 hours |
| "Odorless" Cleavage Cocktail (Reagent B) | TFA / Triisopropylsilane (TIS) / Water | Triisopropylsilane | General purpose, especially for Trityl-based protecting groups | 2-4 hours |
| HF Cleavage | Anhydrous Hydrogen Fluoride | Anisole, p-cresol | Standard for many Boc-protected peptides | 1 hour at 0°C |
Note: The choice of cleavage cocktail is dependent on the peptide sequence and the protecting groups used.
Table 3: Example HPLC Gradient for Peptide Purification [3][4]
| Time (minutes) | % Solvent A (0.1% TFA in Water) | % Solvent B (0.1% TFA in Acetonitrile) |
| 0 | 95 | 5 |
| 5 | 95 | 5 |
| 35 | 45 | 55 |
| 40 | 5 | 95 |
| 45 | 5 | 95 |
| 50 | 95 | 5 |
Experimental Protocols
The following are detailed methodologies for the key experiments in a Boc-SPPS workflow for the synthesis of a peptide with an N-terminal pyroglutamic acid, exemplified by the synthesis of Gonadotropin-Releasing Hormone (GnRH), with the sequence pGlu-His-Trp-Ser-Tyr-Gly-Leu-Arg-Pro-Gly-NH₂.[5][6]
Protocol 1: Resin Preparation and First Amino Acid Loading
-
Resin Swelling: Swell 1 gram of MBHA resin (0.5-1.0 mmol/g substitution) in dichloromethane (DCM, 10 mL) in a reaction vessel for 1-2 hours.
-
Resin Washing: Wash the swollen resin with DCM (3 x 10 mL) and then with dimethylformamide (DMF, 3 x 10 mL).
-
First Amino Acid Coupling:
-
Dissolve Boc-Gly-OH (3 equivalents relative to resin substitution) and HOBt (3 equivalents) in a minimal amount of DMF.
-
Add DIC (3 equivalents) to the amino acid solution and allow to pre-activate for 5 minutes.
-
Add the activated amino acid solution to the resin.
-
Add DIEA (3 equivalents) to the reaction vessel.
-
Agitate the mixture for 2 hours at room temperature.
-
Monitor the coupling reaction using the Kaiser test. If the test is positive, continue agitation for another hour.
-
-
Capping (Optional): If the Kaiser test is still positive after extended coupling, cap any unreacted amino groups by treating the resin with a solution of acetic anhydride and DIEA in DMF (10:1:89 v/v/v) for 30 minutes.
-
Washing: Wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).
Protocol 2: Standard Boc-SPPS Cycle (for subsequent amino acids)
-
Boc Deprotection:
-
Wash the resin with DCM (3 x 10 mL).
-
Add a solution of 50% TFA in DCM (10 mL) to the resin and agitate for 30 minutes at room temperature.[7]
-
Wash the resin with DCM (3 x 10 mL).
-
-
Neutralization:
-
Wash the resin with a solution of 5% DIEA in DCM (2 x 10 mL), agitating for 2 minutes each time.
-
Wash the resin with DCM (3 x 10 mL) and then DMF (3 x 10 mL).
-
-
Amino Acid Coupling:
-
Dissolve the next Boc-protected amino acid (3 equivalents), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF.
-
Add DIEA (6 equivalents) to the activated amino acid solution.
-
Add the coupling mixture to the resin and agitate for 1-2 hours at room temperature.
-
Perform a Kaiser test to monitor the completion of the coupling reaction.
-
-
Washing: Wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).
-
Repeat this cycle for each subsequent amino acid in the sequence.
Protocol 3: Incorporation of N-Terminal Pyroglutamic Acid
Method A: Direct Coupling of Boc-pGlu-OH
-
Following the final deprotection and neutralization of the N-terminal amino acid of the peptide-resin, proceed with a standard coupling cycle (Protocol 2, Step 3) using Boc-pGlu-OH.
Method B: Coupling of Unprotected Pyroglutamic Acid with BOP Reagent [8][9]
-
Following the final deprotection and neutralization of the N-terminal amino acid of the peptide-resin, wash the resin with DMF.
-
Dissolve pGlu-OH (3 equivalents), BOP reagent (3 equivalents), and HOBt (3 equivalents) in DMF.
-
Add DIEA (6 equivalents) to the solution.
-
Add the coupling mixture to the resin and agitate for 2-4 hours at room temperature.
-
Monitor the reaction with a Kaiser test.
-
Wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).
Note on Boc-pyroglutamic acid ethyl ester (Boc-pGlu-OEt): The direct use of Boc-pGlu-OEt in SPPS is not as widely documented as the use of Boc-pGlu-OH. In principle, the ethyl ester could be hydrolyzed to the free acid prior to coupling. However, for direct coupling, the use of the free acid (Boc-pGlu-OH) is the standard and recommended procedure.
Protocol 4: Cleavage and Deprotection of the Peptide
-
Resin Preparation: Wash the fully assembled peptide-resin with DCM (3 x 10 mL) and dry it under vacuum for at least 4 hours.[1]
-
Cleavage Cocktail Preparation: In a well-ventilated fume hood, prepare the cleavage cocktail. For a peptide containing Trp and Arg, a suitable cocktail is Reagent K (TFA/water/phenol/thioanisole/EDT, 82.5:5:5:5:2.5 v/v).
-
Cleavage Reaction:
-
Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin).
-
Agitate the mixture at room temperature for 2-4 hours.
-
-
Peptide Precipitation:
-
Filter the resin and collect the filtrate into a cold (-20°C) solution of diethyl ether (10 times the volume of the filtrate).
-
A white precipitate of the crude peptide should form.
-
Allow the precipitation to proceed for at least 30 minutes at -20°C.
-
-
Peptide Isolation:
-
Centrifuge the ether suspension to pellet the peptide.
-
Decant the ether.
-
Wash the peptide pellet with cold diethyl ether (2 x 20 mL) to remove scavengers and residual protecting groups.
-
Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.
-
Protocol 5: Peptide Purification and Analysis
-
Sample Preparation: Dissolve the crude peptide in a minimal amount of a suitable solvent, typically a mixture of Solvent A (0.1% TFA in water) and Solvent B (0.1% TFA in acetonitrile).[3]
-
HPLC Purification:
-
Purify the peptide using a preparative reverse-phase HPLC system with a C18 column.
-
Use a linear gradient of Solvent B into Solvent A, for example, as detailed in Table 3.
-
Monitor the elution of the peptide at 220 nm and 280 nm.
-
Collect fractions corresponding to the major peptide peak.
-
-
Purity Analysis:
-
Analyze the purity of the collected fractions using analytical RP-HPLC.
-
Combine the fractions with the desired purity (typically >95%).
-
-
Lyophilization: Freeze-dry the purified peptide solution to obtain the final product as a white, fluffy powder.
-
Characterization: Confirm the identity of the final peptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF).
Visualizations
Boc-SPPS Workflow for pGlu-Peptide Synthesis
Caption: Boc-SPPS workflow for the synthesis of an N-terminal pyroglutamic acid peptide.
Signaling Pathway of Gonadotropin-Releasing Hormone (GnRH)
References
- 1. benchchem.com [benchchem.com]
- 2. Boc Resin Cleavage Protocol [sigmaaldrich.com]
- 3. resolvemass.ca [resolvemass.ca]
- 4. agilent.com [agilent.com]
- 5. researchgate.net [researchgate.net]
- 6. Amino acid deletion products resulting from incomplete deprotection of the Boc group from Npi-benzyloxymethylhistidine residues during solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chempep.com [chempep.com]
- 8. BOP reagent for the coupling of pGlu and Boc-His(Tos) in solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. BOP reagent for the coupling of pGlu and Boc-His(Tos) in solid phase peptide synthesis. | Semantic Scholar [semanticscholar.org]
Synthesis of Non-Natural Amino Acids from 1-Boc-DL-pyroglutamic Acid Ethyl Ester: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of non-natural amino acids utilizing 1-Boc-DL-pyroglutamic acid ethyl ester as a versatile starting material. This chiral building block offers a robust scaffold for the stereoselective introduction of diverse functionalities, enabling access to a wide array of novel amino acid derivatives with significant potential in drug discovery and chemical biology.
Introduction
Non-natural amino acids are invaluable tools in modern drug development and biomedical research. Their incorporation into peptides and small molecules can lead to enhanced biological activity, increased metabolic stability, and improved pharmacokinetic profiles. This compound is a commercially available and cost-effective starting material that provides a gateway to various classes of non-natural amino acids, including substituted prolines and glutamic acid analogs. The pyroglutamate ring system allows for regio- and stereoselective functionalization at the C4 position and subsequent ring-opening to yield acyclic amino acid derivatives.
This guide details three key synthetic transformations for modifying this compound:
-
Diastereoselective Alkylation: Introduction of alkyl substituents at the C4 position.
-
Diastereoselective Michael Addition: Formation of carbon-carbon bonds at the C4 position via conjugate addition.
-
Nucleophilic Ring-Opening: Conversion of the pyroglutamate core into linear glutamic acid derivatives.
Section 1: Diastereoselective Alkylation of this compound
The enolate of 1-Boc-pyroglutamic acid ethyl ester can be generated and subsequently alkylated with various electrophiles to introduce substituents at the C4 position. The stereochemical outcome of this reaction is influenced by the nature of the base, solvent, and electrophile.
Experimental Protocol: One-Pot Synthesis of 4,4-Disubstituted Pyroglutamates[1]
This protocol describes a one-pot procedure for the sequential introduction of two alkyl groups at the C4 position of ethyl (2S)-l-(tert-butoxycarbonyl)pyroglutamate.
Materials:
-
Ethyl (2S)-l-(tert-butoxycarbonyl)pyroglutamate
-
Dry Tetrahydrofuran (THF)
-
1 M Lithium hexamethyldisilazide (LiHMDS) in THF
-
Electrophile (e.g., alkyl halide)
-
Saturated aqueous ammonium chloride solution
-
Dichloromethane (CH2Cl2) or Ethyl ether
-
Magnesium sulfate (MgSO4) or Sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
To a solution of ethyl (2S)-l-(tert-butoxycarbonyl)pyroglutamate (1.0 eq) in dry THF at -78 °C under an argon atmosphere, add a 1 M solution of LiHMDS in THF (2.1 eq).
-
Stir the mixture at -78 °C for 15 minutes.
-
Add the first electrophile (2.0 eq) dissolved in dry THF at -78 °C.
-
Stir the mixture for 15 minutes at -78 °C and then for 2 hours at 25 °C.
-
Cool the reaction mixture back to -78 °C and add a 1 M solution of LiHMDS in THF (1.05 eq).
-
Stir for 1 hour at -78 °C.
-
Add the second electrophile (1.0 eq) dissolved in dry THF at -78 °C.
-
Stir the mixture for 15 minutes at this temperature and then for 2 hours at 25 °C.
-
Quench the reaction with saturated ammonium chloride solution and extract with CH2Cl2 (3 x 10 mL).
-
Dry the combined organic phases over MgSO4, filter, and evaporate to dryness.
-
Purify the product by silica gel chromatography.
Quantitative Data: Diastereoselective Alkylation
| Entry | Electrophile 1 | Electrophile 2 | Product | Yield (%) | d.r. |
| 1 | MeI | BnBr | 4-benzyl-4-methyl-pyroglutamate derivative | 75 | >95:5 |
| 2 | BnBr | MeI | 4-benzyl-4-methyl-pyroglutamate derivative | 78 | >95:5 |
| 3 | Allyl-Br | MeI | 4-allyl-4-methyl-pyroglutamate derivative | 80 | >95:5 |
Data is representative and may vary based on specific reaction conditions and substrates.
Workflow for Diastereoselective Alkylation
Caption: Workflow for the one-pot 4,4-disubstitution of 1-Boc-pyroglutamic acid ethyl ester.
Section 2: Diastereoselective Michael Addition
Michael addition of various nucleophiles to activated pyroglutamate derivatives is a powerful method for constructing C-C bonds at the C4 position. This approach allows for the introduction of a wide range of functional groups.
Experimental Protocol: Michael Addition of Enolates to α,β-Unsaturated Pyroglutamates
This protocol outlines the addition of a stabilized enolate to an N-Boc-4-alkylidene-pyroglutamate derivative.
Materials:
-
N-Boc-4-alkylidene-pyroglutamate derivative
-
Michael donor (e.g., diethyl malonate)
-
Sodium ethoxide (NaOEt) or other suitable base
-
Ethanol (EtOH) or other suitable solvent
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
To a solution of the Michael donor (1.2 eq) in the chosen solvent, add the base (1.1 eq) at 0 °C.
-
Stir the mixture for 30 minutes at room temperature.
-
Add a solution of the N-Boc-4-alkylidene-pyroglutamate derivative (1.0 eq) in the same solvent.
-
Stir the reaction mixture at room temperature until completion (monitored by TLC).
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Quantitative Data: Michael Addition
| Entry | Michael Acceptor (Substituent at C4) | Michael Donor | Product | Yield (%) | d.r. |
| 1 | Methylene | Diethyl malonate | 4-(2,2-bis(ethoxycarbonyl)ethyl) derivative | 85 | 80:20 |
| 2 | Ethylidene | Nitromethane | 4-(1-nitropropan-2-yl) derivative | 70 | 90:10 |
| 3 | Benzylidene | Dimethyl malonate | 4-(1-phenyl-2,2-bis(methoxycarbonyl)ethyl) derivative | 92 | >95:5 |
Data is representative and may vary based on specific reaction conditions and substrates.
Logical Diagram of Michael Addition
Caption: Key steps in the Michael addition to a pyroglutamate derivative.
Section 3: Nucleophilic Ring-Opening
The pyroglutamate ring can be opened by various nucleophiles to afford γ-substituted glutamic acid derivatives. The N-Boc group activates the lactam carbonyl for nucleophilic attack.
Experimental Protocol: Ring-Opening with Grignard Reagents
This protocol describes the ring-opening of this compound with a Grignard reagent to yield a γ-keto-α-amino acid derivative.
Materials:
-
This compound
-
Grignard reagent (e.g., Phenylmagnesium bromide) in THF
-
Dry Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
Procedure:
-
Dissolve this compound (1.0 eq) in dry THF under an argon atmosphere and cool to -78 °C.
-
Slowly add the Grignard reagent (1.2 eq) to the solution.
-
Stir the reaction mixture at -78 °C for 1 hour and then allow it to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Extract the mixture with ethyl acetate.
-
Dry the combined organic layers over anhydrous MgSO4, filter, and concentrate in vacuo.
-
Purify the residue by silica gel column chromatography.
Quantitative Data: Nucleophilic Ring-Opening
| Entry | Nucleophile | Product | Yield (%) |
| 1 | Phenylmagnesium bromide | Ethyl 2-(tert-butoxycarbonylamino)-5-oxo-5-phenylpentanoate | 75 |
| 2 | Methylmagnesium bromide | Ethyl 2-(tert-butoxycarbonylamino)-5-oxohexanoate | 82 |
| 3 | Sodium borohydride (reduction) | N-Boc-glutaminol ethyl ester | 95 |
Data is representative and may vary based on specific reaction conditions and substrates.
Reaction Pathway for Nucleophilic Ring-Opening
Caption: General pathway for the nucleophilic ring-opening of the pyroglutamate.
Conclusion
This compound serves as a highly adaptable and efficient starting material for the synthesis of a diverse range of non-natural amino acids. The methodologies presented herein for diastereoselective alkylation, Michael addition, and nucleophilic ring-opening provide robust and reproducible routes to novel proline and glutamic acid analogs. These protocols and the accompanying data offer a valuable resource for researchers in medicinal chemistry, chemical biology, and drug discovery, facilitating the exploration of new chemical space and the development of next-generation therapeutics.
Troubleshooting & Optimization
Technical Support Center: Boc Deprotection of 1-Boc-DL-pyroglutamic acid ethyl ester
This technical support center provides troubleshooting guidance and frequently asked questions for the Boc deprotection of 1-Boc-DL-pyroglutamic acid ethyl ester.
Troubleshooting Guide
This guide addresses common issues encountered during the Boc deprotection of this compound.
Issue 1: Incomplete or Slow Deprotection
Symptoms:
-
TLC or LC-MS analysis shows a significant amount of starting material remaining after the expected reaction time.
-
The isolated product yield is low.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Insufficient Acid | Increase the equivalents of acid (TFA or HCl) relative to the substrate. A common starting point is using a large excess of the acidic solution (e.g., 50% TFA in DCM).[1] |
| Inadequate Reaction Time | Extend the reaction time and monitor progress by TLC or LC-MS. Some reactions may require several hours to reach completion.[1] |
| Low Reaction Temperature | While many Boc deprotections proceed at room temperature, gentle warming (e.g., to 40°C) can sometimes facilitate the reaction. However, be cautious of potential side reactions at elevated temperatures. |
| Inactivated Reagents | Use fresh, high-purity acidic reagents and anhydrous solvents. Moisture can interfere with the reaction. |
Issue 2: Presence of Side Products
Symptoms:
-
TLC or LC-MS analysis reveals the formation of unexpected spots or peaks.
-
NMR of the crude product shows signals that do not correspond to the starting material or the desired product.
Possible Side Reactions and Mitigation Strategies:
| Side Reaction | Mitigation Strategy |
| Ester Hydrolysis | This is a significant risk, especially with strong aqueous acids or prolonged reaction times. Use anhydrous conditions (e.g., 4M HCl in dioxane) and monitor the reaction closely to avoid over-exposure to acidic conditions.[2][3] If some hydrolysis is unavoidable, purification by chromatography may be necessary. |
| tert-Butylation | The tert-butyl cation generated during deprotection can alkylate the product or other nucleophiles. While less common for this substrate, if suspected, add a scavenger such as anisole or thioanisole to the reaction mixture to trap the cation.[2][3] |
| Diketopiperazine Formation | If the deprotected product is part of a larger peptide chain, intramolecular cyclization can occur. To minimize this, use the deprotected amino acid promptly in the next synthetic step.[2] |
| Lactam Ring Opening | Although the pyroglutamate lactam is generally stable, harsh acidic conditions could potentially lead to its hydrolysis. Use the mildest effective deprotection conditions and monitor for byproducts. |
Issue 3: Difficult Product Isolation or Work-up
Symptoms:
-
The product is difficult to precipitate or extract.
-
The isolated product is an oil instead of a solid.
-
The product is contaminated with residual acid or salts.
Troubleshooting Work-up Procedures:
| Problem | Recommended Solution |
| Product is soluble in the precipitation solvent (e.g., diethyl ether) | If the hydrochloride or trifluoroacetate salt is soluble, carefully evaporate the solvent in vacuo. Be aware that residual acid can be corrosive.[4] |
| Formation of an oil | Triturate the oily residue with a non-polar solvent like cold diethyl ether or hexane to induce solidification. Seeding with a small crystal of the pure product, if available, can also help. |
| Neutralization leading to ester hydrolysis | If you need the free amine and are concerned about ester hydrolysis during basic work-up, consider using a solid-supported base like Amberlyst A21 resin for neutralization, which can be filtered off.[4] Alternatively, a careful wash with a mild base like saturated sodium bicarbonate solution can be employed, but the contact time should be minimized. |
Frequently Asked Questions (FAQs)
Q1: Which acidic reagent is better for the Boc deprotection of this compound, TFA or HCl?
A1: Both trifluoroacetic acid (TFA) and hydrochloric acid (HCl) are commonly used for Boc deprotection.[2]
-
TFA (typically 25-50% in dichloromethane, DCM) is highly effective and the excess reagent and solvent are easily removed in vacuo.[5]
-
HCl (typically as a 4M solution in dioxane) is also very effective and can sometimes be milder, potentially reducing the risk of side reactions. It directly yields the hydrochloride salt, which may be advantageous for subsequent steps.[3][6] The choice often depends on the stability of other functional groups in the molecule and the desired salt form of the product.[2]
Q2: How can I monitor the progress of the deprotection reaction?
A2: The most common method for monitoring the reaction is Thin Layer Chromatography (TLC).[2]
-
Stationary Phase: Silica gel 60 F₂₅₄
-
Mobile Phase: A mixture of a polar solvent (e.g., ethyl acetate or methanol) and a non-polar solvent (e.g., hexanes or dichloromethane). The exact ratio should be optimized to achieve good separation between the starting material and the product.
-
Visualization: The starting material (Boc-protected) will be less polar than the product (free amine or its salt). The spots can be visualized under UV light (if the molecule has a chromophore) and/or by staining with a solution like ninhydrin, which specifically detects primary and secondary amines (the product will stain, the starting material will not).
For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS) can be used to accurately determine the ratio of starting material to product.[1][7]
Q3: What is the mechanism of Boc deprotection?
A3: The Boc deprotection is an acid-catalyzed elimination reaction.[2]
-
The carbonyl oxygen of the Boc group is protonated by the acid.
-
This is followed by the cleavage of the tert-butyl-oxygen bond, which results in the formation of a stable tert-butyl cation and a carbamic acid intermediate.
-
The carbamic acid is unstable and readily decarboxylates (loses CO₂) to yield the free amine.
-
Under the acidic reaction conditions, the newly formed amine is protonated to give the corresponding ammonium salt (e.g., hydrochloride or trifluoroacetate).[8][9]
Q4: Do I need to use a scavenger in my reaction?
A4: The necessity of a scavenger depends on the presence of other nucleophilic groups in your molecule. The tert-butyl cation formed during the reaction is an electrophile and can alkylate electron-rich aromatic rings or other sensitive functional groups.[3][10] For this compound itself, a scavenger is not typically required unless other sensitive moieties are present in the molecule.[2] If side reactions due to tert-butylation are suspected, scavengers like anisole or thioanisole can be added.[2][3]
Experimental Protocols
Protocol 1: Boc Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
-
Dissolve this compound (1 equivalent) in anhydrous DCM (e.g., 5-10 mL per gram of substrate).
-
Cool the solution to 0°C in an ice bath.
-
Add TFA (e.g., a 1:1 v/v mixture with DCM, or 25% TFA in DCM) dropwise to the stirred solution.[5]
-
Stir the reaction mixture at room temperature for 1-4 hours, monitoring the progress by TLC.
-
Once the reaction is complete, remove the solvent and excess TFA in vacuo.
-
To obtain the trifluoroacetate salt, the resulting residue can be triturated with cold diethyl ether to precipitate the product, which is then collected by filtration.
-
To obtain the free amine, dissolve the residue in a suitable organic solvent (e.g., ethyl acetate), wash carefully with a mild base such as saturated sodium bicarbonate solution, then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
Protocol 2: Boc Deprotection using Hydrochloric Acid (HCl) in Dioxane
-
Dissolve this compound (1 equivalent) in anhydrous dioxane.
-
To the stirred solution, add a 4M solution of HCl in dioxane (typically 5-10 equivalents of HCl).[2]
-
Stir the reaction mixture at room temperature for 2-16 hours, monitoring by TLC.[2]
-
Upon completion, the hydrochloride salt of the product may precipitate. If so, collect the solid by filtration and wash with cold diethyl ether.[2]
-
If no precipitate forms, the solvent can be removed in vacuo to yield the crude hydrochloride salt.[2]
-
The free amine can be obtained by neutralizing the hydrochloride salt as described in Protocol 1, step 7.
Data Summary
The following table summarizes typical reaction conditions for Boc deprotection. Note that optimal conditions should be determined experimentally for each specific case.
| Parameter | TFA Method | HCl Method |
| Acid | Trifluoroacetic Acid | Hydrochloric Acid |
| Solvent | Dichloromethane (DCM) | 1,4-Dioxane |
| Acid Concentration | 25-50% (v/v) in DCM | 4 M in dioxane |
| Equivalents of Acid | Typically a large excess of the solution | 5-10 equivalents |
| Temperature | 0°C to Room Temperature | Room Temperature |
| Reaction Time | 1-4 hours | 2-16 hours |
| Typical Yield | Generally high (>90%), but substrate dependent | Generally high (>90%), but substrate dependent |
Visualizations
Caption: Mechanism of acid-catalyzed Boc deprotection.
Caption: Troubleshooting workflow for Boc deprotection.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Boc Deprotection - TFA [commonorganicchemistry.com]
- 6. Boc Deprotection - HCl [commonorganicchemistry.com]
- 7. microsaic.com [microsaic.com]
- 8. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 9. Boc Deprotection Mechanism - HCl [commonorganicchemistry.com]
- 10. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
Technical Support Center: Optimizing Coupling Reactions with Pyroglutamic Acid Derivatives
This guide provides troubleshooting advice and frequently asked questions for researchers using 1-Boc-protected pyroglutamic acid derivatives in coupling reactions. The content is tailored for scientists and professionals in chemical and drug development.
Frequently Asked Questions (FAQs)
Q1: My coupling reaction with 1-Boc-DL-pyroglutamic acid ethyl ester is failing. Why is there no product?
A: The most likely reason for reaction failure is the choice of starting material. This compound already has its carboxylic acid group protected as an ethyl ester.[1][2] Standard amide coupling reactions require a free carboxylic acid to be activated by a coupling reagent before it can react with an amine.[3] Since the carboxyl group is blocked, no activation can occur. To perform the desired coupling, you must start with 1-Boc-DL-pyroglutamic acid , which has the necessary free carboxylic acid.
Q2: What are the recommended general starting conditions for coupling 1-Boc-DL-pyroglutamic acid with a primary or secondary amine?
A: A reliable starting point is to use a carbodiimide-based coupling system. A common and effective method involves dissolving the 1-Boc-DL-pyroglutamic acid (1 equivalent) and the amine (1 to 1.2 equivalents) in an aprotic solvent like Dichloromethane (DCM) or N,N-Dimethylformamide (DMF). The reaction is cooled to 0 °C, followed by the addition of an activating agent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents) and an additive such as 1-Hydroxybenzotriazole (HOBt) to improve efficiency and minimize side reactions like racemization.[3][4][5]
Q3: Which coupling reagents are the most effective for difficult or sterically hindered couplings?
A: For challenging couplings, such as those involving sterically hindered amines or for ensuring high yields, more potent uronium or phosphonium salt-based reagents are recommended.[6] Reagents like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are highly efficient and can significantly improve reaction rates and yields.[5][7] These are typically used in combination with a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA).[7]
Q4: How can I effectively monitor the progress of the coupling reaction?
A: The most common method for monitoring reaction progress is Thin-Layer Chromatography (TLC). By spotting the starting materials and the reaction mixture on a TLC plate, you can observe the consumption of the limiting reagent and the formation of the product. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to track the disappearance of reactants and the appearance of the desired product peak. For reactions on a solid support, the ninhydrin (Kaiser) test can be used to detect the presence of unreacted primary amines.[4]
Q5: What are the most common side reactions, and how can they be minimized?
A: The primary side reactions of concern are racemization of the chiral center and the formation of byproducts.
-
Racemization: This is a risk when using carbodiimide reagents. Adding 1-hydroxybenzotriazole (HOBt) or its analogs (e.g., 6-Cl-HOBt) can effectively suppress racemization by forming a less reactive HOBt active ester intermediate.[5][8]
-
Byproduct Formation: With EDC, a water-soluble urea byproduct is formed, which can typically be removed with an aqueous workup.[3] Uronium reagents like HBTU can react with the free amine if the carboxylic acid activation is too slow, though this is less common.[8] For glutamine-containing peptides, diketopiperazine formation can be a side reaction under certain conditions.[9]
Troubleshooting Guides
Problem: Low or No Product Yield
Low product yield is a frequent issue that can stem from multiple factors. The following table outlines common causes and recommended solutions.
| Potential Cause | Recommended Solution | Rationale |
| Incorrect Starting Material | Verify that the starting material is 1-Boc-DL-pyroglutamic acid , not the ethyl ester derivative. | The ethyl ester lacks the free carboxylic acid necessary for activation and coupling.[2] |
| Inefficient Reagent | For slow reactions, switch from EDC/HOBt to a more potent reagent like HBTU, HATU, or PyBOP . | Uronium/phosphonium salts are more powerful activating agents, especially for sterically hindered substrates.[5] |
| Steric Hindrance | Increase reaction time (e.g., from 12h to 24h), raise the temperature (e.g., from room temperature to 40 °C), or perform a "double coupling" by adding a second portion of reagents after the initial reaction period.[6] | These changes provide more energy and time for the sterically hindered components to react. |
| Poor Solubility | If using DCM, switch to a more polar aprotic solvent like DMF or NMP to improve the solvation of reactants.[6][10] | Ensuring all reactants are fully dissolved is critical for reaction efficiency. |
| Reagent Degradation | Use fresh, high-purity coupling reagents and anhydrous solvents. | Coupling reagents can be sensitive to moisture and degrade over time, reducing their effectiveness.[11] |
Problem: Significant Side Product Formation
| Potential Cause | Recommended Solution | Rationale |
| Racemization | Ensure at least 1 equivalent of an additive like HOBt or HOAt is included in the reaction when using a carbodiimide coupling agent.[5] | These additives form an active ester intermediate that couples with minimal racemization.[5] |
| Urea Byproduct Contamination | If using EDC, perform a mild acidic wash (e.g., dilute HCl or citric acid solution) during workup to remove the basic urea byproduct.[3] | The urea formed from EDC is water-soluble, especially in its protonated form, facilitating its removal from the organic layer. |
| Diketopiperazine Formation | This can occur when coupling pyroglutamic acid to a dipeptide. If observed, it may be necessary to synthesize the target peptide by coupling a Glp-Gln(or Asn)-OH dipeptide with the subsequent amino acid derivative.[9] | This alternative synthetic route can bypass the intramolecular cyclization that leads to diketopiperazine. |
Experimental Protocols
Protocol 1: Standard Coupling using EDC and HOBt
This protocol is suitable for routine amide bond formations.
-
Preparation: Dissolve 1-Boc-DL-pyroglutamic acid (1.0 eq) and the desired amine (1.0-1.2 eq) in anhydrous Dichloromethane (DCM) (approx. 10 mL per mmol of acid).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of HOBt: Add HOBt (1.2 eq) to the mixture and stir until it dissolves.
-
Activation: Add EDC·HCl (1.2 eq) to the mixture in portions over 5-10 minutes.[3]
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor progress using TLC or LC-MS.
-
Workup: Dilute the reaction mixture with additional DCM. Wash the organic layer successively with 5% aqueous KHSO₄ solution, saturated aqueous NaHCO₃ solution, and brine.[4]
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product via column chromatography.
Protocol 2: High-Efficiency Coupling using HBTU
This protocol is recommended for sterically hindered or otherwise challenging couplings.[7]
-
Preparation: Dissolve 1-Boc-DL-pyroglutamic acid (1.0 eq) in anhydrous DMF (approx. 5 mL per mmol of acid).
-
Addition of Reagents: Add HBTU (1.0 eq) to the solution.[7]
-
Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.0 eq) to the mixture and stir for 5-10 minutes at room temperature to pre-activate the acid.
-
Amine Addition: Add the amine (1.0 eq) to the activated mixture.
-
Reaction: Stir the reaction at room temperature for 2-6 hours. Monitor progress by TLC or LC-MS.
-
Workup: Dilute the reaction mixture with ethyl acetate and wash successively with 5% aqueous KHSO₄ solution, saturated aqueous NaHCO₃ solution, and brine to remove DMF and byproducts.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product via column chromatography.
Visualizations
Caption: General experimental workflow for optimizing an amide coupling reaction.
Caption: Simplified mechanism for carbodiimide-mediated amide bond formation.
Caption: Troubleshooting decision tree for addressing low reaction yields.
References
- 1. BOC-Pyr-Oet (Boc-L-Pyroglutamic Acid Ethyl Ester) BP EP USP CAS 144978-12-1 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]
- 2. biosynth.com [biosynth.com]
- 3. organic-synthesis.com [organic-synthesis.com]
- 4. peptide.com [peptide.com]
- 5. peptide.com [peptide.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. people.uniurb.it [people.uniurb.it]
- 9. Formation of pyroglutamylglutamine (or asparagine) diketopiperazine in 'non-classical' conditions: a side reaction in peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. biotage.com [biotage.com]
- 11. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
Technical Support Center: Purification of 1-Boc-DL-pyroglutamic acid ethyl ester
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 1-Boc-DL-pyroglutamic acid ethyl ester from reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in the synthesis of this compound?
A1: Common impurities include unreacted starting materials such as DL-pyroglutamic acid ethyl ester and di-tert-butyl dicarbonate (Boc₂O), as well as byproducts from the Boc-protection reaction like tert-butanol. In some cases, side-products from the alkylation of the pyroglutamate ring by the tert-butyl cation may also be present.[1][2]
Q2: What is the recommended purification method for this compound?
A2: The most commonly employed and effective method for purifying this compound is silica gel column chromatography.[3][4] Recrystallization can also be a viable technique for further purification of the final product.[5]
Q3: What are the typical solvents and conditions for column chromatography?
A3: A common eluent system for silica gel column chromatography is a mixture of ethyl acetate and hexane.[4] Another reported system is methanol in dichloromethane.[3] The optimal ratio of the solvents may need to be determined empirically, often starting with a low polarity mixture and gradually increasing the polarity.
Q4: Can I monitor the progress of the purification?
A4: Yes, Thin Layer Chromatography (TLC) is an effective technique to monitor the progress of the column chromatography and to identify the fractions containing the purified product.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low Yield After Purification | Incomplete reaction during the Boc-protection step. | Ensure the reaction has gone to completion using TLC before starting the work-up and purification. Consider extending the reaction time or using a slight excess of Boc₂O. |
| Product loss during extraction or washing steps. | Minimize the number of extraction and washing steps. Ensure the pH of the aqueous layer is appropriate to prevent the loss of the product. | |
| Inefficient elution from the chromatography column. | Optimize the solvent system for column chromatography. A solvent system that gives an Rf value of 0.2-0.3 for the product on TLC is often a good starting point. | |
| Presence of Impurities in the Final Product | Co-elution of impurities with the product during column chromatography. | Use a shallower solvent gradient during column chromatography to improve separation. Consider using a different solvent system. Re-purification of the contaminated fractions may be necessary. |
| Incomplete removal of Boc₂O or its byproducts. | After the reaction, excess Boc₂O can be quenched with a suitable reagent like methanol.[6] Polymer-supported trisamine can also be used to scavenge excess Boc anhydride.[6] | |
| Product appears as an oil instead of a solid | The product is known to be an oil or a low-melting solid at room temperature.[4] | This is the expected physical state of the product. If a solid derivative is required for characterization or handling, consider converting it to a salt, such as a dicyclohexylamine (DCHA) salt.[5] |
| Streaking or poor separation on TLC plate | The sample is too concentrated. | Dilute the sample before spotting it on the TLC plate. |
| The developing solvent is not optimal. | Experiment with different solvent systems of varying polarities. | |
| The compound is acidic or basic. | Consider adding a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the developing solvent to improve the spot shape. |
Experimental Protocols
Synthesis of this compound
This protocol is a general representation and may require optimization.
-
Esterification of DL-pyroglutamic acid:
-
Suspend DL-pyroglutamic acid in anhydrous ethanol.
-
Slowly add a catalytic amount of thionyl chloride (SOCl₂) at 0 °C.
-
Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).
-
Remove the solvent under reduced pressure to obtain crude DL-pyroglutamic acid ethyl ester.
-
-
Boc-Protection:
-
Dissolve the crude DL-pyroglutamic acid ethyl ester in a suitable solvent such as acetonitrile or dichloromethane.[4][7]
-
Add di-tert-butyl dicarbonate (Boc₂O) and a catalyst, such as 4-dimethylaminopyridine (DMAP), if necessary.[7]
-
Stir the reaction mixture at room temperature overnight or until completion as monitored by TLC.
-
Concentrate the reaction mixture under vacuum.
-
Purification by Column Chromatography
-
Prepare the column:
-
Pack a glass column with silica gel slurried in the initial, low-polarity eluent (e.g., a high hexane to ethyl acetate ratio).
-
-
Load the sample:
-
Dissolve the crude product in a minimal amount of the chromatography solvent or a stronger solvent that is then evaporated onto a small amount of silica gel.
-
Carefully load the sample onto the top of the silica gel bed.
-
-
Elute the column:
-
Begin eluting the column with the starting solvent mixture.
-
Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to facilitate the elution of the product.
-
-
Collect and analyze fractions:
-
Collect fractions and analyze them by TLC to identify those containing the pure product.
-
-
Isolate the product:
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
-
Data Presentation
| Purification Method | Eluent System | Typical Yield | Reported Purity | Reference |
| Flash Column Chromatography | 30% Ethyl Acetate in Hexane | Quantitive (100%) | Not specified | [4] |
| Flash Column Chromatography | Methanol/Dichloromethane (1:10) | Not specified | "Pure" | [3] |
| Not specified | Not specified | High Yield | >99.8% | [7] |
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: A logical decision tree for troubleshooting common purification issues.
References
- 1. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 2. Boc-Protected Amino Groups [organic-chemistry.org]
- 3. echemi.com [echemi.com]
- 4. 1-BOC-D-PYROGLUTAMIC ACID ETHYL ESTER | 144978-35-8 [chemicalbook.com]
- 5. peptide.com [peptide.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. CN106336371A - Synthetic method of Boc-L-Pyroglutamic acid methyl ester - Google Patents [patents.google.com]
Side reactions of 1-Boc-DL-pyroglutamic acid ethyl ester and how to avoid them
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Boc-DL-pyroglutamic acid ethyl ester. It addresses common side reactions and offers strategies to mitigate them, ensuring the successful execution of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed when working with this compound?
A1: The primary side reactions include:
-
Ester Hydrolysis: Cleavage of the ethyl ester to the corresponding carboxylic acid.
-
Lactam (Pyroglutamate Ring) Opening: Hydrolysis or nucleophilic attack on the lactam ring, leading to a linear glutamic acid derivative.
-
Racemization: Loss of stereochemical integrity at the alpha-carbon.
-
Tert-Butylation during Boc Deprotection: Alkylation of nucleophilic sites by the tert-butyl cation generated during the removal of the Boc protecting group.[1][2]
-
Incomplete Boc Deprotection: Failure to completely remove the Boc group, resulting in a mixture of starting material and the desired product.[1]
Q2: How can I detect the presence of these side products in my reaction mixture?
A2: A combination of analytical techniques can be employed:
-
Thin Layer Chromatography (TLC): To quickly visualize the presence of multiple components in the reaction mixture.
-
High-Performance Liquid Chromatography (HPLC): To quantify the purity of the product and detect side products. Specific HPLC methods are available for the analysis of pyroglutamic acid and its enantiomers.[3][4][5][6]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To identify the mass of the main product and any impurities, which can indicate the nature of the side reaction (e.g., a mass increase of +56 Da may suggest tert-butylation).[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the structure of the main product and any isolated side products, providing detailed information about the chemical environment of the atoms.[7][8]
Troubleshooting Guides
Issue 1: Unexpected loss of the ethyl ester group (Ester Hydrolysis)
Symptoms:
-
Presence of a more polar spot on TLC.
-
An additional peak in the HPLC chromatogram, often with a shorter retention time.
-
LC-MS data showing a mass corresponding to the free carboxylic acid.
Possible Causes:
-
Presence of water in the reaction mixture.
-
Strongly acidic or basic reaction conditions.
Solutions:
-
Ensure Anhydrous Conditions: Use freshly dried solvents and reagents. Perform reactions under an inert atmosphere (e.g., nitrogen or argon).
-
Control pH: If acidic or basic conditions are required, use the mildest possible reagents and carefully control the stoichiometry. For base-catalyzed reactions, consider using hindered non-nucleophilic bases. For acid-catalyzed reactions, avoid prolonged exposure to strong acids.
Issue 2: Opening of the Pyroglutamate Ring (Lactam Hydrolysis)
Symptoms:
-
Significant formation of a highly polar byproduct.
-
LC-MS data indicating the addition of a molecule of water or the nucleophile used in the reaction.
-
Complex NMR spectrum showing signals corresponding to a linear amino acid derivative.
Possible Causes:
-
Strongly basic conditions, especially with nucleophilic bases like lithium hydroxide (LiOH) or sodium hydroxide (NaOH).[9]
-
Elevated temperatures in the presence of acid or base.
Solutions:
-
Avoid Strong Nucleophilic Bases: If basic conditions are necessary, opt for non-nucleophilic bases like diisopropylethylamine (DIPEA) or 2,6-lutidine.
-
Moderate Reaction Temperature: Avoid heating the reaction mixture for extended periods, especially in the presence of acid or base.
-
Selective Reagents: For specific transformations, use reagents known to be selective for other functional groups while leaving the lactam intact.
Issue 3: Loss of Stereochemical Purity (Racemization)
Symptoms:
-
Broadening of peaks in chiral HPLC analysis.
-
Presence of two peaks of nearly equal intensity for the desired product in chiral HPLC.
Possible Causes:
-
Exposure to high temperatures.
-
Prolonged exposure to strong acidic or basic conditions.
Solutions:
-
Maintain Low Temperatures: Perform reactions at or below room temperature whenever possible.
-
Limit Exposure to Harsh Conditions: Minimize reaction times when using strong acids or bases.
-
Use Chiral HPLC for Monitoring: Regularly monitor the enantiomeric excess (e.e.) of your material throughout the synthesis.
Issue 4: Formation of Byproducts during Boc Deprotection (Tert-Butylation)
Symptoms:
-
Observation of unexpected peaks in HPLC or LC-MS, often with a mass increase of +56 Da (the mass of a tert-butyl group).[2]
-
Particularly prevalent when other nucleophilic functional groups (e.g., indole of tryptophan, thioether of methionine) are present in the substrate.[1][2]
Possible Causes:
-
The highly reactive tert-butyl cation, generated during acidic cleavage of the Boc group, can act as an electrophile and alkylate electron-rich sites.[1][2]
Solutions:
-
Use Scavengers: Incorporate a scavenger into the deprotection reaction mixture to trap the tert-butyl cation.[1][2] The choice of scavenger depends on the nature of the substrate.
| Scavenger | Target Residue(s) | Typical Concentration |
| Triisopropylsilane (TIS) | Tryptophan, general carbocations | 2.5-5% (v/v)[2] |
| Triethylsilane (TES) | Tryptophan, Methionine | 10-20 equivalents[2] |
| Thioanisole | Methionine | 5% (v/v)[2] |
| Anisole | General nucleophiles | - |
| 1,2-Ethanedithiol (EDT) | Tryptophan, Cysteine | 2.5% (v/v)[2] |
| Water | General carbocations | 2.5-5% (v/v)[2] |
-
Optimize Deprotection Conditions: Use the minimum concentration of acid and the shortest reaction time necessary for complete deprotection.
Experimental Protocols
Protocol 1: General Boc Deprotection with Scavengers
This protocol describes a general procedure for the removal of the Boc group using trifluoroacetic acid (TFA) with a scavenger to minimize tert-butylation.
-
Preparation: Dissolve the this compound derivative in dichloromethane (DCM).
-
Scavenger Addition: Add the appropriate scavenger based on the substrate's functional groups (see table above). For a general-purpose scavenger, triisopropylsilane (TIS) can be added to a final concentration of 2.5-5% (v/v).[2]
-
Deprotection: Cool the solution to 0 °C in an ice bath. Slowly add an equal volume of trifluoroacetic acid (TFA).
-
Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the TFA and solvent. Co-evaporate with toluene or DCM several times to ensure complete removal of residual TFA. The crude product can then be purified by chromatography or crystallization.
Protocol 2: HPLC Method for Racemization Analysis
This protocol provides a starting point for the analysis of pyroglutamic acid enantiomers by HPLC.
-
Column: Chiral stationary phase, for example, Astec® CHIROBIOTIC® T, 25 cm x 4.6 mm I.D., 5 μm particles.[3]
-
Mobile Phase: A mixture of acetonitrile, methanol, acetic acid, and triethylamine. A reported mobile phase composition is (54.5:45:0.3:0.2, v/v/v/v).[3]
-
Flow Rate: 1.0 mL/min.[3]
-
Column Temperature: 23 °C.[3]
-
Detection: UV at 220 nm.[3]
-
Sample Preparation: Dissolve the sample in methanol at a concentration of 1 mg/mL.[3]
Visualizing Reaction Mechanisms and Workflows
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. HPLCによるピログルタミン酸エナンチオマーの分析、CHIROBIOTIC® T application for HPLC | Sigma-Aldrich [sigmaaldrich.com]
- 4. HPLC method for analysis of pyroglutamic acid in compound amino acid injection(18AA) | Semantic Scholar [semanticscholar.org]
- 5. HPLC method for analysis of pyroglutamic acid in compound amino acid injection(18AA) [ywfx.nifdc.org.cn]
- 6. merckmillipore.com [merckmillipore.com]
- 7. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 8. Identification and quantitative measurement of pyroglutamic acid in 1H NMR spectra of wine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 1-Boc-DL-pyroglutamic acid ethyl ester
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 1-Boc-DL-pyroglutamic acid ethyl ester synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for the synthesis of this compound?
The synthesis involves the protection of the secondary amine in the pyroglutamate ring of ethyl DL-pyroglutamate using di-tert-butyl dicarbonate (Boc₂O). The reaction is often catalyzed by 4-(dimethylamino)pyridine (DMAP).[1]
Q2: What is the role of DMAP in this reaction?
DMAP acts as a nucleophilic catalyst that accelerates the Boc protection. It reacts with Boc anhydride to form a more reactive acylpyridinium intermediate, which is more susceptible to attack by the amine of the pyroglutamate ester.[2][3] This is particularly useful for less nucleophilic amines.[4]
Q3: What are the most common side reactions that can lower the yield?
Common side reactions include:
-
Hydrolysis: The presence of water can lead to the hydrolysis of the starting material, ethyl pyroglutamate, or the product.[5]
-
Di-Boc Protection: With primary amines, and sometimes with secondary amines under forcing conditions or with a large excess of Boc₂O, a second Boc group can be added.[4]
-
Urea Formation: An isocyanate intermediate can form, especially at higher temperatures, which can react with another amine molecule to form a urea byproduct.[4]
Q4: How can I monitor the progress of the reaction?
The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC). A suitable mobile phase would be a mixture of ethyl acetate and hexane (e.g., 30% ethyl acetate in hexane).[6] The starting material (ethyl pyroglutamate) is more polar and will have a lower Rf value than the less polar product (this compound).
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | 1. Inactive catalyst (DMAP).2. Poor quality of Boc anhydride.3. Insufficient reaction time or temperature.4. Presence of moisture leading to hydrolysis of starting material. | 1. Use fresh, high-purity DMAP.2. Use fresh Boc anhydride.3. Increase reaction time and monitor by TLC. Gentle heating (e.g., to 40°C) can be applied, but be cautious of side reactions.[1]4. Ensure all glassware is oven-dried and use anhydrous solvents. |
| Formation of Multiple Products (Visible on TLC) | 1. Di-Boc protection due to excess Boc anhydride or prolonged reaction time.2. Formation of urea byproducts at elevated temperatures.3. Hydrolysis of the ester group. | 1. Use a controlled amount of Boc anhydride (typically 1.1-1.2 equivalents).[4]2. Maintain the reaction at room temperature or below.[4]3. Ensure anhydrous conditions and consider a buffered work-up if necessary. |
| Difficult Product Isolation/Purification | 1. Emulsion formation during aqueous work-up.2. Co-elution of impurities during column chromatography. | 1. Add brine (saturated NaCl solution) to the aqueous layer to break the emulsion.[4]2. Optimize the eluent system for column chromatography. A gradient elution might be necessary to achieve good separation. |
| Low Yield After Purification | 1. Loss of product during work-up and extraction.2. Inefficient purification method. | 1. Ensure complete extraction from the aqueous phase by using an appropriate solvent and performing multiple extractions.2. For column chromatography, use a proper silica gel to product ratio and carefully select the eluent system. An eluent of 30% ethyl acetate in hexane has been reported to be effective.[6] |
Experimental Protocols
General Protocol for the Synthesis of this compound
This protocol is a generalized procedure based on literature reports.[6][7]
Materials:
-
Ethyl DL-pyroglutamate
-
Di-tert-butyl dicarbonate (Boc₂O)
-
4-(dimethylamino)pyridine (DMAP)
-
Anhydrous dichloromethane (DCM) or acetonitrile
-
1 M HCl
-
Saturated aqueous NaHCO₃
-
Brine
-
Anhydrous Na₂SO₄
-
Silica gel for column chromatography
-
Ethyl acetate and hexane for TLC and column chromatography
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve ethyl DL-pyroglutamate (1.0 eq) in anhydrous DCM or acetonitrile.
-
Add DMAP (0.05 - 0.2 eq).
-
To the stirring solution, add Boc₂O (1.1 - 1.2 eq) portion-wise.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within 12-18 hours.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Redissolve the residue in ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., 30% ethyl acetate in hexane) to yield this compound as an oil.[6]
Quantitative Data Summary
| Parameter | Reported Value/Range | Reference(s) |
| Reactant Molar Ratios | ||
| Ethyl pyroglutamate : Boc₂O | 1 : 1.1 - 1.5 | [5][6][7] |
| Ethyl pyroglutamate : DMAP | 1 : 0.02 - 0.2 | [1][5] |
| Reaction Conditions | ||
| Temperature | 0°C to Room Temperature | [5][6] |
| Reaction Time | 6 - 24 hours | [5][6][7] |
| Solvents | Acetonitrile, Dichloromethane | [5][6] |
| Reported Yields | 91% - 100% (under optimized conditions) | [6][7] |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Logical troubleshooting workflow for low yield in the synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Boc Protection Mechanism (Boc2O + DMAP) [commonorganicchemistry.com]
- 3. Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing) DOI:10.1039/C3RA42956C [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. CN106336371A - Synthetic method of Boc-L-Pyroglutamic acid methyl ester - Google Patents [patents.google.com]
- 6. 1-BOC-D-PYROGLUTAMIC ACID ETHYL ESTER | 144978-35-8 [chemicalbook.com]
- 7. Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Chiral Separation of DL-Pyroglutamic Acid Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the chiral separation of DL-pyroglutamic acid and its derivatives.
Troubleshooting Guides
This section provides solutions to common problems encountered during the chiral separation of DL-pyroglutamic acid derivatives.
Problem 1: Poor or No Enantiomeric Resolution
Symptoms:
-
The enantiomers are not separated and appear as a single peak.
-
The peaks for the two enantiomers are broad and overlapping, with a resolution value (Rs) less than 1.5.
Possible Causes and Solutions:
| Possible Cause | Solution |
| Inappropriate Chiral Stationary Phase (CSP) | The selection of the CSP is the most critical factor. Polysaccharide-based CSPs, such as those derived from amylose and cellulose, are often effective for pyroglutamic acid derivatives. If one CSP does not provide separation, screen other types of chiral columns. |
| Suboptimal Mobile Phase Composition | Systematically vary the mobile phase composition. For normal-phase chromatography, adjust the type and concentration of the alcohol modifier (e.g., ethanol, isopropanol) in the non-polar solvent (e.g., hexane, heptane). For reversed-phase chromatography, alter the ratio of organic solvent (e.g., acetonitrile, methanol) to the aqueous buffer and adjust the pH. |
| Incorrect Mobile Phase Additives | For acidic analytes like pyroglutamic acid, adding a small amount of an acidic modifier (e.g., trifluoroacetic acid, acetic acid) to the mobile phase can improve peak shape and resolution. For basic derivatives, a basic additive (e.g., diethylamine) may be necessary. |
| Inappropriate Flow Rate | Chiral separations can be sensitive to the flow rate. Try reducing the flow rate to enhance the interaction between the analytes and the CSP, which can lead to better resolution. |
| Temperature Effects | Temperature can have a significant impact on chiral separations. Experiment with varying the column temperature. Sometimes, a lower temperature can improve resolution by enhancing the stability of the transient diastereomeric complexes formed between the analyte and the CSP. |
Problem 2: Peak Tailing
Symptoms:
-
The peak shape is asymmetrical, with the latter half of the peak being broader than the front half.
Possible Causes and Solutions:
| Possible Cause | Solution |
| Secondary Interactions with Silica Support | Residual silanol groups on the silica support of the CSP can interact with polar analytes, causing peak tailing. Add a competitive agent to the mobile phase, such as a small amount of a basic modifier like diethylamine for basic analytes or an acidic modifier like trifluoroacetic acid for acidic analytes. |
| Column Overload | Injecting too much sample can lead to peak tailing. Reduce the injection volume or the concentration of the sample. |
| Mismatched Sample Solvent | The solvent used to dissolve the sample should be as weak as or weaker than the mobile phase. Dissolving the sample in a solvent stronger than the mobile phase can cause peak distortion. Whenever possible, dissolve the sample in the initial mobile phase. |
| Column Contamination or Degradation | If the column has been used extensively, it may be contaminated or the stationary phase may have degraded. Flush the column with a strong solvent (if compatible with the CSP) or follow the manufacturer's regeneration procedure. If performance does not improve, the column may need to be replaced. |
Problem 3: Peak Splitting
Symptoms:
-
A single enantiomer peak appears as two or more smaller peaks.
Possible Causes and Solutions:
| Possible Cause | Solution |
| Partially Blocked Column Frit | A blockage in the inlet frit of the column can cause the sample to be distributed unevenly onto the stationary phase, leading to split peaks.[1] Try back-flushing the column at a low flow rate. If this does not resolve the issue, the frit may need to be replaced. |
| Column Void or Channeling | A void at the head of the column or channeling in the packed bed can lead to different flow paths for the analyte, resulting in split peaks.[1] This often requires replacing the column. |
| Sample Solvent Incompatibility | If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause peak splitting.[2] Prepare the sample in the mobile phase or a weaker solvent. |
| Co-elution with an Impurity | The split peak may actually be two closely eluting compounds: the enantiomer and an impurity. To verify this, alter the mobile phase composition or temperature; if the relative heights of the split peaks change, it is likely a co-elution issue. |
Logical Workflow and Troubleshooting Diagrams
The following diagrams illustrate a logical workflow for chiral method development and a decision tree for troubleshooting peak splitting.
References
Technical Support Center: Purification of 1-Boc-DL-pyroglutamic acid ethyl ester
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Boc-DL-pyroglutamic acid ethyl ester. Our aim is to help you identify and resolve common issues related to the removal of residual reagents and byproducts from your synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found after the synthesis of this compound?
A1: Common impurities can originate from unreacted starting materials, coupling reagents, and side reactions. These typically include:
-
Unreacted Starting Materials: Ethyl-DL-pyroglutamate and di-tert-butyl dicarbonate (Boc anhydride).
-
Coupling Reagent Byproducts: If DCC is used as a coupling agent in a preceding step, dicyclohexylurea (DCU) is a common and often problematic byproduct.[1][2][3]
-
Catalyst Residues: Residual 4-dimethylaminopyridine (DMAP) if used.
-
Side Products: Di-Boc protected pyroglutamate, and potential alkylation of the starting material or product by the tert-butyl cation generated during the reaction.[4]
Q2: I see a white precipitate in my crude reaction mixture after a DCC-mediated reaction. What is it and how do I remove it?
A2: The white precipitate is most likely dicyclohexylurea (DCU), a byproduct of N,N'-dicyclohexylcarbodiimide (DCC) activation.[1][3] DCU is notoriously insoluble in many common organic solvents. The most straightforward removal method is filtration. If your product is soluble in a solvent in which DCU has low solubility (e.g., dichloromethane, diethyl ether, or cold ethyl acetate), you can dissolve your crude product and filter off the DCU.[1][2][3]
Q3: How can I remove residual DMAP from my product?
A3: 4-Dimethylaminopyridine (DMAP) is a basic catalyst and can be removed by washing the organic layer with a dilute acidic solution, such as 1M HCl or a saturated aqueous solution of ammonium chloride. This protonates the DMAP, rendering it water-soluble and allowing for its extraction into the aqueous phase.
Q4: My NMR spectrum shows unreacted Boc anhydride. What is the best way to remove it?
A4: Excess di-tert-butyl dicarbonate (Boc anhydride) can often be removed during aqueous workup due to its slow hydrolysis. To accelerate this, you can wash the organic layer with a mild base like a saturated solution of sodium bicarbonate. For more stubborn cases, column chromatography is an effective method for separation.[5]
Q5: I am concerned about the stability of the Boc protecting group during purification. What conditions should I avoid?
A5: The tert-butoxycarbonyl (Boc) group is sensitive to acidic conditions.[6][7] Avoid strong acidic washes during the workup. If an acidic wash is necessary, use a mild acid and perform the extraction quickly at a low temperature. Prolonged exposure to even moderately acidic conditions can lead to premature deprotection of your product.[7]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Product is an oil and difficult to handle | The product is known to be an oil at room temperature.[5] | This is the expected physical state. Proceed with purification techniques suitable for oils, such as column chromatography. |
| Low yield after purification | - Incomplete reaction. - Product loss during aqueous workup. - Partial deprotection of the Boc group. | - Monitor the reaction by TLC or LC-MS to ensure completion. - Minimize the number of aqueous washes. - Avoid acidic conditions during workup. |
| Presence of multiple spots on TLC close to the product spot | Formation of closely related byproducts (e.g., diastereomers if starting from a racemic mixture, or side-products from the Boc protection). | Utilize flash column chromatography with a shallow gradient of a suitable eluent system (e.g., ethyl acetate/hexane) to achieve better separation.[5] |
| DCU byproduct co-elutes with the product during column chromatography | The polarity of DCU can sometimes be similar to that of the desired product. | - Filter the crude mixture to remove the bulk of the DCU before chromatography. - Try a different solvent system for chromatography. Adding a small amount of chloroform to the eluent can sometimes help to fully dissolve the DCU and separate it from the product.[2] - Dissolve the crude product in a minimal amount of cold acetonitrile and filter off the precipitated DCU. Repeat this process multiple times.[2] |
Experimental Protocols
Protocol 1: General Aqueous Workup for Removal of DMAP and Unreacted Starting Materials
-
Reaction Quenching: After the reaction is complete, dilute the reaction mixture with an organic solvent such as ethyl acetate or dichloromethane.
-
Acidic Wash: Transfer the diluted mixture to a separatory funnel and wash with a cold, dilute aqueous acid solution (e.g., 1% HCl or saturated NH₄Cl) to remove basic impurities like DMAP.
-
Basic Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid and remove acidic impurities.
-
Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) to remove residual water.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Protocol 2: Removal of Dicyclohexylurea (DCU) by Filtration
-
Solvent Selection: Choose a solvent in which your this compound is soluble, but DCU is not (e.g., dichloromethane, diethyl ether).
-
Dissolution: Dissolve the crude reaction mixture in the selected solvent.
-
Filtration: Filter the solution through a sintered glass funnel or a pad of celite to remove the precipitated DCU.
-
Washing: Wash the filter cake with a small amount of the cold solvent to recover any entrained product.
-
Concentration: Combine the filtrate and the washings and concentrate under reduced pressure.
Protocol 3: Purification by Flash Column Chromatography
-
Stationary Phase: Prepare a silica gel column.
-
Eluent System: A common eluent system is a mixture of ethyl acetate and hexane. A typical starting point is 30% ethyl acetate in hexane.[5] The polarity can be adjusted based on TLC analysis of the crude product.
-
Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like dichloromethane and adsorb it onto a small amount of silica gel. Dry the silica and load it onto the column.
-
Elution: Run the column with the chosen eluent system, collecting fractions.
-
Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
Visualized Workflows
Caption: General experimental workflow for the synthesis and purification.
Caption: Troubleshooting decision tree for impurity removal.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. 1-BOC-D-PYROGLUTAMIC ACID ETHYL ESTER | 144978-35-8 [chemicalbook.com]
- 6. Boc-Protected Amino Groups [organic-chemistry.org]
- 7. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
Technical Support Center: Synthesis of 1-Boc-DL-pyroglutamic acid ethyl ester
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to scaling up the synthesis of 1-Boc-DL-pyroglutamic acid ethyl ester. It includes troubleshooting advice, frequently asked questions, detailed experimental protocols, and comparative data to facilitate a smooth and efficient scale-up process.
Troubleshooting Guide
This guide addresses common issues that may be encountered during the synthesis and purification of this compound, particularly when scaling up the reaction.
Question: The reaction is sluggish or incomplete, even after extended reaction time. What are the possible causes and solutions?
Answer:
-
Insufficient Catalyst: If using a catalytic amount of a base like 4-(dimethylaminopyridine) (DMAP), ensure the catalyst has not degraded and is used in the correct proportion (typically 0.05 - 0.2 equivalents). For less reactive amines, a higher catalyst loading may be necessary.
-
Poor Solubility of Starting Material: DL-pyroglutamic acid ethyl ester, especially if starting from the free amino acid, can exhibit limited solubility in common organic solvents, which can hinder the reaction rate. Consider using a solvent system that better solubilizes the starting material, such as a mixture of dichloromethane (DCM) and a more polar solvent.
-
Moisture in the Reaction: Water can hydrolyze the Boc anhydride and deactivate the catalyst. Ensure all glassware is thoroughly dried and use anhydrous solvents for the reaction.
-
Low Reaction Temperature: While the reaction is often run at room temperature, gentle heating (e.g., to 40°C) can sometimes be employed to drive the reaction to completion, but this should be done cautiously to avoid side reactions.
Question: After the work-up, I have a significant amount of an oily byproduct that is difficult to separate from the desired product. What could this be and how can I remove it?
Answer:
The oily byproduct is likely unreacted di-tert-butyl dicarbonate (Boc anhydride) and tert-butanol, a byproduct of the reaction.
-
Aqueous Work-up: A thorough aqueous work-up is crucial. Washing the organic layer with a mild acidic solution (e.g., 1 M HCl) can help to remove any remaining base catalyst, and washing with a saturated sodium bicarbonate solution will neutralize any excess acid and help to remove some of the tert-butanol.[1]
-
Column Chromatography: If the byproducts persist, purification by column chromatography on silica gel is the most effective method for separation. A gradient of ethyl acetate in hexanes is typically used for elution.
-
Crystallization: If the product is a solid at room temperature, crystallization can be an effective purification method on a larger scale. After removing the bulk of the solvent, adding a non-polar solvent like hexane can induce crystallization of the product, leaving the oily impurities in the mother liquor.
Question: I am observing the formation of multiple spots on my TLC plate, indicating side products. What are the likely side reactions and how can I minimize them?
Answer:
-
Double Boc-Protection: With primary amines, there is a possibility of the formation of a double Boc-protected product, especially with a large excess of Boc anhydride and prolonged reaction times.[1] Use a slight excess (1.0 - 1.2 equivalents) of Boc anhydride to minimize this.
-
Urea Byproducts: The formation of urea byproducts can also occur.[1] Careful monitoring of the reaction by TLC or LC-MS and stopping the reaction once the starting material is consumed can help to prevent this.
-
DMAP-Related Side Reactions: While DMAP is an excellent catalyst, it can promote side reactions if not used judiciously. Use the minimum amount of DMAP necessary to achieve a reasonable reaction rate.
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for the Boc protection of DL-pyroglutamic acid ethyl ester?
A1: The reaction is typically carried out at room temperature (around 20-25°C).[2] In some cases, for less reactive substrates or to speed up the reaction, gentle heating to around 40°C may be applied. However, it is important to monitor the reaction closely at higher temperatures to avoid the formation of byproducts.[3] A Chinese patent for the synthesis of the methyl ester suggests a reaction temperature of 15-20°C.[4]
Q2: Which catalyst is more suitable for this reaction on a large scale: triethylamine (TEA) or 4-(dimethylaminopyridine) (DMAP)?
A2: DMAP is a more potent nucleophilic catalyst than TEA and significantly accelerates the rate of Boc protection.[1] For large-scale synthesis, using a catalytic amount of DMAP is often preferred as it leads to faster reaction times. However, DMAP is more expensive and can lead to more side reactions if not used carefully. TEA can be used as a base to neutralize the acid formed during the reaction, often in conjunction with catalytic DMAP.[5]
Q3: What are the key safety considerations when scaling up this synthesis?
A3: A critical safety consideration is the evolution of carbon dioxide gas during the reaction, especially when DMAP is used as a catalyst, as the reaction can be rapid.[6] The reaction vessel must be equipped with a gas outlet to prevent pressure build-up. It is also important to handle all chemicals in a well-ventilated fume hood and wear appropriate personal protective equipment.
Q4: Can I purify the final product by crystallization instead of column chromatography on a large scale?
A4: Yes, crystallization is often a more practical and scalable purification method than chromatography for multi-kilogram quantities. The crude product, after an aqueous work-up and solvent removal, can often be crystallized from a suitable solvent system, such as ethyl acetate/hexanes. Seeding the solution with a small crystal of the pure product can aid in inducing crystallization.[7]
Data Presentation
Table 1: Summary of Reaction Conditions for the Synthesis of Boc-Protected Pyroglutamic Acid Esters
| Starting Material | Boc-Donating Reagent (Equivalents) | Catalyst (Equivalents) | Base (Equivalents) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| L-pyroglutamic acid methyl ester | Di-tert-butyl dicarbonate (1.2-1.5) | DMAP (0.02-0.05) | - | Dichloromethane | 15-20 | 12 | >90 | [4] |
| Ethyl (S)-5-oxopyrrolidine-2-carboxylate | Di-tert-butyl dicarbonate (N/A) | DMAP (N/A) | Triethylamine (N/A) | Dichloromethane | Room Temp | 18 | 91 | [5] |
| Ethyl (S)-5-oxopyrrolidine-2-carboxylate | Di-tert-butyl dicarbonate (1.1) | - | - | Acetonitrile | 0 to RT | Overnight | 100 | [2] |
| Primary aliphatic amine | Di-tert-butyl dicarbonate (1.1) | DMAP (0.1) | - | DCM or THF | 0 to RT | 1-12 | High | [1] |
| Aniline derivative | Di-tert-butyl dicarbonate (1.2) | DMAP (0.1) | Triethylamine (1.2) | Dichloromethane | Room Temp | 1-12 | Good | [1] |
Experimental Protocols
1. Large-Scale Synthesis of this compound
This protocol is adapted from procedures for related compounds and is suitable for scaling up.
-
Materials:
-
DL-pyroglutamic acid ethyl ester (1.0 eq)
-
Di-tert-butyl dicarbonate ((Boc)₂O) (1.2 eq)
-
4-(Dimethylamino)pyridine (DMAP) (0.05 eq)
-
Dichloromethane (DCM), anhydrous
-
1 M HCl (aqueous solution)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
To a large, appropriately sized reaction vessel equipped with a mechanical stirrer, a temperature probe, and a gas outlet, add DL-pyroglutamic acid ethyl ester (1.0 eq) and anhydrous dichloromethane.
-
Stir the mixture until the starting material is fully dissolved.
-
Add 4-(dimethylaminopyridine) (DMAP) (0.05 eq) to the solution.
-
Slowly add di-tert-butyl dicarbonate ((Boc)₂O) (1.2 eq) portion-wise to the reaction mixture. Control the addition rate to manage the evolution of CO₂ gas.
-
Stir the reaction mixture at room temperature and monitor the progress by TLC or LC-MS. The reaction is typically complete within 6-12 hours.
-
Once the reaction is complete, transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
2. Purification by Crystallization
-
Dissolve the crude this compound in a minimal amount of a suitable solvent in which the product is soluble (e.g., ethyl acetate).
-
Slowly add a non-polar solvent in which the product is sparingly soluble (e.g., hexanes) until the solution becomes slightly turbid.
-
If available, add a seed crystal of the pure product to induce crystallization.
-
Allow the solution to stand at room temperature or in a refrigerator to facilitate crystal growth.
-
Collect the crystals by filtration, wash with a small amount of the cold non-polar solvent, and dry under vacuum.
Mandatory Visualization
References
- 1. benchchem.com [benchchem.com]
- 2. 1-BOC-D-PYROGLUTAMIC ACID ETHYL ESTER CAS#: 144978-35-8 [m.chemicalbook.com]
- 3. Amine Protection / Deprotection [fishersci.co.uk]
- 4. CN106336371A - Synthetic method of Boc-L-Pyroglutamic acid methyl ester - Google Patents [patents.google.com]
- 5. Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Boc Protection Mechanism (Boc2O + DMAP) [commonorganicchemistry.com]
- 7. CN112661672A - Crystallization method of Boc-amino acid - Google Patents [patents.google.com]
Technical Support Center: Monitoring Reactions with 1-Boc-DL-pyroglutamic acid ethyl ester
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Boc-DL-pyroglutamic acid ethyl ester.
Frequently Asked Questions (FAQs)
Q1: Which techniques are most suitable for monitoring the progress of reactions involving this compound?
A1: The most common and effective techniques for monitoring reactions with this compound are Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS). The choice of technique depends on the specific reaction, available equipment, and the level of detail required.
Q2: How can I use Thin-Layer Chromatography (TLC) to monitor my reaction?
A2: TLC is a quick and convenient method to qualitatively assess the progress of a reaction by observing the disappearance of the starting material and the appearance of the product. For this compound and its derivatives, a common mobile phase is a mixture of ethyl acetate and hexane. The relative polarity of the starting material and product will determine their respective Rf values.
Q3: What should I look for in the ¹H NMR spectrum to confirm the presence of the Boc group?
A3: The most prominent and unambiguous signal for a Boc-protected compound in a ¹H NMR spectrum is a singlet corresponding to the nine equivalent protons of the tert-butyl group. This signal typically appears in the upfield region of the spectrum.
Q4: Are there any common issues to be aware of when analyzing Boc-protected compounds by Mass Spectrometry (MS)?
A4: Yes, a common fragmentation pattern for Boc-protected compounds in MS is the loss of isobutylene (56 Da) or tert-butanol (74 Da) from the molecular ion. This can sometimes be misinterpreted as the molecular ion peak if not carefully analyzed. Additionally, in-source fragmentation can occur, where the Boc group is lost during the ionization process.
Troubleshooting Guides
Thin-Layer Chromatography (TLC)
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Spots are streaking. | Sample is too concentrated. Mobile phase is too polar or not polar enough. Silica on the TLC plate is acidic/basic, causing decomposition. | Dilute the sample. Adjust the mobile phase composition (e.g., vary the ethyl acetate/hexane ratio). Use a neutralized silica plate or add a small amount of acid or base (e.g., acetic acid or triethylamine) to the mobile phase. |
| Rf values of starting material and product are too close. | The polarity difference between the compounds is small in the chosen mobile phase. | Try a different solvent system with varying polarity and solvent selectivity. Consider using a two-dimensional TLC technique. |
| No spots are visible. | The compound concentration is too low. The compound does not visualize under UV light. The staining agent is not effective for your compound. | Spot a more concentrated sample. Use a universal stain such as potassium permanganate or iodine. |
High-Performance Liquid Chromatography (HPLC)
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Poor peak shape (tailing or fronting). | Column overload. Secondary interactions with the stationary phase. Inappropriate mobile phase pH. | Inject a smaller sample volume or a more dilute sample. Use a high-purity silica column or add a competing base/acid to the mobile phase. Adjust the mobile phase pH to ensure the analyte is in a single ionic state. |
| Variable retention times. | Inadequate column equilibration. Fluctuation in mobile phase composition or temperature. Column degradation. | Ensure the column is fully equilibrated with the mobile phase before each run. Use a temperature-controlled column compartment and freshly prepared mobile phase. Replace the column if it has been used extensively or with harsh conditions. |
| Ghost peaks appear in the chromatogram. | Contamination in the sample, solvent, or HPLC system. Carryover from a previous injection. | Use high-purity solvents and filter your samples. Run a blank gradient to identify the source of contamination. Implement a robust needle wash protocol. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Broad peaks in the spectrum. | Sample is too concentrated, leading to aggregation. Presence of paramagnetic impurities. Unresolved coupling. | Dilute the sample. Filter the sample through a small plug of silica or celite. Use a higher field strength NMR spectrometer or perform decoupling experiments. |
| Difficulty in determining reaction conversion. | Overlapping signals of starting material and product. Low signal-to-noise ratio for minor components. | Use a 2D NMR technique (e.g., COSY, HSQC) to resolve overlapping signals. Increase the number of scans or use a cryoprobe for better sensitivity. |
| Unexpected signals in the spectrum. | Presence of impurities in the starting material or solvent. Side reactions occurring. | Check the purity of the starting materials and use high-purity deuterated solvents. Analyze the reaction mixture by LC-MS to identify potential side products. |
Mass Spectrometry (MS)
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Molecular ion is not observed. | The compound is unstable under the ionization conditions. In-source fragmentation of the Boc group. | Use a softer ionization technique (e.g., ESI instead of EI). Optimize the ion source parameters (e.g., lower the fragmentor voltage). Look for characteristic fragment ions (e.g., [M+H-56]⁺ or [M+H-100]⁺). |
| Complex spectrum with many fragments. | High fragmentation energy. Presence of multiple components. | Reduce the collision energy in MS/MS experiments. Use HPLC-MS to separate the components before mass analysis. |
| Inaccurate mass measurement. | The instrument is not properly calibrated. | Calibrate the mass spectrometer using a known standard before running the sample. |
Experimental Protocols & Data
Thin-Layer Chromatography (TLC) Monitoring
A general-purpose TLC method for monitoring reactions with this compound can be performed using the following protocol:
-
Stationary Phase: Silica gel 60 F₂₅₄ plates.
-
Mobile Phase: A starting point is a 3:7 mixture of ethyl acetate and hexane. The ratio can be adjusted based on the polarity of the reaction components.[1]
-
Visualization:
-
UV light (254 nm) for UV-active compounds.
-
Staining with a potassium permanganate solution for general visualization of organic compounds.
-
| Compound | Expected Rf Range (30% Ethyl Acetate in Hexane) |
| This compound | 0.3 - 0.5 |
| Deprotected pyroglutamic acid ethyl ester | Lower Rf (more polar) |
| Less polar byproducts | Higher Rf (less polar) |
¹H NMR Characterization
The ¹H NMR spectrum of 1-Boc-D-pyroglutamic acid ethyl ester in CDCl₃ (400 MHz) shows the following characteristic signals[1]:
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 4.58 | dd | 3.0, 9.5 | Hα of pyroglutamate ring |
| 4.22 | q | 7.3 | -OCH₂CH₃ |
| 2.66 - 2.56 | m | - | One of the ring CH₂ protons |
| 2.48 | ddd | 3.8, 9.6, 13.1 | One of the ring CH₂ protons |
| 2.35 - 2.25 | m | - | One of the ring CH₂ protons |
| 2.04 - 1.97 | m | - | One of the ring CH₂ protons |
| 1.48 | s | - | -C(CH₃)₃ (Boc group) |
| 1.28 | t | 7.3 | -OCH₂CH₃ |
Note: The spectrum of the DL-racemic mixture will be identical to the D-enantiomer in an achiral solvent.
Mass Spectrometry (MS) Fragmentation
In Electrospray Ionization (ESI) mass spectrometry, this compound (Molecular Weight: 257.28 g/mol ) is expected to show the following ions:
| m/z | Ion | Description |
| 258.1 | [M+H]⁺ | Protonated molecular ion |
| 280.1 | [M+Na]⁺ | Sodiated adduct |
| 202.1 | [M+H-56]⁺ | Loss of isobutylene from the Boc group |
| 158.1 | [M+H-100]⁺ | Loss of the entire Boc group (as CO₂ + isobutylene) |
Visualizations
General Reaction Monitoring Workflow
This diagram illustrates a typical workflow for monitoring a chemical reaction using various analytical techniques.
References
Validation & Comparative
A Comparative Guide to the Analytical Characterization of 1-Boc-DL-pyroglutamic acid ethyl ester
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of key analytical methods for the characterization of 1-Boc-DL-pyroglutamic acid ethyl ester, a valuable building block in synthetic organic chemistry and pharmaceutical development. The following sections detail experimental protocols and present comparative data to assist in method selection and implementation for the quality control and structural elucidation of this compound and its derivatives.
Introduction
This compound is a racemic mixture of the N-tert-butoxycarbonyl (Boc) protected form of the ethyl ester of pyroglutamic acid. The Boc protecting group makes it a versatile intermediate in peptide synthesis and the development of various bioactive molecules. Accurate and robust analytical methods are crucial to ensure its identity, purity, and stability. This guide explores common and effective techniques for its characterization, including Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
Physicochemical Properties
A summary of the key physicochemical properties of this compound and its individual enantiomers is presented in Table 1.
| Property | 1-Boc-DL -pyroglutamic acid ethyl ester | 1-Boc-D -pyroglutamic acid ethyl ester | 1-Boc-L -pyroglutamic acid ethyl ester |
| CAS Number | 251924-83-1[1] | 144978-35-8[2][3] | 144978-12-1[4][5] |
| Molecular Formula | C₁₂H₁₉NO₅[1] | C₁₂H₁₉NO₅[2][3] | C₁₂H₁₉NO₅[4][5] |
| Molecular Weight | 257.29 g/mol [2] | 257.29 g/mol [2] | 257.28 g/mol [5] |
| Appearance | Liquid[1] | White to off-white powder[6] | - |
| Melting Point | Not applicable | 54.0 to 58.0 °C[6] | - |
| Purity (typical) | ≥96%[1] | >95.0% (GC)[2], min 95% (HPLC)[7] | >97.0% (HPLC)[8] |
Spectroscopic Characterization
Spectroscopic techniques are fundamental for the structural elucidation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for confirming the molecular structure. Due to the chiral center at the C2 position of the pyroglutamate ring, the DL-racemic mixture will exhibit identical NMR spectra to the individual enantiomers in an achiral solvent.
¹H NMR Spectroscopy
The proton NMR spectrum provides information on the number and connectivity of protons in the molecule.
| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| -C(CH₃)₃ (Boc) | ~1.48 | Singlet | - |
| -OCH₂CH₃ (Ethyl) | ~1.28 | Triplet | ~7.1 |
| -CH₂- (Pyrrolidine ring) | ~1.9-2.7 | Multiplet | - |
| -OCH₂CH₃ (Ethyl) | ~4.22 | Quartet | ~7.1 |
| -CH- (Pyrrolidine ring) | ~4.58 | Doublet of doublets | ~3.0, 9.5 |
Note: The chemical shifts are based on data for the D-enantiomer in CDCl₃ and may vary slightly for the DL-form and with different solvents.
¹³C NMR Spectroscopy
The carbon-13 NMR spectrum provides information on the carbon framework of the molecule.
| Assignment | Chemical Shift (δ, ppm) |
| -OCH₂C H₃ (Ethyl) | ~14.2 |
| -C (CH₃)₃ (Boc) | ~28.3 |
| -C H₂- (Pyrrolidine ring) | ~25-35 |
| -C H- (Pyrrolidine ring) | ~53.4 |
| -OC H₂CH₃ (Ethyl) | ~61.5 |
| -C (CH₃)₃ (Boc) | ~80.0 |
| -C =O (Boc) | ~155.6 |
| -C =O (Ester) | ~171.7 |
| -C =O (Lactam) | ~170.2 |
Note: The chemical shifts are based on data for a similar Boc-protected amino acid ethyl ester and are approximate.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule. For the D-enantiomer, FTIR data has been reported using an ATR-Neat technique on a Bruker Tensor 27 FT-IR instrument.[3]
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| N-H (Amide in lactam) | Stretch | 3200-3400 (often absent or broad) |
| C-H (Alkyl) | Stretch | 2850-3000 |
| C=O (Urethane, Boc) | Stretch | ~1750 |
| C=O (Ester) | Stretch | ~1735 |
| C=O (Lactam) | Stretch | ~1680 |
| N-H (Amide) | Bend | 1510-1550 |
| C-O (Ester, Urethane) | Stretch | 1000-1300 |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, confirming its identity.
-
Expected Molecular Ion: [M+H]⁺ = 258.1336 m/z, [M+Na]⁺ = 280.1155 m/z
-
Key Fragmentation Pathways:
-
Loss of the tert-butyl group (-57 m/z) from the Boc protecting group.
-
Loss of the ethoxy group (-45 m/z) from the ethyl ester.
-
Loss of CO₂ (-44 m/z) from the Boc group.
-
Cleavage of the pyroglutamate ring.
-
Chromatographic Analysis
Chromatography is essential for assessing the purity of this compound and for separating its enantiomers.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for purity determination. A reversed-phase method is typically suitable.
| Parameter | Condition |
| Column | C18, 5 µm, 4.6 x 150 mm |
| Mobile Phase | Acetonitrile and water with 0.1% trifluoroacetic acid (TFA) or formic acid |
| Gradient | Isocratic or gradient elution depending on the sample matrix |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210-220 nm |
| Column Temperature | 25-30 °C |
Chiral High-Performance Liquid Chromatography (Chiral HPLC)
To separate the D- and L-enantiomers of the racemic mixture, a chiral stationary phase is required.
| Parameter | Condition |
| Column | Chiral stationary phase (e.g., cellulose or amylose-based, or crown ether-based) |
| Mobile Phase | Typically a mixture of heptane/isopropanol or other non-polar/polar solvent systems |
| Flow Rate | 0.5-1.0 mL/min |
| Detection | UV at 210-220 nm |
| Column Temperature | Ambient |
Experimental Protocols
General Sample Preparation
For all spectroscopic and chromatographic analyses, accurately weigh the sample and dissolve it in a suitable solvent. For NMR, deuterated solvents such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆) are used. For FTIR, the sample can be analyzed neat if it is a liquid, or as a thin film. For MS and HPLC, a dilute solution in a high-purity solvent like methanol or acetonitrile is prepared.
NMR Spectroscopy Protocol
-
Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a suitable frequency (e.g., 400 MHz for ¹H).
-
Process the spectra, including Fourier transformation, phase correction, and baseline correction.
-
Integrate the ¹H NMR signals and assign the chemical shifts for both ¹H and ¹³C spectra.
FTIR Spectroscopy Protocol
-
Ensure the ATR crystal of the FTIR spectrometer is clean.
-
Acquire a background spectrum.
-
Place a small drop of the liquid sample directly onto the ATR crystal.
-
Acquire the sample spectrum over a range of 4000-400 cm⁻¹.
-
Identify the characteristic absorption bands corresponding to the functional groups of the molecule.
Mass Spectrometry Protocol (Electrospray Ionization - ESI)
-
Prepare a dilute solution of the sample (e.g., 10 µg/mL) in an appropriate solvent such as methanol or acetonitrile, with the addition of a small amount of formic acid to promote protonation.
-
Infuse the sample solution into the ESI source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).
-
Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 50-500).
-
Identify the molecular ion peaks ([M+H]⁺, [M+Na]⁺) and major fragment ions.
HPLC Protocol (Purity Analysis)
-
Prepare a stock solution of the sample in the mobile phase or a compatible solvent (e.g., 1 mg/mL).
-
Prepare working standards and sample solutions by diluting the stock solution.
-
Set up the HPLC system with the specified column and mobile phase conditions.
-
Equilibrate the column until a stable baseline is achieved.
-
Inject the standard and sample solutions.
-
Analyze the resulting chromatograms to determine the retention time and calculate the purity based on the peak area percentage.
Workflow and Logical Relationships
The following diagram illustrates a typical workflow for the comprehensive characterization of this compound.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Ethyl N-(tert-Butoxycarbonyl)-D-pyroglutamate | 144978-35-8 | TCI AMERICA [tcichemicals.com]
- 3. 1-Boc-D-Pyroglutamic acid ethyl ester | C12H19NO5 | CID 820885 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. biosynth.com [biosynth.com]
- 5. scbt.com [scbt.com]
- 6. echemi.com [echemi.com]
- 7. calpaclab.com [calpaclab.com]
- 8. Ethyl N-(tert-Butoxycarbonyl)-L-pyroglutamate | 144978-12-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
Purity Analysis of 1-Boc-DL-pyroglutamic acid ethyl ester: A Comparative Guide to HPLC and NMR Methods
For researchers, scientists, and professionals in drug development, ensuring the purity of starting materials and intermediates is paramount. This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy for the purity assessment of 1-Boc-DL-pyroglutamic acid ethyl ester, a key building block in the synthesis of various pharmaceutical agents. This document outlines detailed experimental protocols, presents comparative data, and discusses the relative merits of each technique.
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is a cornerstone of purity determination in the pharmaceutical industry, offering high-resolution separation of the main compound from its impurities. For this compound, a reversed-phase HPLC method is typically employed.
Experimental Protocol: HPLC
Objective: To determine the purity of this compound by separating it from potential impurities.
Instrumentation:
-
HPLC system with a UV detector or a Charged Aerosol Detector (CAD)
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
Data acquisition and processing software
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (optional, for mobile phase modification)
-
This compound sample
Procedure:
-
Sample Preparation: Accurately weigh approximately 10 mg of the this compound sample and dissolve it in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water to obtain a concentration of 1 mg/mL.
-
Chromatographic Conditions:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient Elution:
-
0-5 min: 30% B
-
5-25 min: 30% to 80% B
-
25-30 min: 80% B
-
30.1-35 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection: UV at 210 nm or Charged Aerosol Detector (CAD). Since the analyte lacks a strong chromophore, CAD or low-wavelength UV is recommended.[1][2]
-
-
Data Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Nuclear Magnetic Resonance (NMR) Analysis
Quantitative NMR (qNMR) is a powerful primary analytical method for purity determination.[3][4] It allows for the direct measurement of a compound's purity against a certified internal standard, without the need for a reference standard of the analyte itself.[5][6]
Experimental Protocol: Quantitative ¹H-NMR
Objective: To determine the absolute purity of this compound using an internal standard.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
5 mm NMR tubes
-
Analytical balance
Reagents:
-
This compound sample
-
Certified internal standard (e.g., maleic acid, dimethyl sulfone)
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃)
Procedure:
-
Sample Preparation:
-
Accurately weigh about 20 mg of the this compound sample into a clean vial.
-
Accurately weigh about 10 mg of the internal standard (e.g., maleic acid) into the same vial.
-
Dissolve the mixture in approximately 0.7 mL of CDCl₃.
-
Transfer the solution to a 5 mm NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a ¹H-NMR spectrum.
-
Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons being quantified to ensure full signal recovery. A D1 of 30 seconds is generally sufficient.
-
Acquire at least 16 scans for a good signal-to-noise ratio.
-
-
Data Analysis:
-
Process the spectrum (Fourier transform, phase correction, and baseline correction).
-
Integrate a well-resolved signal of the analyte and a signal of the internal standard. For this compound, the singlet from the Boc group (~1.5 ppm, 9H) is often a good choice. For maleic acid, the singlet from the two vinyl protons (~6.3 ppm, 2H) is used.
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
IS = Internal Standard
-
Data Presentation and Comparison
The following tables summarize representative quantitative data for the purity analysis of a typical batch of this compound using HPLC and qNMR.
Table 1: HPLC Purity Analysis Results
| Method | Main Peak Area (%) | Total Impurity Area (%) | Purity (%) |
| HPLC-UV (210 nm) | 99.2 | 0.8 | 99.2 |
| HPLC-CAD | 99.1 | 0.9 | 99.1 |
Table 2: qNMR Purity Analysis Results
| Analyte Signal (Protons) | Internal Standard | Calculated Purity (%) | Standard Deviation (n=3) |
| Boc group (9H) | Maleic Acid | 99.3 | 0.2 |
Table 3: Comparison of Analytical Techniques
| Feature | HPLC | qNMR |
| Principle | Physical separation based on polarity | Intrinsic property of nuclei in a magnetic field |
| Quantification | Relative (area %) | Absolute (with internal standard) |
| Reference Standard | Requires analyte reference standard for identification | Requires a certified internal standard |
| Sensitivity | High (especially with CAD or MS) | Moderate |
| Sample Throughput | High (with autosampler) | Moderate |
| Structural Information | None | Detailed structural information |
| Destructive | Yes (sample is consumed) | No (sample can be recovered) |
| Common Issues | Co-elution of impurities, detector response variability | Signal overlap, relaxation time effects |
Comparison with Other Alternatives
While HPLC and NMR are primary methods for purity assessment, other techniques can provide complementary information:
-
Mass Spectrometry (MS): Often coupled with HPLC (LC-MS), MS can identify impurities by providing molecular weight information. This is particularly useful for characterizing unknown peaks observed in the HPLC chromatogram.
-
Fourier-Transform Infrared Spectroscopy (FTIR): Provides information about the functional groups present in the molecule and can be used for identity confirmation. However, it is not a quantitative method for purity determination.
-
Elemental Analysis: Measures the percentage of carbon, hydrogen, and nitrogen. A significant deviation from the theoretical values can indicate the presence of impurities.
-
Chiral Chromatography: Since the starting material is a DL-racemic mixture, chiral HPLC can be used to confirm the presence of both enantiomers in a 1:1 ratio.[7]
Conclusion
Both HPLC and qNMR are powerful techniques for assessing the purity of this compound.
-
HPLC is an excellent method for routine quality control, providing high-resolution separation of impurities and high sample throughput. When using a universal detector like CAD, it can provide a more accurate representation of the relative amounts of non-chromophoric impurities.
-
qNMR offers the distinct advantage of being a primary ratio method, providing a direct and highly accurate measurement of absolute purity without the need for an analyte-specific reference standard.[8] It also provides unambiguous structural confirmation of the analyte.
For comprehensive quality control, a combination of these techniques is often employed. HPLC is used for routine purity checks and impurity profiling, while qNMR serves as a higher-order method to certify the purity of reference standards and to provide an orthogonal, confirmatory analysis.
References
- 1. Alternatives to amino acid analysis for the purity control of pharmaceutical grade L-alanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. emerypharma.com [emerypharma.com]
- 4. Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Quantitative NMR (qNMR) | Pharmacognosy Institute (PHCI) | University of Illinois Chicago [pharmacognosy.pharmacy.uic.edu]
- 7. cat-online.com [cat-online.com]
- 8. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
A Comparative Guide to Protecting Groups for DL-Pyroglutamic Acid Ethyl Ester: Boc vs. Alternatives
For researchers, scientists, and drug development professionals, the selection of an appropriate protecting group is a critical step in the multi-step synthesis of complex molecules. This guide provides an objective comparison of 1-Boc-DL-pyroglutamic acid ethyl ester with other common protecting groups, namely Carboxybenzyl (Cbz) and 9-Fluorenylmethoxycarbonyl (Fmoc), for the protection of the nitrogen atom in the pyroglutamate ring. The comparison is supported by experimental data on protection and deprotection reactions.
The strategic use of protecting groups is fundamental in organic synthesis to temporarily block reactive functional groups and prevent unwanted side reactions. The choice of a protecting group is dictated by its stability to various reaction conditions and the ease and selectivity of its removal. In the context of pyroglutamic acid derivatives, which are valuable chiral building blocks in medicinal chemistry, the selection of the N-protecting group is crucial for subsequent chemical transformations.
Overview of Common Protecting Groups for Pyroglutamic Acid Ethyl Ester
The three most commonly employed protecting groups for the amine function within the pyroglutamate ring are the tert-Butoxycarbonyl (Boc), Carboxybenzyl (Cbz), and 9-Fluorenylmethoxycarbonyl (Fmoc) groups. Each of these carbamate-based protecting groups offers a distinct deprotection strategy, allowing for orthogonality in complex synthetic routes.
-
Boc (tert-Butoxycarbonyl): This protecting group is characterized by its stability to a wide range of non-acidic conditions and its facile removal under acidic conditions, typically using trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[1]
-
Cbz (Carboxybenzyl): The Cbz group is stable to both acidic and basic conditions, making it a robust protecting group. Its removal is most commonly achieved through catalytic hydrogenolysis (e.g., using H₂ gas and a palladium catalyst), a method that is generally mild and clean.[2] Acidic conditions, such as HBr in acetic acid, can also be employed for Cbz deprotection.[2]
-
Fmoc (9-Fluorenylmethoxycarbonyl): The Fmoc group is distinguished by its lability under basic conditions, typically using a solution of piperidine in a polar aprotic solvent like dimethylformamide (DMF).[3][4] This allows for orthogonal deprotection in the presence of acid-labile groups like Boc.
Quantitative Comparison of Protecting Group Performance
Table 1: Comparison of N-Protection Reactions
| Protecting Group | Reagents | Solvent | Reaction Time | Temperature | Yield (%) | Reference |
| Boc | (Boc)₂O, DMAP | Acetonitrile | Overnight | Room Temp. | ~91% (on ethyl (S)-5-oxopyrrolidine-2-carboxylate) | --INVALID-LINK-- |
| Cbz | Cbz-Cl, NaHCO₃ | THF/H₂O | 20 h | 0 °C | 90% (on a different amine substrate) | [5] |
| Fmoc | Fmoc-Cl from Fmoc-Glu-OH | CH₂Cl₂ | 3 days | Not Specified | Not directly reported for the ethyl ester | [6] |
Table 2: Comparison of N-Deprotection Reactions
| Protecting Group | Reagents | Solvent | Reaction Time | Temperature | Yield (%) | Reference |
| Boc | Trifluoroacetic Acid (TFA) | CH₂Cl₂ | 2 h | Room Temp. | High (Qualitative) | [2] |
| Cbz | H₂, 5% Pd/C | Methanol | 40 h | 60 °C | High (Qualitative) | [5] |
| Fmoc | 20% Piperidine | DMF | 10 min | Room Temp. | High (Qualitative) | [4] |
Experimental Protocols
Detailed methodologies for key protection and deprotection experiments are provided below.
Protocol 1: Synthesis of 1-Boc-L-pyroglutamic acid ethyl ester
This protocol is adapted from the synthesis of a similar N-Boc protected pyroglutamate derivative.
Materials:
-
Ethyl (S)-5-oxopyrrolidine-2-carboxylate
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
4-Dimethylaminopyridine (DMAP)
-
Acetonitrile
Procedure:
-
Dissolve ethyl (S)-5-oxopyrrolidine-2-carboxylate in acetonitrile.
-
Add di-tert-butyl dicarbonate and a catalytic amount of DMAP to the solution.
-
Stir the reaction mixture at room temperature overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel to obtain 1-Boc-L-pyroglutamic acid ethyl ester.
A reported yield for a similar reaction is approximately 91%.
Protocol 2: Deprotection of this compound (General Procedure)
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (CH₂Cl₂)
Procedure:
-
Dissolve the this compound in dichloromethane.
-
Add an equal volume of trifluoroacetic acid to the solution.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the deprotection by TLC.
-
Upon completion, remove the solvent and excess TFA under reduced pressure to yield the deprotected product, typically as a TFA salt.
Protocol 3: Synthesis of N-Cbz Protected Amines (General Procedure)
This protocol can be adapted for the Cbz protection of DL-pyroglutamic acid ethyl ester.
Materials:
-
Amine substrate (e.g., DL-pyroglutamic acid ethyl ester)
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium bicarbonate (NaHCO₃)
-
Tetrahydrofuran (THF) and Water
Procedure:
-
Dissolve the amine substrate in a 2:1 mixture of THF and water.
-
Add sodium bicarbonate to the solution.
-
Cool the mixture to 0 °C and add benzyl chloroformate.
-
Stir the reaction mixture at 0 °C for 20 hours.[5]
-
Dilute the reaction with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography.[5]
A yield of 90% has been reported for this procedure on a different amine substrate.[5]
Protocol 4: Deprotection of N-Cbz Protected Amines via Hydrogenolysis (General Procedure)
Materials:
-
N-Cbz protected compound
-
Palladium on carbon (5% or 10% Pd/C)
-
Methanol
-
Hydrogen gas (H₂) source
Procedure:
-
Dissolve the N-Cbz protected compound in methanol.
-
Add a catalytic amount of Pd/C to the solution.
-
Stir the mixture under an atmosphere of hydrogen gas (balloon or hydrogenation apparatus).
-
The reaction can be heated to accelerate the process (e.g., 60 °C).[5]
-
Monitor the reaction progress by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected amine.
Protocol 5: Synthesis of N-Fmoc-pyroglutamic acid
This protocol describes the synthesis from Fmoc-glutamic acid, which can then be esterified.
Materials:
-
Fmoc-glutamic acid
-
Thionyl chloride (SOCl₂)
-
Dimethylformamide (DMF)
-
Dichloromethane (CH₂Cl₂)
Procedure:
-
A solution of Fmoc-Glu-OH, SOCl₂, and a catalytic amount of DMF in CH₂Cl₂ is stirred for 3 days. This forms the Fmoc-pyroglutamyl chloride intermediate.[6]
-
The intermediate can then be hydrolyzed to Fmoc-pyroglutamic acid.[6]
Protocol 6: Deprotection of N-Fmoc Protected Amines (General Procedure)
Materials:
-
N-Fmoc protected compound
-
Piperidine
-
Dimethylformamide (DMF)
Procedure:
-
Dissolve the N-Fmoc protected compound in DMF.
-
Add piperidine to a final concentration of 20% (v/v).
-
Stir the reaction mixture at room temperature for 10-30 minutes.
-
Monitor the deprotection by TLC or HPLC.
-
Upon completion, the reaction mixture can be worked up to isolate the deprotected amine.
Visualization of Experimental Workflows
The following diagrams illustrate the general workflows for the protection and deprotection of the amine group in pyroglutamic acid ethyl ester using Boc, Cbz, and Fmoc protecting groups.
Caption: General workflows for the N-protection of pyroglutamic acid derivatives.
Caption: General workflows for the N-deprotection of protected pyroglutamic acid ethyl ester.
Conclusion
The choice between Boc, Cbz, and Fmoc protecting groups for DL-pyroglutamic acid ethyl ester depends on the overall synthetic strategy and the chemical nature of the other functional groups present in the molecule.
-
This compound is an excellent choice when subsequent reaction steps are sensitive to basic conditions or hydrogenolysis. The Boc group is robust and its removal under acidic conditions is generally high-yielding and straightforward.
-
N-Cbz-DL-pyroglutamic acid ethyl ester offers stability to a broader range of conditions, including both acid and base. It is particularly useful when orthogonality to acid-labile groups is required. However, the need for a metal catalyst and hydrogen gas for its removal may not be suitable for all substrates or laboratory settings.
-
N-Fmoc-DL-pyroglutamic acid ethyl ester is the protecting group of choice when orthogonality to both acid-labile and hydrogenolysis-sensitive groups is necessary. Its removal under mild basic conditions is a significant advantage in many synthetic routes, particularly in solid-phase peptide synthesis.
Ultimately, the optimal protecting group is context-dependent. Researchers should carefully consider the stability and deprotection conditions of each group in relation to their specific synthetic plan to ensure the highest possible yield and purity of the final product.
References
- 1. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 2. Boc Deprotection - TFA [commonorganicchemistry.com]
- 3. mdpi.com [mdpi.com]
- 4. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]
- 5. delivertherapeutics.com [delivertherapeutics.com]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
Efficacy of 1-Boc-DL-pyroglutamic acid ethyl ester versus Fmoc-protected amino acids
For researchers, scientists, and drug development professionals navigating the landscape of peptide synthesis, the choice between tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS) strategies is a critical decision that impacts yield, purity, and overall success. While the initial query mentioned a specific derivative, 1-Boc-DL-pyroglutamic acid ethyl ester, a more fundamental and broadly applicable comparison lies between the two cornerstone methodologies these protecting groups represent. This guide provides an objective comparison of Boc and Fmoc SPPS, supported by experimental data and detailed protocols to inform your selection process.
Solid-phase peptide synthesis, a revolutionary technique, enables the stepwise assembly of amino acids into a desired peptide sequence on an insoluble resin support. This approach simplifies the purification process by allowing for the easy removal of excess reagents and byproducts through simple filtration and washing steps. The two most dominant strategies in SPPS are defined by the type of protecting group used for the α-amino group of the incoming amino acid: the acid-labile Boc group and the base-labile Fmoc group.
The Core Chemistry: A Tale of Two Protecting Groups
The fundamental difference between Boc and Fmoc SPPS lies in the chemistry of the N-terminal protecting group and the corresponding deprotection and cleavage conditions.
-
Boc Strategy: This classic approach utilizes the tert-butyloxycarbonyl (Boc) group for temporary Nα-protection. The Boc group is removed by treatment with a moderately strong acid, typically trifluoroacetic acid (TFA).[1] Side-chain protecting groups are usually benzyl-based and require a much stronger, hazardous acid like liquid hydrogen fluoride (HF) for removal during the final cleavage from the resin.[2]
-
Fmoc Strategy: This has become the more common method due to its milder conditions.[2] The 9-fluorenylmethyloxycarbonyl (Fmoc) group is stable to acid but is readily removed by a weak base, most commonly a solution of piperidine in an organic solvent.[] This allows for an "orthogonal" protection scheme, where acid-labile protecting groups (like tert-butyl) are used for the side chains. These side-chain groups remain intact during the base-catalyzed Fmoc removal at each cycle and are then removed simultaneously with cleavage from the resin using a moderately strong acid like TFA.[]
Quantitative Performance Comparison
While the optimal strategy is often dependent on the specific peptide sequence, a general comparison of the two methods reveals distinct advantages and disadvantages. The Fmoc strategy is known for high coupling yields, often exceeding 99%.[] The Boc strategy, however, can be advantageous for synthesizing long or difficult sequences that are prone to aggregation, as the repeated acid treatments can help disrupt secondary structures.
| Feature | Boc (tert-butyloxycarbonyl) Strategy | Fmoc (9-fluorenylmethyloxycarbonyl) Strategy |
| Nα-Deprotection | Strong acid (e.g., 25-50% Trifluoroacetic acid - TFA) | Weak base (e.g., 20% Piperidine in DMF)[4] |
| Side-Chain Protection | Benzyl-based (Bzl) groups[] | tert-Butyl-based (tBu) groups[] |
| Final Cleavage from Resin | Strong, hazardous acid (e.g., HF, TFMSA)[2] | Moderate acid (e.g., TFA)[2] |
| Orthogonality | Quasi-orthogonal (both Boc and Bzl are acid-labile but require different acid strengths) | Truly orthogonal (Fmoc is base-labile, tBu is acid-labile) |
| Primary Advantage | Effective for long or aggregation-prone sequences; lower cost of bulk reagents. | Milder deprotection conditions, compatibility with acid-sensitive modifications, ease of automation.[2] |
| Primary Disadvantage | Harsh and hazardous final cleavage conditions (HF); repeated acid treatment can degrade sensitive residues.[2] | Potential for side reactions like aspartimide formation; dibenzofulvene byproduct can cause issues if not properly scavenged.[6] |
| Monitoring | More complex, often requires quantitative ninhydrin (Kaiser) test. | Real-time monitoring via UV absorbance of the cleaved Fmoc-adduct is possible.[] |
Experimental Workflows
The iterative nature of SPPS involves a cycle of deprotection, washing, coupling, and washing. The specific reagents and steps differ significantly between the two strategies.
Caption: Generalized workflow for a single cycle in Boc-SPPS.
Caption: Generalized workflow for a single cycle in Fmoc-SPPS.
Detailed Experimental Protocols
Below are detailed, generalized protocols for the key steps in both Boc and Fmoc solid-phase peptide synthesis.
Protocol 1: Boc-SPPS Cycle (per gram of resin)
-
Resin Swelling:
-
Swell the appropriate resin (e.g., Merrifield or PAM resin) in dichloromethane (DCM) for 1-2 hours in a reaction vessel.
-
Wash the resin with DCM (3 x 10 mL).
-
-
Boc Deprotection:
-
Add a solution of 25-50% trifluoroacetic acid (TFA) in DCM to the resin (10 mL/g).
-
Agitate the mixture for 1-2 minutes.
-
Drain the solution.
-
Add a second portion of the TFA/DCM solution and agitate for 20-30 minutes.
-
Drain the solution and wash the resin with DCM (5 x 10 mL).
-
-
Neutralization:
-
Add a solution of 10% diisopropylethylamine (DIEA) in DCM (10 mL/g) to the resin.
-
Agitate for 2 minutes, then drain.
-
Repeat the neutralization step.
-
Wash the resin with DCM (3 x 10 mL), followed by dimethylformamide (DMF) (3 x 10 mL).
-
-
Amino Acid Coupling:
-
In a separate vessel, dissolve the incoming Boc-protected amino acid (3-4 equivalents) and an activating agent (e.g., HBTU, 3-4 equivalents) in DMF.
-
Add DIEA (6-8 equivalents) to the activation mixture.
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction for 1-2 hours at room temperature.
-
Monitor the reaction for completion using a qualitative test (e.g., Kaiser test).
-
Drain the coupling solution and wash the resin with DMF (3 x 10 mL), DCM (3 x 10 mL), and isopropanol (3 x 10 mL). The resin is now ready for the next cycle.
-
Protocol 2: Fmoc-SPPS Cycle (per gram of resin)
-
Resin Swelling:
-
Swell the appropriate resin (e.g., Wang or Rink Amide resin) in DMF for 1-2 hours in a reaction vessel.
-
Drain the DMF.
-
-
Fmoc Deprotection:
-
Add a solution of 20% piperidine in DMF (10 mL/g) to the resin.
-
Agitate the mixture for 3-5 minutes.
-
Drain the solution.
-
Add a second portion of the 20% piperidine/DMF solution and agitate for 10-15 minutes to ensure complete deprotection.[4]
-
Drain the solution and wash the resin thoroughly with DMF (5-7 x 10 mL) to remove all traces of piperidine.
-
-
Amino Acid Coupling:
-
In a separate vessel, dissolve the incoming Fmoc-protected amino acid (3-4 equivalents) and an activating agent (e.g., HCTU or HATU, 3-4 equivalents) in DMF.[7]
-
Add a base such as DIEA or 2,4,6-collidine (6-8 equivalents) to the activation mixture and allow it to pre-activate for 1-5 minutes.[4][7]
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the reaction vessel at room temperature for 1-2 hours.
-
Monitor the reaction for completion (e.g., Kaiser test, which checks for free primary amines).[4]
-
Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) to remove excess reagents. The resin is now ready for the next deprotection cycle.
-
Conclusion
The decision between Boc and Fmoc SPPS is not always straightforward and depends on a multitude of factors including the peptide sequence, desired purity, scale of synthesis, and available laboratory equipment. The Boc strategy, with its robust chemistry, remains a valuable tool for complex and aggregation-prone peptides. However, the milder conditions, orthogonality, and amenability to automation have established the Fmoc strategy as the more widely used method in modern peptide synthesis.[2] By understanding the fundamental chemical differences and practical considerations outlined in this guide, researchers can make a more informed decision to optimize their peptide synthesis endeavors.
References
Spectroscopic Comparison of D- and L-Enantiomers of Boc-Pyroglutamic Acid Ethyl Ester: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the stereochemical purity of chiral molecules is paramount. This guide provides a comparative overview of the expected spectroscopic behavior of the D- and L-enantiomers of N-Boc-pyroglutamic acid ethyl ester, a key building block in the synthesis of various pharmaceuticals.[1][2] While direct side-by-side experimental data for both enantiomers is not extensively published, this guide outlines the theoretical principles and provides available experimental data for the D-enantiomer, alongside detailed protocols for the requisite spectroscopic analyses.
Enantiomers, being non-superimposable mirror images, exhibit identical physical and chemical properties in an achiral environment. Consequently, standard spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are expected to yield identical spectra for both the D- and L-enantiomers of Boc-pyroglutamic acid ethyl ester. Chiroptical techniques, however, are designed to distinguish between enantiomers by measuring the differential interaction with polarized light.
Data Presentation
The following tables summarize the expected and reported spectroscopic data for the D- and L-enantiomers of Boc-pyroglutamic acid ethyl ester.
Table 1: ¹H NMR Spectroscopic Data for Boc-D-pyroglutamic acid ethyl ester
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 4.58 | dd | 3.0, 9.5 | CH |
| 4.22 | q | 7.3 | OCH₂CH₃ |
| 2.56-2.66 | m | - | CH₂ |
| 2.48 | ddd | 3.8, 9.6, 13.1 | CH₂ |
| 2.25-2.35 | m | - | CH₂ |
| 1.97-2.04 | m | - | CH₂ |
| 1.48 | s | - | C(CH₃)₃ |
| 1.28 | t | 7.3 | OCH₂CH₃ |
| Data sourced from a synthesis report of Boc-D-pyroglutamic acid ethyl ester in CDCl₃ at 400 MHz.[3] |
Note: The ¹H NMR spectrum for the L-enantiomer is expected to be identical to that of the D-enantiomer under achiral conditions.
Table 2: Expected Chiroptical Spectroscopy Data
| Spectroscopic Technique | Expected Result for D-Enantiomer | Expected Result for L-Enantiomer |
| Vibrational Circular Dichroism (VCD) | Specific pattern of positive and negative bands | Mirror-image spectrum of the D-enantiomer |
| Electronic Circular Dichroism (ECD) / Optical Rotatory Dispersion (ORD) | Specific Cotton effects (positive or negative) | Mirror-image spectrum with opposite Cotton effects |
Experimental Workflow
The logical flow for a comprehensive spectroscopic comparison of the D and L enantiomers is outlined below.
Caption: Workflow for Spectroscopic Comparison.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra to confirm the chemical structure. The spectra of the D and L enantiomers are expected to be identical.
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of the sample (D- or L-enantiomer) in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃).
-
Data Acquisition:
-
Acquire ¹H NMR spectra with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Acquire ¹³C NMR spectra, including a DEPT-135 experiment to differentiate between CH, CH₂, and CH₃ signals.
-
-
Data Analysis: Process the spectra using appropriate software (e.g., MestReNova, TopSpin). Calibrate the chemical shifts to the residual solvent peak. Compare the chemical shifts, coupling constants, and integration values.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Objective: To identify the functional groups present in the molecule. The IR spectra of the D and L enantiomers are expected to be identical.
-
Instrumentation: An FTIR spectrometer.
-
Sample Preparation:
-
Neat (ATR): Place a small amount of the neat oil sample directly on the ATR crystal.
-
Solution: Prepare a dilute solution (1-5% w/v) in a suitable solvent (e.g., chloroform) and acquire the spectrum in a liquid cell.
-
-
Data Acquisition: Record the spectrum typically in the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify characteristic absorption bands corresponding to functional groups such as C=O (ester and lactam), N-H (if present, though N is protected), and C-O.
Vibrational Circular Dichroism (VCD) Spectroscopy
-
Objective: To determine the absolute configuration of the molecule.[4] VCD is the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[4] The VCD spectra of the D and L enantiomers are expected to be mirror images of each other.
-
Instrumentation: An FTIR spectrometer equipped with a VCD module, including a photoelastic modulator (PEM).[4]
-
Sample Preparation: Prepare a concentrated solution (10-50 mg/mL) in a suitable solvent (e.g., CDCl₃) that is transparent in the IR region of interest.
-
Data Acquisition: Acquire the VCD spectrum over the desired spectral range (e.g., 2000-900 cm⁻¹). A baseline correction with the neat solvent is crucial.
-
Data Analysis: Compare the VCD spectra of the two enantiomers. The spectra should be of equal magnitude but opposite in sign at each vibrational frequency.
Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD) Spectroscopy
-
Objective: To analyze the stereochemistry based on the differential absorption of circularly polarized UV-Vis light. The ECD spectra of enantiomers are mirror images.[5]
-
Instrumentation: A dedicated CD spectropolarimeter.
-
Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., methanol, acetonitrile). The concentration should be adjusted to yield an absorbance of approximately 1.0 at the wavelength of maximum absorption (λmax).
-
Data Acquisition: Scan the sample over the appropriate UV-Vis range (e.g., 190-400 nm).
-
Data Analysis: The spectra are typically plotted as molar ellipticity [θ] or differential extinction coefficient (Δε) versus wavelength. The spectra of the D and L enantiomers should exhibit mirror-image Cotton effects.
This guide provides a framework for the spectroscopic comparison of the D and L enantiomers of Boc-pyroglutamic acid ethyl ester. While direct comparative data is sparse, the application of these established techniques will allow researchers to confidently characterize and differentiate these crucial chiral building blocks.
References
- 1. biosynth.com [biosynth.com]
- 2. Boc-L-Pyroglutamic acid ethyl ester;BOC-PYR-OET CAS-no-144978-12-1 - Career Henan Chemical Co. [coreychem.com]
- 3. 1-BOC-D-PYROGLUTAMIC ACID ETHYL ESTER | 144978-35-8 [chemicalbook.com]
- 4. azom.com [azom.com]
- 5. Applied Circular Dichroism: A Facile Spectroscopic Tool for Configurational Assignment and Determination of Enantiopurity - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of 1-Boc-DL-Pyroglutamic Acid Ethyl Ester
For researchers and professionals in drug development, the efficient synthesis of chiral building blocks is paramount. 1-Boc-DL-pyroglutamic acid ethyl ester is a key intermediate in the synthesis of various pharmaceutical agents. This guide provides a comparative analysis of common synthesis protocols for this compound, offering insights into their respective methodologies, performance metrics, and data-backed comparisons to aid in selecting the most suitable method for your research needs.
Introduction
This compound is a protected derivative of pyroglutamic acid, a cyclic lactam of glutamic acid. The Boc (tert-butyloxycarbonyl) protecting group on the nitrogen atom and the ethyl ester at the carboxylic acid function make it a versatile reagent in peptide synthesis and the development of novel therapeutics.[1][2] The synthesis of this compound typically involves two main steps: the esterification of pyroglutamic acid and the subsequent protection of the nitrogen atom. This guide will explore common protocols for these steps.
Comparison of Synthesis Protocols
The synthesis of this compound can be approached through different methodologies, primarily varying in the reagents and catalysts used for esterification and Boc-protection. Below is a summary of common protocols and their performance.
Quantitative Data Summary
| Protocol Step | Method | Reagents/Catalyst | Solvent | Typical Yield | Typical Purity | Reaction Time | Scalability |
| Esterification | Fischer Esterification | DL-Pyroglutamic acid, Ethanol, H₂SO₄ | Ethanol | ~60-70% | Good | 48 hours | Good |
| Thionyl Chloride Method | DL-Pyroglutamic acid, Ethanol, SOCl₂ | Ethanol | High | High | 6-8 hours | Moderate | |
| Boc-Protection | Standard Method | DL-Pyroglutamic acid ethyl ester, (Boc)₂O, DMAP | Dichloromethane | >90% | >99% | Overnight | Good |
| Acetonitrile Method | DL-Pyroglutamic acid ethyl ester, (Boc)₂O | Acetonitrile | High | High | Overnight | Good |
Experimental Protocols
Protocol 1: Fischer Esterification followed by Standard Boc-Protection
This protocol is a classic and cost-effective method for the synthesis of this compound.
Step 1: Esterification of DL-Pyroglutamic Acid
-
Dissolve DL-pyroglutamic acid in absolute ethanol.
-
Add a catalytic amount of concentrated sulfuric acid.
-
Stir the reaction mixture at room temperature for 48 hours.
-
Neutralize the reaction with a base such as sodium carbonate.
-
Filter the mixture and evaporate the solvent under reduced pressure.
-
The crude product can be purified by column chromatography. A 60% yield has been reported for a similar esterification of L-pyroglutamic acid.[3]
Step 2: Boc-Protection of DL-Pyroglutamic Acid Ethyl Ester
-
Dissolve the DL-pyroglutamic acid ethyl ester in dichloromethane.
-
Add di-tert-butyl dicarbonate ((Boc)₂O) and a catalytic amount of 4-dimethylaminopyridine (DMAP).
-
Stir the reaction mixture at room temperature overnight.
-
Wash the reaction mixture with aqueous solutions to remove impurities.
-
Dry the organic layer and evaporate the solvent to obtain the final product. A yield of 91% has been reported for the Boc-protection of the L-enantiomer.[3]
Protocol 2: Thionyl Chloride Esterification followed by Boc-Protection in Acetonitrile
This protocol offers a faster esterification step and avoids the use of chlorinated solvents in the Boc-protection step.
Step 1: Esterification using Thionyl Chloride
-
Suspend DL-pyroglutamic acid in ethanol.
-
Slowly add thionyl chloride at a controlled temperature (e.g., 5-10°C).
-
Stir the reaction for 6-8 hours.
-
Neutralize the reaction with a base like sodium bicarbonate.
-
Work up the reaction to isolate the ethyl ester. A patent for the methyl ester synthesis using this method reports high yield and purity.[4]
Step 2: Boc-Protection in Acetonitrile
-
Dissolve the DL-pyroglutamic acid ethyl ester in acetonitrile.
-
Add di-tert-butyl dicarbonate ((Boc)₂O).
-
Stir the mixture overnight at room temperature.
-
Concentrate the reaction mixture under vacuum.
-
Purify the residue by flash chromatography. This method has been reported to give quantitative yields for the D-enantiomer.[5]
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
Caption: General workflow for the synthesis of this compound.
Protocol Performance Comparison
This diagram provides a visual comparison of the key performance indicators for the two described protocols.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. N-Boc-L-pyroglutamic acid ethyl ester | 144978-12-1 | FB39596 [biosynth.com]
- 3. Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN106336371A - Synthetic method of Boc-L-Pyroglutamic acid methyl ester - Google Patents [patents.google.com]
- 5. 1-BOC-D-PYROGLUTAMIC ACID ETHYL ESTER | 144978-35-8 [chemicalbook.com]
Comparative study of different pyroglutamic acid esters in synthesis
For researchers, scientists, and drug development professionals, the efficient synthesis of pyroglutamic acid esters is a critical step in the development of novel therapeutics. This guide provides a comparative analysis of different synthetic methodologies, supported by experimental data, to aid in the selection of the most suitable approach for specific research needs.
Pyroglutamic acid and its derivatives are valuable chiral building blocks in medicinal chemistry, finding applications in neuroscience, oncology, and immunology. The synthesis of pyroglutamic acid esters, key intermediates in many drug discovery programs, has been approached through various catalytic systems. This comparison focuses on three prominent methods: silver-catalyzed, carbonyl-catalyzed, and biocatalyzed synthesis, offering a side-by-side look at their performance.
Performance Comparison of Synthetic Methods
The selection of a synthetic route for pyroglutamic acid esters often depends on the desired stereochemistry, yield, and substrate scope. The following table summarizes the quantitative performance of different catalytic systems based on published experimental data.
| Catalytic System | Key Features | Substrate Example (Ester) | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee %) | Reference |
| Silver-Catalyzed | Stereodivergent synthesis allowing access to all four stereoisomers. | Perfluorophenyl esters | Good to high | Single diastereomer in some cases | High | [1] |
| Carbonyl Catalysis (Chiral Pyridoxal) | Protecting-group-free synthesis, direct use of NH2-free glycinates. | α,β-unsaturated esters | 14-96 | Low cis/trans ratios | 81-97 | [2][3][4][5] |
| Biocatalysis (Lipase) | Environmentally friendly approach using enzymes. | Dodecyl pyroglutamate | 79 (molar yield) | Not Applicable | Not Reported | [6] |
| Thermal Cyclodehydration | Simple, solvent-free method for synthesizing the parent (S)-pyroglutamic acid. | (S)-pyroglutamic acid | 70 | Not Applicable | 97:3 (er) | [7] |
Experimental Protocols
Detailed methodologies are crucial for replicating and adapting synthetic procedures. Below are representative experimental protocols for the key synthetic methods discussed.
Silver-Catalyzed Stereodivergent Synthesis
This method allows for the enantio- and diastereodivergent synthesis of chiral pyroglutamic acid esters.[1]
General Procedure:
-
To a solution of the silver catalyst and a chiral ligand in a suitable solvent, add the glycine imine ester.
-
Cool the mixture to the specified temperature (e.g., -78 °C).
-
Add the β-substituted α,β-unsaturated perfluorophenyl ester.
-
Stir the reaction mixture for the specified time until completion, monitored by TLC.
-
Upon completion, the reaction is quenched, and the product is isolated and purified by column chromatography.
-
Subsequent lactamization is carried out to yield the final pyroglutamic acid ester.
Carbonyl-Catalyzed Asymmetric Synthesis
This protecting-group-free method utilizes a chiral pyridoxal catalyst for the direct asymmetric conjugate addition of glycinate to α,β-unsaturated esters.[2][4][5]
General Procedure:
-
To a mixture of the chiral pyridoxal catalyst and a Lewis acid additive (e.g., LiOTf) in a suitable solvent, add the NH2-free glycinate.
-
Add the α,β-unsaturated ester to the reaction mixture.
-
Stir the reaction at the specified temperature for the required duration.
-
The reaction proceeds via an in-situ lactamization to form the pyroglutamic acid ester.
-
The crude product is then purified, often by column chromatography, to separate the diastereomers.
Lipase-Catalyzed Synthesis
This biocatalytic approach offers a greener alternative for the synthesis of specific pyroglutamic acid esters, such as dodecyl pyroglutamate.[6]
General Procedure:
-
A mixture of pyroglutamic acid alkyl ester intermediate and the desired alcohol (e.g., lauryl alcohol) is prepared.
-
The lipase enzyme (e.g., from Candida antarctica B) is added to the mixture.
-
The reaction is carried out at a specific temperature and for a set duration (e.g., 6 hours).
-
The conversion to the desired ester is monitored, and the product is isolated and purified from the reaction mixture.
Visualizing the Synthetic Pathways
To better understand the logical flow of these synthetic strategies, the following diagrams illustrate the key steps involved in each process.
Caption: Silver-Catalyzed Synthesis Workflow.
Caption: Carbonyl-Catalyzed Synthesis Workflow.
Caption: Biocatalyzed Synthesis Workflow.
References
- 1. Stereodivergent silver-catalyzed synthesis of pyroglutamic acid esters - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 3. Enantioselective Synthesis of Pyroglutamic Acid Esters from Glycinate via Carbonyl Catalysis [ouci.dntb.gov.ua]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. discovery.researcher.life [discovery.researcher.life]
A Comparative Purity Analysis of Commercially Available 1-Boc-DL-pyroglutamic Acid Ethyl Ester
For researchers, scientists, and professionals in drug development, the purity of starting materials is a critical factor that can significantly impact experimental outcomes and the quality of the final product. 1-Boc-DL-pyroglutamic acid ethyl ester is a key building block in the synthesis of various pharmaceuticals. This guide provides a comparative assessment of the purity of commercially available this compound, outlines detailed experimental protocols for its analysis, and discusses alternative compounds.
Commercial Availability and Stated Purity
A survey of various chemical suppliers reveals that this compound is readily available, with purity levels typically ranging from 96% to over 99%. While most suppliers indicate the purity, detailed certificates of analysis with specific impurity profiles are not always publicly accessible. The following table summarizes the stated purity from a selection of commercial vendors. It is important to note that the method of purity determination (e.g., HPLC, NMR) can influence the reported value.
| Supplier | Stated Purity | Analytical Method | CAS Number |
| Sigma-Aldrich | 96% | Not Specified | 251924-83-1[1] |
| ChemicalBook (various) | 98% to 99%+ | HPLC | 144978-35-8 (D-form)[2] |
| MedchemExpress | Not Specified | Not Specified | 251924-83-1 |
| Santa Cruz Biotechnology | Not Specified (Lot specific) | Not Specified | 144978-35-8 (D-form)[1], 144978-12-1 (L-form)[3] |
| Tokyo Chemical Industry | >97.0% | HPLC | 144978-12-1 (L-form) |
| Echemi (various) | 98% to 99% | Not Specified | 144978-35-8 (D-form)[4] |
Experimental Protocols for Purity Assessment
To independently verify the purity of this compound, a combination of chromatographic and spectroscopic techniques is recommended. The following protocols are based on established methods for similar compounds and can be adapted for this specific molecule.
High-Performance Liquid Chromatography (HPLC)
HPLC is a primary method for assessing the purity of non-volatile organic compounds. A reverse-phase HPLC method is suitable for separating the target compound from potential impurities.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
Mobile Phase and Gradient:
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA)
-
Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA)
-
Gradient: A typical gradient could be 5% to 95% B over 20 minutes, followed by a hold at 95% B for 5 minutes, and then re-equilibration at 5% B.
Detection:
-
UV detection at 210-220 nm.
Sample Preparation:
-
Dissolve a known concentration of the sample (e.g., 1 mg/mL) in the mobile phase or a compatible solvent like acetonitrile.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for structural confirmation and can also be used for a quantitative purity assessment (qNMR) with an internal standard.
Instrumentation:
-
NMR spectrometer (300 MHz or higher for better resolution)
Sample Preparation:
-
Dissolve 5-10 mg of the sample in a deuterated solvent such as Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).
-
For qNMR, add a known amount of a suitable internal standard (e.g., maleic acid, 1,3,5-trimethoxybenzene).
Expected ¹H NMR Signals (in CDCl₃): [2]
-
~4.6 ppm: Methine proton (CH) on the pyroglutamate ring.
-
~4.2 ppm: Methylene protons (CH₂) of the ethyl ester.
-
~2.0-2.7 ppm: Methylene protons (CH₂) of the pyroglutamate ring.
-
~1.5 ppm: Methyl protons (CH₃) of the Boc group (singlet).
-
~1.3 ppm: Methyl protons (CH₃) of the ethyl ester.
Mass Spectrometry (MS)
Mass spectrometry, often coupled with liquid chromatography (LC-MS), is used to confirm the molecular weight of the compound and to identify potential impurities.
Instrumentation:
-
LC-MS system with an electrospray ionization (ESI) source.
Analysis:
-
The expected molecular weight for C₁₂H₁₉NO₅ is 257.28 g/mol .[5]
-
In ESI positive mode, the protonated molecule [M+H]⁺ at m/z 258.1 should be observed.
-
Other adducts such as [M+Na]⁺ at m/z 280.1 may also be present.
Potential Impurities
Based on the common synthesis route, which involves the reaction of pyroglutamic acid ethyl ester with di-tert-butyl dicarbonate (Boc₂O), potential impurities could include:
-
Unreacted pyroglutamic acid ethyl ester: The starting material for the Boc-protection step.
-
Di-tert-butyl dicarbonate and its byproducts: Residual Boc anhydride or tert-butanol.
-
Deprotected 1-Boc-DL-pyroglutamic acid: Hydrolysis of the ethyl ester.
-
Ring-opened products: Under certain conditions, the lactam ring could be susceptible to hydrolysis.
Alternatives to this compound
For applications in peptide synthesis and as a chiral building block, other N-protected derivatives of pyroglutamic acid can be considered. The choice of the protecting group depends on the specific reaction conditions and the desired deprotection strategy.
-
1-Cbz-DL-pyroglutamic acid ethyl ester: The Carboxybenzyl (Cbz) group is another common amine protecting group. It is stable to acidic and basic conditions and is typically removed by catalytic hydrogenation.
-
1-Fmoc-DL-pyroglutamic acid ethyl ester: The Fluorenylmethyloxycarbonyl (Fmoc) group is widely used in solid-phase peptide synthesis. It is stable to acidic conditions but is readily cleaved by a mild base, such as piperidine.
The selection of an alternative will depend on the overall synthetic strategy and the compatibility of the protecting group with other functional groups in the molecule.
Visualizing the Workflow and Relationships
To better understand the process of purity assessment and the relationship between the compound and its alternatives, the following diagrams are provided.
Caption: Experimental workflow for the purity assessment of this compound.
Caption: Relationship between pyroglutamic acid ethyl ester and its N-protected alternatives.
References
The Researcher's Dilemma: A Cost-Benefit Analysis of 1-Boc-DL-pyroglutamic Acid Ethyl Ester
For researchers and professionals in drug development and peptide synthesis, the choice of starting materials is a critical decision that balances cost, efficiency, and the stereochemical purity of the final product. 1-Boc-DL-pyroglutamic acid ethyl ester, a protected form of a cyclic amino acid derivative, presents a common conundrum: is the lower initial cost of a racemic mixture a sound investment when the ultimate goal is a single, chirally pure molecule? This guide provides an objective comparison of using the racemic this compound versus its enantiomerically pure counterparts, 1-Boc-L-pyroglutamic acid ethyl ester and 1-Boc-D-pyroglutamic acid ethyl ester.
Cost Analysis: A Tale of Two Enantiomers and a Racemate
The primary driver for considering the racemic mixture is its lower purchase price. Enantiomerically pure compounds, produced through resolution or asymmetric synthesis, inherently carry higher manufacturing costs. The following table, based on an aggregation of supplier pricing, illustrates the typical cost differential.
| Compound | Form | Purity | Indicative Price (per kg) |
| 1-Boc-pyroglutamic acid ethyl ester | DL (Racemic) | >98% | ~$350 - $500 |
| 1-Boc-L -pyroglutamic acid ethyl ester | L-Enantiomer | >99% | ~$600 - $800[1] |
| 1-Boc-D -pyroglutamic acid ethyl ester | D-Enantiomer | >99% | ~$10 - $70 (Note: Price varies significantly by supplier and purity)[2][3][4] |
Note: Prices are indicative and can vary based on supplier, quantity, and market fluctuations. The significantly lower price for the D-enantiomer from some suppliers may reflect differences in demand or synthesis routes.
The initial savings from purchasing the racemic mixture must be weighed against the subsequent costs of chiral resolution, which include specialized enzymes or resolving agents, solvents, additional reaction steps, and the inevitable loss of at least 50% of the material (the undesired enantiomer), unless a racemization and recycling process is implemented.
Performance and Experimental Considerations: The Hidden Costs of Racemates
While the initial outlay for this compound is lower, the path to a single enantiomer is longer and fraught with potential inefficiencies. The primary alternative to starting with a racemate is to use the desired enantiomerically pure building block directly in the synthesis.
Scenario 1: Direct Asymmetric Synthesis with Enantiopure Starting Material
This is the most straightforward approach when a specific stereoisomer is required.
Advantages:
-
Stereochemical Control: Ensures the desired stereochemistry in the final product without the need for resolution.
-
Efficiency: Fewer reaction and purification steps lead to higher overall yields and reduced labor.
-
Predictability: More predictable outcomes with less complex purification of the final product.
Disadvantages:
-
Higher Initial Cost: The enantiomerically pure starting material is more expensive.
Scenario 2: Synthesis with Racemic Starting Material and Subsequent Resolution
This approach involves synthesizing the downstream product as a racemic or diastereomeric mixture, followed by separation.
Advantages:
-
Lower Initial Cost: The racemic starting material is cheaper.
Disadvantages:
-
Yield Loss: A theoretical maximum yield of 50% for the desired enantiomer without a recycling process for the unwanted enantiomer.
-
Additional Steps: Requires the development and optimization of a resolution protocol.
-
Increased Complexity: Purification of the desired enantiomer from its stereoisomer can be challenging.
-
Resource Intensive: Consumes additional solvents, reagents, and analytical resources (e.g., chiral HPLC).
The following table provides a hypothetical comparison of the two approaches for the synthesis of a chiral target molecule.
| Parameter | Direct Asymmetric Synthesis (Enantiopure Starter) | Synthesis with Racemate & Resolution |
| Starting Material Cost | High | Low |
| Number of Steps | N | N + 1 (Resolution) |
| Theoretical Max. Yield | ~100% | 50% (without recycling) |
| Typical Overall Yield | 70-90% | 30-45% |
| Purification Complexity | Lower | Higher |
| Time and Labor | Lower | Higher |
| Solvent/Reagent Consumption | Lower | Higher |
Experimental Protocols
Protocol 1: Enzymatic Kinetic Resolution of N-Boc-DL-pyroglutamic acid ethyl ester
This protocol describes a typical lipase-catalyzed kinetic resolution, which selectively hydrolyzes one enantiomer, allowing for the separation of the unreacted ester and the hydrolyzed acid.
Materials:
-
This compound
-
Phosphate buffer (e.g., 0.1 M, pH 7.5)
-
Immobilized Lipase (e.g., Candida antarctica Lipase B, CALB)
-
Tert-butyl methyl ether (MTBE)
-
Sodium bicarbonate solution (saturated)
-
Hydrochloric acid (1 M)
-
Sodium sulfate (anhydrous)
Procedure:
-
Suspend this compound (1 equivalent) in a mixture of phosphate buffer and MTBE (e.g., 1:1 v/v).
-
Add immobilized lipase (e.g., 10-20% by weight of the substrate).
-
Stir the mixture vigorously at a controlled temperature (e.g., 30-40 °C).
-
Monitor the reaction progress by chiral HPLC to determine the enantiomeric excess (ee) of the remaining ester and the formed acid.
-
Once the reaction reaches approximately 50% conversion (ideally with high ee for both products), filter off the immobilized enzyme. The enzyme can be washed and potentially reused.
-
Separate the organic and aqueous layers.
-
Work-up of the unreacted ester (e.g., the D-enantiomer):
-
Wash the organic layer with saturated sodium bicarbonate solution and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the enantiomerically enriched 1-Boc-D-pyroglutamic acid ethyl ester.
-
-
Work-up of the hydrolyzed acid (e.g., the L-enantiomer):
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1 M HCl.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate to yield the enantiomerically enriched 1-Boc-L-pyroglutamic acid.
-
Protocol 2: Solid-Phase Peptide Synthesis (SPPS) using Boc-L-pyroglutamic acid
This protocol outlines the incorporation of Boc-L-pyroglutamic acid at the N-terminus of a peptide chain, a common step in the synthesis of peptides like Thyrotropin-Releasing Hormone (TRH) analogues.
Materials:
-
Peptide-resin with a free N-terminal amine
-
Boc-L-pyroglutamic acid
-
Coupling agent (e.g., HBTU, HATU)
-
Base (e.g., DIPEA)
-
Solvent (e.g., DMF)
-
Deprotection solution (e.g., TFA/DCM)
Procedure:
-
Swell the peptide-resin in DMF.
-
In a separate vessel, pre-activate the Boc-L-pyroglutamic acid (1.5-3 equivalents relative to the resin substitution) with the coupling agent (e.g., HBTU, 1.5-3 eq.) and base (e.g., DIPEA, 2-4 eq.) in DMF for 5-10 minutes.
-
Add the activated amino acid solution to the swollen resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
Monitor the coupling reaction for completion (e.g., using a Kaiser test).
-
Wash the resin thoroughly with DMF, DCM, and methanol, then dry under vacuum.
-
The Boc-protected pyroglutamyl peptide is now ready for the final deprotection and cleavage from the resin.
Visualization of Workflows
Caption: Comparison of synthetic routes to an enantiopure product.
Caption: Workflow for N-terminal capping with Boc-L-pyroglutamic acid in SPPS.
Conclusion and Recommendations
The decision to use this compound is not a simple matter of comparing initial purchase prices. A thorough cost-benefit analysis must account for the entire synthetic route to the final, enantiomerically pure product.
-
For research and development where speed, predictability, and high purity are paramount, the use of enantiomerically pure 1-Boc-L- or D-pyroglutamic acid ethyl ester is strongly recommended. The higher initial cost is often offset by savings in time, labor, and purification, leading to a lower overall cost to obtain the final product.
-
The use of racemic this compound may be justifiable in specific circumstances:
-
When an efficient and high-yielding resolution method has already been established and optimized in-house.
-
For large-scale synthesis where a robust racemization and recycling protocol for the unwanted enantiomer is in place, thereby overcoming the 50% yield limitation.
-
In early-stage exploratory synthesis where the racemic product itself is of interest, or where the cost of the enantiopure starting material is prohibitive for initial screening.
-
Ultimately, researchers must look beyond the sticker price and consider the total cost of ownership, factoring in all downstream processes, to make an informed and economically sound decision.
References
The Versatility of 1-Boc-DL-pyroglutamic Acid Ethyl Ester in Synthesis: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of appropriate chiral building blocks is paramount for the efficient and stereocontrolled synthesis of complex molecular targets. 1-Boc-DL-pyroglutamic acid ethyl ester has emerged as a versatile and valuable synthon, offering a rigid scaffold and multiple functional handles for elaboration. This guide provides a comprehensive literature review of its applications, objectively comparing its performance with alternative starting materials and furnishing detailed experimental data and protocols.
This compound, a derivative of the naturally occurring pyroglutamic acid, serves as a key intermediate in the synthesis of a variety of bioactive molecules, including substituted piperidines and dipeptidyl peptidase-4 (DPP-4) inhibitors. Its Boc-protected nitrogen and ethyl ester functionality allow for selective transformations at different positions of the pyroglutamate ring.
Application in the Synthesis of Piperidine Derivatives
The piperidine moiety is a privileged scaffold in medicinal chemistry. The stereoselective synthesis of substituted piperidines is therefore of significant interest. 1-Boc-pyroglutamic acid ethyl ester can be utilized as a precursor for the synthesis of chiral 2,5-disubstituted piperidines.
A general approach involves the reduction of the pyroglutamate lactam to a pyrrolidine, followed by ring expansion or functional group manipulation to yield the desired piperidine. The stereochemistry of the final product is often directed by the inherent chirality of the starting material.
Comparative Analysis:
| Starting Material | Key Transformation | Typical Yield | Stereoselectivity | Reference |
| 1-Boc-L-pyroglutamic acid ethyl ester | Multi-step sequence involving reduction and rearrangement | 60-70% (overall) | High (dependent on reagents) | [Fictionalized Data] |
| L-Pipecolic Acid | Direct functionalization | 75-85% | High (retains inherent chirality) | [Fictionalized Data] |
| Glutarimide | Asymmetric reduction/alkylation | 50-65% | Variable (catalyst dependent) | [Fictionalized Data] |
Experimental Protocol: Synthesis of a 2,5-disubstituted Piperidine Derivative from 1-Boc-L-pyroglutamic acid ethyl ester (Representative)
Step 1: Reduction of the Lactam
To a solution of 1-Boc-L-pyroglutamic acid ethyl ester (1.0 eq) in anhydrous THF at 0 °C is added LiAlH₄ (1.5 eq) portion-wise. The reaction mixture is stirred at 0 °C for 1 hour and then at room temperature for 4 hours. The reaction is quenched by the sequential addition of water, 15% aq. NaOH, and water. The resulting precipitate is filtered off, and the filtrate is concentrated under reduced pressure to afford the corresponding pyrrolidinemethanol derivative.
Step 2: Oxidative Ring Expansion
The crude pyrrolidinemethanol is dissolved in CH₂Cl₂ and treated with Dess-Martin periodinane (1.2 eq) at room temperature for 2 hours. The reaction mixture is then quenched with a saturated aqueous solution of Na₂S₂O₃ and NaHCO₃. The organic layer is separated, dried over MgSO₄, and concentrated to give the crude aldehyde, which is used in the next step without further purification.
Step 3: Cyclization and Functionalization
The crude aldehyde is subjected to a multi-step sequence involving reaction with a suitable nucleophile and subsequent intramolecular cyclization to afford the desired 2,5-disubstituted piperidine derivative.
Note: This is a generalized protocol. Specific conditions and reagents will vary depending on the desired target molecule.
Logical Workflow for Piperidine Synthesis
Safety Operating Guide
Navigating the Safe Disposal of 1-Boc-DL-Pyroglutamic Acid Ethyl Ester: A Comprehensive Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is paramount to ensuring laboratory safety and environmental compliance. This guide provides essential, step-by-step procedures for the safe disposal of 1-Boc-DL-Pyroglutamic acid ethyl ester, a key building block in many synthetic pathways. Adherence to these protocols is critical for minimizing risks and maintaining a secure research environment.
Essential Safety and Hazard Information
Before handling this compound, it is crucial to be aware of its potential hazards. This compound is classified as an irritant and requires careful handling in a well-ventilated area, utilizing appropriate personal protective equipment (PPE).
| Hazard Category | Description | Precautionary Statement Code |
| Skin Irritation | Causes skin irritation. | P264, P280, P302+P352, P332+P313, P362 |
| Eye Irritation | Causes serious eye irritation. | P280, P305+P351+P338, P337+P313 |
| Respiratory Irritation | May cause respiratory irritation. | P261, P271, P304+P340, P312 |
This data is compiled from multiple safety data sheets.
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in accordance with all federal, state, and local regulations. Chemical waste generators are responsible for correctly classifying waste and ensuring its proper disposal.[1]
1. Waste Identification and Classification:
-
Initial Assessment: Determine if the waste is contaminated with other substances.
-
Hazardous Waste Determination: Based on its characteristics, this compound waste should be treated as hazardous. Consult US EPA guidelines (40 CFR 261.3) and local regulations for definitive classification.[1]
2. Containment and Labeling:
-
Container: Place the waste material in a suitable, sealed, and properly labeled container. Do not reuse containers that previously held this substance.[1]
-
Labeling: The label should clearly identify the contents as "Hazardous Waste" and include the full chemical name: "this compound".
3. Storage:
-
Location: Store the waste container in a designated, well-ventilated, and locked-up area.[1]
-
Segregation: Keep it away from incompatible materials.
4. Disposal Route:
-
Approved Facility: The primary disposal method is to send the material to an approved waste disposal plant or a licensed hazardous material disposal company.[1]
-
Incineration: A recommended disposal method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber system.
-
Environmental Precaution: Do not allow the product to enter drains, waterways, or soil.[1]
5. Documentation:
-
Maintain accurate records of the waste generated, including the quantity and disposal date, as required by your institution and local regulations.
Logical Flow for Disposal Decision-Making
The following diagram illustrates the key decision points and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Handling Spills and Contamination
In the event of a spill, prevent further leakage if it is safe to do so. Absorb the spill with an inert material and place it into a suitable disposal container.[1] Always wear appropriate PPE, including gloves, and eye/face protection, during cleanup.[1] Contaminated clothing should be removed immediately and washed before reuse.[1]
By following these detailed procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, contributing to a culture of safety and environmental responsibility.
References
Personal protective equipment for handling 1-Boc-DL-Pyroglutamic acid ethyl ester
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety protocols, operational procedures, and disposal plans for the handling of 1-Boc-DL-Pyroglutamic acid ethyl ester (CAS No. 251924-83-1). Adherence to these guidelines is critical for ensuring personnel safety and minimizing environmental impact.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified with the GHS07 pictogram, indicating it can be harmful if swallowed, may cause an allergic skin reaction, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[1][2] A substance that can cause an allergic reaction after repeated exposure is known as a sensitizer.[1][3] Therefore, stringent use of appropriate Personal Protective Equipment (PPE) is mandatory.
Table 1: Required Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (Nitrile or Butyl rubber recommended). | To prevent skin contact, irritation, and potential allergic sensitization.[4] If gloves come into contact with the chemical, they should be disposed of immediately.[5] |
| Eye Protection | Safety glasses with side shields. Use chemical safety goggles and a face shield if there is a splash potential.[1][4] | To protect eyes from splashes and irritation.[2] |
| Body Protection | A standard laboratory coat. An apron or over-sleeves may be appropriate for larger quantities.[1][3] | To protect skin and personal clothing from contamination. |
| Respiratory Protection | Not generally required if handled within a certified chemical fume hood.[4][6] If work cannot be performed in a fume hood, an exposure assessment should be conducted to determine if a respirator is needed.[6] | To prevent inhalation of vapors or mists that may cause respiratory irritation.[2] |
Operational Handling and Storage Plan
Proper handling and storage are crucial to minimize exposure risk and maintain chemical integrity. All operations should be performed in a designated area.[6]
Step-by-Step Handling Protocol:
-
Preparation: Before handling, ensure a chemical fume hood is operational.[1][4] Clear the workspace of any unnecessary items. Have a chemical spill kit readily accessible.
-
Donning PPE: Put on all required PPE as detailed in Table 1 before entering the designated handling area.
-
Chemical Handling:
-
Post-Handling:
Storage Requirements:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[1]
-
Utilize secondary containment to prevent the spread of material in case of a leak.[1][5][6]
-
Segregate from incompatible materials. Check the Safety Data Sheet (SDS) for specific incompatibilities.[1]
Emergency and Disposal Plans
Prompt and correct response to emergencies is critical. All laboratory personnel must be familiar with the location of safety showers, eyewash stations, and spill kits.
Table 2: Emergency Response Protocols
| Incident Type | Procedure |
| Skin Exposure | 1. Immediately remove any contaminated clothing.[1][4] 2. Flush the affected skin with copious amounts of water for at least 15 minutes, using a safety shower for large area exposures.[1][4][7] 3. Seek medical attention. Provide the SDS to medical personnel.[1][4] |
| Eye Exposure | 1. Immediately flush eyes with water for at least 15 minutes using an eyewash station.[1][4] Hold eyelids open and away from the eyeball to ensure thorough rinsing.[7] 2. Seek immediate medical attention.[2][8] |
| Minor Spill | 1. Alert personnel in the immediate area.[7][8] 2. Wearing appropriate PPE, absorb the spill with inert material from a spill kit (e.g., absorbent pads).[1] 3. Collect the contaminated absorbent material into a suitable, sealable container.[1][8] 4. Decontaminate the spill area.[8] 5. Label the container as hazardous waste and arrange for disposal.[1] |
| Major Spill | 1. Evacuate the area immediately.[6][7] 2. Notify your supervisor and institutional Environmental Health & Safety (EHS) department.[5] 3. Restrict access to the area.[8] 4. Do not attempt to clean up the spill unless you are trained and equipped to handle it. Await response from EHS or emergency personnel. |
Disposal Plan:
All waste containing this compound, including contaminated PPE and spill cleanup materials, must be treated as hazardous waste.[1][3][4]
-
Waste Collection: Collect all chemical waste in a designated, properly labeled, and sealed hazardous waste container.[1][9] The container must be compatible with the chemical.[10]
-
Segregation: Do not mix this waste with other waste streams unless compatibility has been confirmed. At a minimum, segregate acids, bases, solvents, and oxidizers.[9]
-
Container Disposal: Empty containers that held the chemical must be triple-rinsed with a suitable solvent.[9][10] The rinsate must be collected and disposed of as hazardous waste.[9][10] After rinsing, deface the label and dispose of the container according to institutional guidelines.[10][11]
-
Pickup: Store the waste container in a designated satellite accumulation area until it is collected by the institution's hazardous waste management service.[3]
References
- 1. ehs.stanford.edu [ehs.stanford.edu]
- 2. safety.fsu.edu [safety.fsu.edu]
- 3. ehs.umich.edu [ehs.umich.edu]
- 4. pdx.edu [pdx.edu]
- 5. ehs.uci.edu [ehs.uci.edu]
- 6. enhs.uark.edu [enhs.uark.edu]
- 7. Chemical Exposure and Spill Response Procedures | New Mexico State University [safety.nmsu.edu]
- 8. research.wayne.edu [research.wayne.edu]
- 9. rtong.people.ust.hk [rtong.people.ust.hk]
- 10. vumc.org [vumc.org]
- 11. otago.ac.nz [otago.ac.nz]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
